molecular formula C37H68O6 B3026218 1,3-Capryloyl-2-oleoylglycerol

1,3-Capryloyl-2-oleoylglycerol

Katalognummer: B3026218
Molekulargewicht: 608.9 g/mol
InChI-Schlüssel: AQMIKCLTKVMFHY-ZCXUNETKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Di(octanoyloxy)propan-2-yl (Z)-octadec-9-enoate is a structured triglyceride of significant interest in pharmaceutical and biochemical research. This compound features a glycerol backbone esterified with two medium-chain caprylic (octanoic) acid molecules and one unsaturated long-chain oleic acid ((Z)-octadec-9-enoic acid) molecule. This unique structure classifies it among glycerolipids and triacylglycerols, making it a valuable subject for studying lipid metabolism and function . Its primary research value lies in its application as a component in advanced drug delivery systems. Structured triglycerides can serve as functional excipients or as the core lipid matrix in lipid nanoparticles (LNPs), emulsions, and other colloidal carriers . Researchers utilize this compound to enhance the solubility and stability of poorly water-soluble active ingredients, and its lipid nature can improve cell membrane permeability, thereby facilitating the delivery of therapeutic agents . The mechanism of action for this compound is multifaceted. When incorporated into formulations like lipid nanoparticles, it can contribute to the formation and stability of the particle's internal core, which is crucial for encapsulating a wide range of bioactive molecules, from small-molecule drugs to nucleic acids (e.g., siRNA, mRNA) . The specific combination of medium- and long-chain fatty acids can influence critical properties of the final formulation, including melting behavior, biodegradability, and interaction with cellular membranes. Furthermore, triglycerides with medium-chain fatty acids, such as caprylic acid, are known to be metabolized into ketone bodies, which serve as an alternative energy source for certain tissues, opening avenues for research into metabolic disorders and neurological conditions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

1,3-di(octanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-28-31-37(40)43-34(32-41-35(38)29-26-23-11-8-5-2)33-42-36(39)30-27-24-12-9-6-3/h17-18,34H,4-16,19-33H2,1-3H3/b18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMIKCLTKVMFHY-ZCXUNETKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC)COC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC)COC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Capryloyl-2-oleoylglycerol: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Capryloyl-2-oleoylglycerol is a structured triacylglycerol (TAG) characterized by the presence of medium-chain fatty acids (caprylic acid) at the sn-1 and sn-3 positions and a long-chain unsaturated fatty acid (oleic acid) at the sn-2 position. This specific molecular arrangement confers unique physicochemical and biological properties, distinguishing it from conventional triglycerides. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound, with a particular focus on its potential role in lipid metabolism and cardiovascular health. Detailed experimental protocols for its synthesis and analysis, along with a proposed signaling pathway for its cholesterol-lowering effects, are presented to facilitate further research and development in this area.

Structure and Physicochemical Properties

This compound, also known as 1,3-dioctanoyl-2-oleoyl-glycerol, is a triacylglycerol with a defined stereospecific arrangement of fatty acids on the glycerol backbone.[1][2] The presence of C8:0 fatty acids (caprylic acid) at the primary positions and a C18:1 fatty acid (oleic acid) at the secondary position results in a molecule with distinct metabolic characteristics compared to triglycerides containing only long-chain fatty acids.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C37H68O6[1]
Molecular Weight 608.9 g/mol [1]
CAS Number 109796-58-9[1]
Appearance Liquid[1]
Solubility Slightly soluble in methanol and water.[1]
Density 0.9 ± 0.1 g/cm³
Boiling Point 628.0 ± 25.0 °C at 760 mmHg
Flash Point 250.0 ± 23.2 °C
LogP 14.12
Index of Refraction 1.468

Biological Activity: Cholesterol-Lowering Effects

Research has indicated that structured lipids like this compound can positively influence lipid metabolism. Specifically, studies in diet-induced hypercholesterolemic hamsters have shown that the replacement of dietary coconut oil with 1,3-dioctanoyl-2-oleoyl glycerol leads to a reduction in total cholesterol levels in both plasma and the aorta.[1]

The proposed mechanism for the cholesterol-lowering effect of triglycerides containing medium-chain fatty acids (MCFAs) involves the modulation of bile acid metabolism. MCFAs can decrease the intestinal reabsorption of bile acids, leading to an increased fecal excretion of bile acids. This, in turn, stimulates the liver to synthesize more bile acids from cholesterol, thereby reducing the hepatic cholesterol pool and consequently lowering plasma cholesterol levels. One of the key proteins involved in the intestinal uptake of bile acids is the ileal bile acid binding protein (I-BABP), and MCFAs have been shown to inhibit its expression.

Signaling Pathway: Proposed Mechanism of Cholesterol Reduction

Cholesterol_Reduction_Pathway cluster_intestine Intestinal Lumen cluster_liver Hepatocyte This compound This compound Pancreatic Lipase Pancreatic Lipase This compound->Pancreatic Lipase Hydrolysis Caprylic Acid Caprylic Acid Pancreatic Lipase->Caprylic Acid 2-Oleoylglycerol 2-Oleoylglycerol Pancreatic Lipase->2-Oleoylglycerol Reduced Reabsorption Reduced Reabsorption Caprylic Acid->Reduced Reabsorption Inhibits I-BABP Bile Acids Bile Acids Bile Acid Micelles Bile Acid Micelles Bile Acids->Bile Acid Micelles Bile Acid Micelles->Reduced Reabsorption Fecal Excretion Fecal Excretion Reduced Reabsorption->Fecal Excretion Bile Acid Synthesis Bile Acid Synthesis Fecal Excretion->Bile Acid Synthesis Upregulates Cholesterol Pool Cholesterol Pool Reduced Plasma Cholesterol Reduced Plasma Cholesterol Cholesterol Pool->Reduced Plasma Cholesterol Bile Acid Synthesis->Cholesterol Pool Depletes

Caption: Proposed mechanism for cholesterol reduction by this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound via enzymatic acidolysis of triolein with caprylic acid, catalyzed by a sn-1,3 specific immobilized lipase.

Materials:

  • Triolein (≥99%)

  • Caprylic acid (≥99%)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • n-Hexane (analytical grade)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine triolein and caprylic acid in a molar ratio of 1:2. For a solvent-based system, add n-hexane.

  • Enzymatic Reaction: Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) with continuous stirring for 4-24 hours.

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and reused.

  • Purification:

    • The crude product is concentrated under reduced pressure to remove the solvent.

    • The resulting mixture is purified by silica gel column chromatography.

    • A solvent gradient (e.g., increasing concentrations of diethyl ether in hexane) is used to elute the desired 1,3-dicapryloyl-2-oleoylglycerol.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure product.

  • Characterization: The structure and purity of the synthesized product are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow A Reactants (Triolein, Caprylic Acid) C Enzymatic Acidolysis (50-60°C, 4-24h) A->C B Immobilized Lipase (sn-1,3 specific) B->C D Filtration C->D E Crude Product D->E H Recycled Lipase D->H F Silica Gel Chromatography E->F G Pure this compound F->G

Caption: Workflow for the synthesis and purification of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound purity and composition.

Materials:

  • Synthesized this compound

  • Internal standard (e.g., triheptadecanoin)

  • Derivatization reagent (e.g., sodium methoxide or boron trifluoride in methanol for transesterification to Fatty Acid Methyl Esters - FAMEs)

  • Solvents (e.g., hexane, chloroform)

  • GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and the internal standard into a vial.

    • For FAME analysis, transesterify the triglycerides using a suitable reagent. For example, add sodium methoxide solution and heat at 50-60°C for 10-15 minutes.

    • After cooling, add a non-polar solvent like hexane to extract the FAMEs.

    • Wash the organic layer with water to remove any residual catalyst and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-700.

  • Data Analysis:

    • Identify the FAMEs (methyl caprylate and methyl oleate) based on their retention times and mass spectra by comparing them to known standards and mass spectral libraries.

    • Quantify the relative amounts of each fatty acid by integrating the peak areas and comparing them to the internal standard.

    • The purity of the this compound can be inferred from the molar ratio of the fatty acids.

In Vivo Evaluation of Cholesterol-Lowering Effects in a Hamster Model

This protocol is based on studies evaluating the effect of structured lipids on plasma and aortic cholesterol in hypercholesterolemic hamsters.

Materials:

  • Male Golden Syrian hamsters

  • High-cholesterol diet (HCD) containing, for example, 10% coconut oil and 0.1% cholesterol.

  • Test diet where coconut oil is replaced with this compound.

  • Control diet (standard chow).

  • Equipment for blood collection and tissue harvesting.

  • Kits for measuring plasma total cholesterol, HDL-cholesterol, and LDL-cholesterol.

  • Equipment for lipid extraction from aortic tissue.

Procedure:

  • Acclimatization and Induction of Hypercholesterolemia:

    • Acclimatize hamsters to the facility for 1-2 weeks on a standard chow diet.

    • Induce hypercholesterolemia by feeding all animals the HCD for 2 weeks.

  • Experimental Groups:

    • Divide the hamsters into experimental groups (n=8-10 per group) with similar mean plasma cholesterol levels.

      • Group 1: Continues on the HCD (Control).

      • Group 2: Switched to the test diet containing this compound.

  • Feeding and Monitoring:

    • Feed the animals their respective diets for a period of 4-8 weeks.

    • Monitor food intake and body weight regularly.

  • Sample Collection:

    • At the end of the study, fast the animals overnight.

    • Collect blood samples via cardiac puncture under anesthesia.

    • Euthanize the animals and carefully dissect the aorta.

  • Biochemical Analysis:

    • Separate plasma from the blood samples by centrifugation.

    • Measure plasma total cholesterol, HDL-cholesterol, and calculate LDL-cholesterol concentrations using commercially available kits.

    • Extract total lipids from the aortic tissue.

    • Measure the cholesterol content in the aortic lipid extract.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.

Conclusion

This compound represents a promising class of structured lipids with potential applications in the development of functional foods and nutraceuticals aimed at improving cardiovascular health. Its unique structure leads to specific metabolic effects, including the reduction of plasma and aortic cholesterol. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, encouraging further investigation into the therapeutic potential of this and other structured triacylglycerols. The continued exploration of such molecules is crucial for advancing our understanding of lipid metabolism and developing novel strategies for the prevention and management of dyslipidemia and related cardiovascular diseases.

References

Synthesis of 1,3-Capryloyl-2-oleoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 1,3-Capryloyl-2-oleoylglycerol, a structured lipid of significant interest for various nutritional and pharmaceutical applications. This document details the primary enzymatic strategies, offering insights into experimental protocols, quantitative data from related syntheses, and visual representations of the synthetic workflows.

Introduction

This compound is a structured triacylglycerol (TAG) characterized by the specific placement of fatty acids on the glycerol backbone: caprylic acid (a medium-chain fatty acid) at the sn-1 and sn-3 positions, and oleic acid (a long-chain unsaturated fatty acid) at the sn-2 position. This "MLM" (Medium-Long-Medium) structure imparts unique physicochemical and metabolic properties, making it a valuable compound for research and development in areas such as specialized nutrition and drug delivery. Enzymatic synthesis is the preferred method for producing such structured lipids due to the high regioselectivity of lipases, which allows for precise control over the fatty acid positioning.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through enzymatic reactions catalyzed by sn-1,3-specific lipases. These enzymes selectively act on the ester bonds at the outer positions of the glycerol molecule, leaving the sn-2 position intact. The two main strategies employed are acidolysis and a two-step enzymatic approach involving the synthesis of a 2-monoacylglycerol intermediate.

One-Step Enzymatic Acidolysis

Acidolysis is a direct approach where a triglyceride rich in oleic acid at the sn-2 position, such as high-oleic sunflower oil or triolein, is reacted with an excess of caprylic acid in the presence of a 1,3-specific lipase. The lipase catalyzes the exchange of fatty acids at the sn-1 and sn-3 positions of the starting triglyceride with the surrounding caprylic acid.

Acidolysis_Pathway cluster_reactants Reactants Triolein Triolein (sn-2 Oleic Acid Source) Lipase sn-1,3-Specific Lipase Triolein->Lipase Substrate CaprylicAcid Caprylic Acid (Excess) CaprylicAcid->Lipase Acyl Donor Product This compound Lipase->Product Catalyzes Byproduct Oleic Acid (Released) Lipase->Byproduct

Figure 1: One-Step Enzymatic Acidolysis Pathway.
Two-Step Chemoenzymatic Synthesis

This method involves two distinct stages. First, a 2-monoacylglycerol (2-MAG) with the desired fatty acid at the sn-2 position (in this case, 2-oleoylglycerol) is synthesized. This can be achieved through alcoholysis of a triglyceride rich in oleic acid using an sn-1,3-specific lipase. The resulting 2-oleoylglycerol is then isolated and subsequently esterified with caprylic acid or its derivative (e.g., caprylic acid vinyl ester) at the sn-1 and sn-3 positions, often catalyzed by the same or a different lipase.

Two_Step_Pathway cluster_step1 Step 1: 2-Monooleoylglycerol Synthesis cluster_step2 Step 2: Esterification Triolein Triolein Lipase1 sn-1,3-Specific Lipase Triolein->Lipase1 Ethanol Ethanol Ethanol->Lipase1 MAG 2-Oleoylglycerol Lipase1->MAG EthylOleate Ethyl Oleate (Byproduct) Lipase1->EthylOleate Lipase2 Lipase MAG->Lipase2 CaprylicAcid Caprylic Acid CaprylicAcid->Lipase2 FinalProduct This compound Lipase2->FinalProduct

Figure 2: Two-Step Chemoenzymatic Synthesis Pathway.

Experimental Protocols

The following are generalized experimental protocols derived from established methods for the synthesis of analogous structured triacylglycerols.[1][2] Optimization of specific parameters is recommended for maximizing yield and purity of this compound.

Protocol 1: One-Step Enzymatic Acidolysis

Materials:

  • High-oleic sunflower oil or triolein

  • Caprylic acid

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM, Lipozyme TL IM)

  • n-hexane (optional, for solvent-based system)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine triolein and caprylic acid in a molar ratio ranging from 1:2 to 1:12. For a solvent-free system, proceed directly. For a solvent-based system, add n-hexane.

  • Enzymatic Reaction: Add the immobilized lipase, typically 5-15% by weight of the total substrates.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 55-75°C) with continuous stirring for 4-48 hours.

  • Enzyme Removal: After the reaction, the immobilized enzyme is removed by filtration.

  • Purification: The product mixture is subjected to purification to remove unreacted free fatty acids and other byproducts. This is often achieved through molecular distillation followed by solvent fractionation (e.g., with acetone).[3]

Protocol 2: Two-Step Chemoenzymatic Synthesis

Step 1: Synthesis of 2-Oleoylglycerol

  • Reaction Setup: Combine triolein with ethanol in a suitable molar ratio in a reaction vessel.

  • Enzymatic Alcoholysis: Add an sn-1,3-specific lipase and incubate with stirring at a controlled temperature until maximum conversion to 2-monooleoylglycerol is achieved.

  • Isolation of 2-MAG: The 2-oleoylglycerol is isolated from the reaction mixture, often through solvent extraction and crystallization.

Step 2: Esterification with Caprylic Acid

  • Reaction Setup: The purified 2-oleoylglycerol is dissolved in a suitable solvent (or in a solvent-free system) with caprylic acid.

  • Enzymatic Esterification: A lipase (can be sn-1,3-specific or non-specific) is added to catalyze the esterification at the sn-1 and sn-3 positions.

  • Incubation and Purification: The reaction is carried out under controlled temperature and stirring. The final product is then purified using methods described in Protocol 1.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the synthesis of structured lipids analogous to this compound. This data provides a benchmark for expected yields and reaction efficiencies.

Table 1: Acidolysis of Tristearin with Caprylic Acid [4]

ParameterValue
EnzymeRhizomucor miehei lipase
SubstratesTristearin, Caprylic Acid
Substrate Ratio1:2 (Tristearin:Caprylic Acid)
Enzyme Load5% (w/w)
Temperature60°C
Reaction Time48 h
Caprylic Acid Incorporation~30 mol%

Table 2: Acidolysis of Canola Oil with Caprylic Acid [5]

ParameterValue
EnzymeLipozyme TL IM
SubstratesCanola Oil, Caprylic Acid
Substrate Ratio1:3 (Oil:Caprylic Acid)
Enzyme Load12% (w/w)
Temperature55°C
Reaction Time15 h
Caprylic Acid Incorporation37.2 mol%
MLM-type TAGs21.2%

Table 3: Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) via a Three-Step Method [2]

StepProductPurityYield
Synthesis of 1,3-diolein1,3-diolein98.6%82.3% (w/w)
Chemical EsterificationOPO98.7% (regiopurity)90.5%

Purification and Characterization

Independent of the synthesis route, purification is a critical step to achieve high-purity this compound.[6]

  • Molecular Distillation: This technique is highly effective for removing volatile impurities, such as free fatty acids, from the less volatile triglyceride product under high vacuum and elevated temperatures.[3]

  • Solvent Fractionation: Crystallization from a solvent like acetone at controlled temperatures can separate the desired structured lipid from other triglycerides based on their melting points.[3]

The purity and structure of the synthesized product can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the triglyceride profile and quantify the purity.

  • Gas Chromatography (GC): To analyze the fatty acid composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positional distribution of the fatty acids.

  • Differential Scanning Calorimetry (DSC): To determine the melting and crystallization behavior.[6]

Conclusion

The enzymatic synthesis of this compound, primarily through acidolysis or a two-step esterification process, offers a highly selective and efficient route to this valuable structured lipid. The choice of pathway, enzyme, and reaction conditions can be tailored to optimize the yield and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis and application of this promising molecule.

References

Unraveling the Core Mechanism of Action of 1,3-Capryloyl-2-oleoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Capryloyl-2-oleoylglycerol is a structured lipid composed of a glycerol backbone with caprylic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. While direct in-depth studies on the specific mechanism of action of this compound are not extensively available, research on structurally similar triglycerides and the known biological activities of its constituent fatty acids, particularly caprylic acid, provides a strong basis for a proposed mechanism. This technical guide synthesizes the available evidence to elucidate the potential core mechanism of action of this compound, focusing on its role in lipid metabolism and its potential anti-inflammatory effects. The primary evidence is drawn from a key study on a closely related structured triglyceride, 1,3-dicaproyl-2-oleoylglycerol, which has demonstrated significant effects on cholesterol reduction.

Proposed Core Mechanism of Action

The principal mechanism of action of this compound is hypothesized to be the modulation of cholesterol and lipid metabolism, primarily driven by its caprylic acid components. Upon ingestion, pancreatic lipases hydrolyze the triglyceride into free fatty acids and a 2-oleoyl-glycerol monoglyceride. The released caprylic acid is readily absorbed and transported to the liver. Here, it is thought to influence several key pathways involved in cholesterol homeostasis.

One proposed pathway involves the regulation of bile acid synthesis and excretion. Caprylic acid has been shown to upregulate the expression of key genes involved in the conversion of cholesterol to bile acids, such as cholesterol 7 alpha-hydroxylase (CYP7A1), and transporters involved in their excretion. This increased excretion of bile acids necessitates the use of more cholesterol from the bloodstream for their de novo synthesis in the liver, thereby lowering plasma cholesterol levels.

Furthermore, caprylic acid may play a role in activating the ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial protein for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion. Activation of the ABCA1 pathway, potentially through the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling cascade, would contribute to the reduction of cholesterol accumulation in tissues, including the aorta.

Additionally, caprylic acid has demonstrated anti-inflammatory properties by inhibiting the transcription of pro-inflammatory cytokines like interleukin-8 (IL-8). This suggests a secondary mechanism by which this compound could exert beneficial effects in conditions with an inflammatory component, such as atherosclerosis.

Quantitative Data from a Study on a Structurally Similar Triglyceride

The following data is summarized from a study investigating the effects of structured triglycerides containing caprylic acid's close analog, caproic acid (C6:0), and oleic acid on lipid profiles in hamsters fed a hypercholesterolemic diet. The study utilized 1,3-dicaproyl-2-oleoylglycerol (COC), which is structurally very similar to this compound.

Table 1: Effects of 1,3-dicaproyl-2-oleoylglycerol (COC) on Plasma Lipids and Aortic Cholesterol in Hamsters

ParameterHypercholesterolemic Diet (HCD) Control1,3-dicaproyl-2-oleoylglycerol (COC) DietPercentage Change vs. HCD
Plasma Total Cholesterol (mg/dL)250 ± 15127 ± 10-49%
Plasma Non-HDL Cholesterol (mg/dL)210 ± 1490 ± 8-57%
Plasma HDL Cholesterol (mg/dL)40 ± 327 ± 2-32%
Aortic Esterified Cholesterol (µg/mg)1.5 ± 0.20.7 ± 0.1-53%

*Statistically significant difference from the HCD control group (p < 0.05). Data are presented as mean ± standard error.

Experimental Protocols

The key experimental protocol that yielded the quantitative data presented above is detailed below.

3.1. Animal Model and Diet

  • Animal Model: Male Golden Syrian hamsters.

  • Acclimatization: Animals were acclimatized for one week on a standard chow diet.

  • Induction of Hypercholesterolemia: All hamsters were fed a hypercholesterolemic diet (HCD) for two weeks. The HCD consisted of standard chow supplemented with 10% coconut oil and 0.1% cholesterol.

  • Dietary Intervention: After the induction period, hamsters were divided into two groups:

    • Control Group: Continued on the HCD.

    • Treatment Group: Fed a modified diet where the coconut oil was replaced with 10% 1,3-dicaproyl-2-oleoylglycerol (COC).

  • Duration: The dietary intervention period was two weeks.

3.2. Sample Collection and Analysis

  • Blood Collection: Blood samples were collected via the retro-orbital sinus after an overnight fast at the end of the two-week intervention period.

  • Plasma Lipid Analysis: Plasma was separated by centrifugation. Total cholesterol, HDL cholesterol, and triglycerides were measured using standard enzymatic kits. Non-HDL cholesterol was calculated by subtracting HDL cholesterol from total cholesterol.

  • Aortic Cholesterol Analysis: The aortas were excised, cleaned of adipose tissue, and homogenized. The lipid fraction was extracted, and the esterified cholesterol content was determined using gas chromatography.

Visualization of Proposed Mechanisms and Experimental Workflow

Diagram 1: Proposed Signaling Pathway for Cholesterol Reduction

G cluster_ingestion Ingestion and Digestion cluster_liver Hepatic Metabolism cluster_effects Physiological Effects 1_3_Capryloyl_2_oleoylglycerol This compound Pancreatic_Lipase Pancreatic Lipase 1_3_Capryloyl_2_oleoylglycerol->Pancreatic_Lipase Caprylic_Acid Caprylic Acid Pancreatic_Lipase->Caprylic_Acid 2_Oleoyl_glycerol 2-Oleoyl-glycerol Pancreatic_Lipase->2_Oleoyl_glycerol Caprylic_Acid_Liver Caprylic Acid (in Liver) Caprylic_Acid->Caprylic_Acid_Liver Portal Circulation Bile_Acid_Synthesis Increased Bile Acid Synthesis (CYP7A1) Caprylic_Acid_Liver->Bile_Acid_Synthesis ABCA1_Activation ABCA1 Activation Caprylic_Acid_Liver->ABCA1_Activation Cholesterol_Excretion Increased Cholesterol Excretion Bile_Acid_Synthesis->Cholesterol_Excretion JAK2_STAT3 JAK2/STAT3 Pathway ABCA1_Activation->JAK2_STAT3 Reverse_Cholesterol_Transport Enhanced Reverse Cholesterol Transport JAK2_STAT3->Reverse_Cholesterol_Transport Plasma_Cholesterol Reduced Plasma Cholesterol Cholesterol_Excretion->Plasma_Cholesterol Reverse_Cholesterol_Transport->Plasma_Cholesterol

Caption: Proposed mechanism of cholesterol reduction by this compound.

Diagram 2: Experimental Workflow of the Hamster Study

G Start Start: Male Golden Syrian Hamsters Acclimatization 1-Week Acclimatization (Standard Chow) Start->Acclimatization Induction 2-Week Hypercholesterolemic Diet (HCD) Acclimatization->Induction Grouping Randomized Grouping Induction->Grouping Control_Group Control Group (HCD) Grouping->Control_Group Treatment_Group Treatment Group (COC Diet) Grouping->Treatment_Group Intervention 2-Week Dietary Intervention Control_Group->Intervention Treatment_Group->Intervention Fasting Overnight Fasting Intervention->Fasting Sample_Collection Blood and Aorta Collection Fasting->Sample_Collection Analysis Plasma Lipid and Aortic Cholesterol Analysis Sample_Collection->Analysis End End of Study Analysis->End

Caption: Workflow of the hamster study on structured triglycerides.

The In Vivo Metabolic Journey of 1,3-Capryloyl-2-oleoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Capryloyl-2-oleoylglycerol is a structured lipid belonging to the medium-long-medium (MLM) class of triacylglycerols. These molecules are engineered to position medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position of the glycerol backbone. This specific arrangement dictates a unique metabolic fate compared to conventional fats and oils, offering potential nutritional and therapeutic benefits. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its digestion, absorption, and subsequent pathways of its constituent fatty acids. While specific quantitative pharmacokinetic data for this exact molecule is limited in publicly available literature, this guide synthesizes the established principles of MLM structured lipid metabolism, supported by relevant preclinical studies. Detailed experimental methodologies for investigating the in vivo fate of such lipids are also provided to facilitate further research in this area.

Introduction

Structured lipids are triacylglycerols that have been modified from their natural form to alter the composition and/or positional distribution of fatty acids on the glycerol backbone. This compound is a prime example, featuring caprylic acid (an eight-carbon MCFA) at the sn-1 and sn-3 positions, and oleic acid (an eighteen-carbon monounsaturated LCFA) at the sn-2 position. This design leverages the distinct metabolic pathways of MCFAs and LCFAs to achieve specific physiological effects. The presence of MCFAs at the outer positions leads to rapid hydrolysis and absorption, providing a quick energy source, while the LCFA at the central position follows the traditional lymphatic absorption route, which can be advantageous for various physiological functions and for the delivery of lipophilic drugs.

In Vivo Metabolic Fate

The metabolism of this compound can be understood by tracing the journey of its constituent fatty acids following oral ingestion.

Digestion

In the gastrointestinal tract, this compound is subjected to enzymatic digestion, primarily by pancreatic lipase. This enzyme exhibits regioselectivity for the sn-1 and sn-3 positions of the triacylglycerol molecule. Consequently, the caprylic acid moieties are preferentially cleaved, resulting in the formation of two molecules of free caprylic acid and one molecule of 2-oleoylglycerol (a monoglyceride).

Digestion_Pathway cluster_products Digestion Products This compound This compound Pancreatic Lipase Pancreatic Lipase This compound->Pancreatic Lipase Digestion_Products Pancreatic Lipase->Digestion_Products Hydrolysis 2x Caprylic Acid 2x Caprylic Acid 2-Oleoylglycerol 2-Oleoylglycerol

Fig. 1: Enzymatic Digestion of this compound.
Absorption

The digestion products, caprylic acid and 2-oleoylglycerol, are absorbed by the enterocytes lining the small intestine via distinct pathways.

  • Caprylic Acid: As a medium-chain fatty acid, caprylic acid is relatively water-soluble and is directly absorbed into the portal circulation. It is then transported to the liver bound to albumin for rapid beta-oxidation to provide energy. A study in rats with a structured lipid containing caprylic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position found that only 7.3% of the caprylic acid was recovered in the lymph, indicating that the vast majority is absorbed via the portal vein[1].

  • 2-Oleoylglycerol: This long-chain monoglyceride is taken up by the enterocytes. Inside the cell, it is re-esterified back into triacylglycerols. These newly synthesized triacylglycerols are then packaged into chylomicrons, which are lipoprotein particles. The chylomicrons are secreted into the lymphatic system, bypassing the liver initially, and eventually enter the systemic circulation.

References

An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Capryloyl-2-oleoylglycerol is a structured triglyceride, a class of lipids engineered to have specific fatty acids at defined positions on the glycerol backbone.[1] This particular molecule features two medium-chain fatty acids, caprylic acid (C8:0), at the sn-1 and sn-3 positions, and a long-chain unsaturated fatty acid, oleic acid (C18:1), at the sn-2 position. The unique arrangement of these fatty acids is expected to confer specific physicochemical and metabolic properties, making it a molecule of interest for various applications in the pharmaceutical, nutraceutical, and food industries.

The targeted placement of fatty acids allows for the potential to modulate lipid absorption, metabolism, and transport, offering advantages over simple mixtures of triglycerides. Research into structured lipids, particularly those containing both medium and long-chain fatty acids (MLCTs), has been driven by the desire to combine the rapid energy release of medium-chain triglycerides with the physiological benefits of long-chain fatty acids.

Synthesis Strategies

The synthesis of structured triglycerides like this compound can be achieved through two primary routes: enzymatic synthesis and chemoenzymatic synthesis. These methods offer high regioselectivity, which is crucial for obtaining the desired isomeric purity.

2.1. Enzymatic Synthesis

Enzymatic synthesis is a widely employed method due to its mild reaction conditions and high specificity, which minimizes the formation of byproducts. The use of sn-1,3-specific lipases is central to this approach.

A common strategy is a two-step enzymatic process:

  • Synthesis of 2-Oleoylglycerol (2-OG): This intermediate can be produced through the alcoholysis of triolein or the esterification of glycerol with oleic acid, though the former is more common.

  • Esterification with Caprylic Acid: The purified 2-OG is then esterified with an excess of caprylic acid or its derivative (e.g., fatty acid ethyl ester) using an sn-1,3-specific lipase.

Alternatively, a one-step acidolysis reaction can be employed, where triolein is reacted with an excess of caprylic acid in the presence of an sn-1,3-specific lipase. This method involves the direct exchange of oleic acid at the sn-1 and sn-3 positions with caprylic acid.

2.2. Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical methods. A representative chemoenzymatic approach involves:

  • Enzymatic Synthesis of a Monoacylglycerol: For instance, 1-mono-oleoyl-glycerol could be synthesized.

  • Chemical Acylation: The remaining free hydroxyl groups are then acylated using chemical methods, such as reaction with caprylic anhydride or capryloyl chloride. This approach, however, may offer less control over the final positional distribution compared to purely enzymatic methods.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of structured triglycerides analogous to this compound, based on published procedures for similar MLCTs.

3.1. Protocol for Two-Step Enzymatic Synthesis

Step 1: Synthesis of 2-Oleoylglycerol (2-OG) via Alcoholysis of Triolein

  • Materials: Triolein, ethanol, hexane (or other suitable solvent), immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435).

  • Procedure:

    • Dissolve triolein in hexane.

    • Add ethanol in a stoichiometric ratio (e.g., 1:2 molar ratio of triolein to ethanol).

    • Add the immobilized lipase (typically 5-10% by weight of substrates).

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with continuous agitation for a specified period (e.g., 8-24 hours).

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, filter to remove the lipase.

    • The product mixture, containing 2-OG, ethyl oleate, and unreacted starting materials, is then subjected to purification, typically by crystallization at low temperature or column chromatography.

Step 2: Esterification of 2-OG with Caprylic Acid

  • Materials: Purified 2-Oleoylglycerol, caprylic acid, immobilized sn-1,3-specific lipase.

  • Procedure:

    • Combine 2-OG and an excess of caprylic acid (e.g., a molar ratio of 1:2 to 1:5) in a solvent-free system or a suitable organic solvent.

    • Add the immobilized lipase.

    • Incubate at a controlled temperature (e.g., 50-60°C) under vacuum to remove the water formed during the reaction, driving the equilibrium towards product formation.

    • Monitor the formation of this compound.

    • After the reaction, the lipase is removed by filtration.

    • The final product is purified to remove unreacted fatty acids and byproducts, often using molecular distillation or column chromatography.

3.2. Protocol for One-Step Enzymatic Acidolysis

  • Materials: Triolein, caprylic acid, immobilized sn-1,3-specific lipase.

  • Procedure:

    • Combine triolein and a significant excess of caprylic acid (e.g., a molar ratio of 1:6 to 1:12).

    • The reaction can be performed in a solvent-free system or in an organic solvent like hexane.

    • Add the immobilized lipase (e.g., 10% by weight).

    • Incubate at a higher temperature (e.g., 60-75°C) with constant stirring for an extended period (e.g., 12-48 hours).

    • The progress of the acidolysis is monitored by analyzing the fatty acid composition of the triglyceride fraction.

    • Post-reaction, the enzyme is filtered off, and the product is purified to remove the large excess of free caprylic acid and other byproducts.

Quantitative Data from Analogous Syntheses

The following table summarizes representative quantitative data from the synthesis of structurally similar MLCTs. It is important to note that these values are for analogous compounds and the actual yields and purity for this compound may vary.

ProductSynthesis MethodKey ParametersYield (%)Purity (%)Reference
1,3-Dioleoyl-2-palmitoylglycerol (OPO)Chemoenzymatic3-step method90.598.7[2]
1,3-Dicapryloyl-2-eicosapentaenoyl-glycerolTwo-step enzymaticAcidolysis of trieicosapentaenoin with caprylic acid-86 (wt% of acylglycerols)[3]
1,3-Dicapryloyl-2-γ-linolenoyl-glycerolTwo-step enzymaticRepeated acidolysis58 (wt%)-[3]
1,3-Dicapryloyl-2-arachidonoyl-glycerolTwo-step enzymaticRepeated acidolysis87 (wt%)-[3]
1,3-DicaprylinDirect esterificationSolvent-free, Lipozyme RM IM, 40°C, 6h-98.5[4][5]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the two-step enzymatic synthesis of this compound.

G cluster_step1 Step 1: Synthesis of 2-Oleoylglycerol cluster_step2 Step 2: Esterification with Caprylic Acid Triolein Triolein Reaction1 Alcoholysis Reaction (e.g., 40-50°C, 8-24h) Triolein->Reaction1 Ethanol Ethanol Ethanol->Reaction1 Lipase1 sn-1,3-specific Lipase Lipase1->Reaction1 Purification1 Purification (Crystallization/ Chromatography) Reaction1->Purification1 OG 2-Oleoylglycerol (2-OG) Purification1->OG Reaction2 Esterification Reaction (e.g., 50-60°C, under vacuum) OG->Reaction2 CaprylicAcid Caprylic Acid CaprylicAcid->Reaction2 Lipase2 sn-1,3-specific Lipase Lipase2->Reaction2 Purification2 Purification (Molecular Distillation/ Chromatography) Reaction2->Purification2 FinalProduct This compound Purification2->FinalProduct

Two-step enzymatic synthesis workflow.

Conclusion

While the specific historical discovery of this compound remains elusive in the current body of scientific literature, the methodologies for its synthesis are well-established within the field of structured lipid research. The enzymatic and chemoenzymatic routes, particularly those employing sn-1,3-specific lipases, provide a clear pathway for the production of this and other MLCTs with high purity and yield. The continued interest in structured lipids for specialized nutritional and pharmaceutical applications suggests that molecules like this compound will be subjects of ongoing research, likely leading to more detailed characterization and a clearer understanding of their unique biological functions in the future. Further research is warranted to fully elucidate the metabolic fate and potential therapeutic applications of this specific structured triglyceride.

References

Navigating the Synthesis and Bioactivity of 1,3-Capryloyl-2-oleoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Capryloyl-2-oleoylglycerol is a structured triglyceride of significant interest in the fields of nutrition and pharmacology. This technical guide delves into the current understanding of its natural occurrence, details the prevalent enzymatic synthesis methodologies, and explores its impact on key metabolic pathways. While direct natural sources of this compound have not been identified, the presence of structurally analogous compounds in nature, such as 1,3-dicapryloyl-2-linoleoylglycerol isolated from the berries of Hippophae rhamnoides, suggests the existence of biosynthetic pathways for similar medium-long-medium (MLM) type triglycerides[1]. The primary route to obtaining this compound is through enzymatic synthesis, a process offering high selectivity and mild reaction conditions. This guide provides a comprehensive overview of these synthetic strategies, quantitative data on reaction outcomes, and a detailed experimental protocol. Furthermore, it elucidates the compound's influence on cholesterol metabolism, a critical aspect for its potential therapeutic applications.

Natural Occurrence: An Indirect Perspective

Direct isolation of this compound from natural sources has not been reported in the scientific literature. It is primarily regarded as a novel or structured lipid, synthesized to have specific fatty acids at defined positions on the glycerol backbone[2]. However, the isolation of a closely related structured triglyceride, 1,3-dicapryloyl-2-linoleoylglycerol, from the berries of Hippophae rhamnoides provides compelling evidence that nature does produce triglycerides with a medium-chain fatty acid at the sn-1 and sn-3 positions and a long-chain unsaturated fatty acid at the sn-2 position[1]. This discovery suggests that while this compound itself may be rare or absent in nature, the general MLM structure is not. The natural sources of the constituent fatty acids, caprylic acid (a medium-chain fatty acid) and oleic acid (a long-chain fatty acid), are abundant. Caprylic acid is found in high concentrations in coconut oil and palm kernel oil[3], while oleic acid is a major component of olive oil and other vegetable oils[4][5].

Enzymatic Synthesis of this compound

The synthesis of this compound is predominantly achieved through enzymatic processes, which offer high regioselectivity, allowing for the precise placement of fatty acids on the glycerol backbone. Lipases are the biocatalysts of choice for these reactions[2][4].

Synthesis Strategies

Two primary enzymatic strategies are employed for the synthesis of MLM-type structured lipids like this compound:

  • One-step Acidolysis/Interesterification: This method involves the reaction of a triglyceride rich in oleic acid at the sn-2 position (such as high-oleic sunflower oil or olive oil) with caprylic acid or its ester. A sn-1,3 specific lipase selectively removes the fatty acids from the outer positions of the initial triglyceride and replaces them with caprylic acid[2][4].

  • Two-step Esterification: This approach first involves the synthesis of 2-oleoylglycerol (a 2-monoacylglycerol). This intermediate is then esterified with caprylic acid or its derivative, again using a sn-1,3 specific lipase, to yield the final this compound product[6][7].

The choice of enzyme is critical. Lipases from Rhizomucor miehei and Candida antarctica (specifically Novozym 435) are commonly used due to their sn-1,3 regioselectivity and stability[4][8].

Quantitative Data on Synthesis

The efficiency of enzymatic synthesis can be evaluated by the yield and purity of the resulting structured lipid. The following table summarizes representative quantitative data from studies on the synthesis of MLM-type triglycerides.

EnzymeSubstratesReaction TypeReaction Time (h)Temperature (°C)Yield of MLM-TAG (%)Purity of MLM-TAG (%)Reference
Lipozyme® RM IMGrapeseed Oil, Capric AcidAcidolysis126511.51 (mol%)-[9]
Lipozyme® 435Grapeseed Oil, Capric AcidAcidolysis126512.68 (mol%)-[9]
NS40086 LipaseHigh Oleic Sunflower Oil, Stearic AcidAcidolysis47570.292.2[10]
Novozym 435Glycerol, Oleic Acid, Palmitic AcidEsterification8 (for 1,3-diolein)35-98.6 (for 1,3-diolein)[8]
Rhizomucor miehei LipaseTripalmitin, Oleic AcidAlcoholysis & Esterification--7896[7]

Note: Data for closely related structured lipids are included to provide a representative range of yields and purities achievable with enzymatic synthesis.

Experimental Protocol: One-Step Enzymatic Acidolysis

This protocol is a representative example for the synthesis of this compound.

Materials:

  • High-oleic sunflower oil (as a source of triolein)

  • Caprylic acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM)

  • n-hexane (for purification)

  • Silica gel for column chromatography

  • Reaction vessel with temperature and agitation control

Procedure:

  • Substrate Preparation: A molar ratio of 1:2 of high-oleic sunflower oil to caprylic acid is added to the reaction vessel.

  • Enzyme Addition: The immobilized lipase is added to the substrate mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

  • Reaction Conditions: The reaction is carried out in a solvent-free system at a controlled temperature, typically between 60-75°C, with constant agitation (e.g., 200 rpm) for a period of 4-24 hours.

  • Enzyme Removal: After the reaction, the immobilized enzyme is separated from the reaction mixture by filtration.

  • Purification:

    • Removal of Free Fatty Acids: The unreacted caprylic acid is removed, often by molecular distillation or by passing the mixture through an alkaline solution followed by washing.

    • Fractionation: The product mixture is then subjected to purification, for example, by column chromatography on silica gel using a hexane-based solvent system to isolate the this compound.

  • Analysis: The composition and purity of the final product are determined using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC)[11][12].

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Enzymatic Acidolysis cluster_catalyst Biocatalyst cluster_purification Purification cluster_product Final Product Triolein Triolein (from High-Oleic Oil) Reaction Reaction Vessel (Solvent-free, 60-75°C) Triolein->Reaction CaprylicAcid Caprylic Acid CaprylicAcid->Reaction Filtration Filtration Reaction->Filtration Lipase sn-1,3 Specific Lipase (e.g., Rhizomucor miehei) Lipase->Reaction FFA_Removal Free Fatty Acid Removal Filtration->FFA_Removal Chromatography Column Chromatography FFA_Removal->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: Enzymatic synthesis workflow for this compound.

Impact on Cholesterol Metabolism

Structured lipids like this compound have been shown to influence lipid metabolism, particularly cholesterol levels. The specific arrangement of medium-chain fatty acids at the sn-1 and sn-3 positions and a long-chain unsaturated fatty acid at the sn-2 position appears to be key to these effects.

Studies have indicated that dietary intake of such structured lipids can lead to a reduction in plasma total cholesterol and low-density lipoprotein (LDL) cholesterol[13]. The proposed mechanisms for this cholesterol-lowering effect include:

  • Inhibition of Cholesterol Absorption: The presence of medium-chain fatty acids may interfere with the intestinal absorption of dietary and biliary cholesterol.

  • Modulation of Hepatic Cholesterol Synthesis: These structured lipids may influence the expression and activity of key enzymes involved in cholesterol biosynthesis in the liver. A central regulatory enzyme in this pathway is HMG-CoA reductase[14][15]. The downregulation of this enzyme can lead to decreased endogenous cholesterol production.

  • Enhanced Cholesterol Excretion: They may promote the excretion of cholesterol from the body, possibly by increasing the synthesis of bile acids from cholesterol in the liver[13].

Visualization of a Potential Signaling Pathway

The following diagram illustrates a simplified hypothetical pathway by which this compound may influence hepatic cholesterol metabolism.

CholesterolMetabolism cluster_intake Dietary Intake cluster_liver Hepatocyte cluster_outcome Systemic Effect SL This compound SREBP2 SREBP-2 Activation SL->SREBP2 Inhibits HMGCR HMG-CoA Reductase Gene (HMGCR) SREBP2->HMGCR Activates LDL_R LDL Receptor (LDLR) SREBP2->LDL_R Activates Cholesterol_Synth Cholesterol Synthesis HMGCR->Cholesterol_Synth Leads to Plasma_LDL Reduced Plasma LDL-C Cholesterol_Synth->Plasma_LDL Decreased synthesis leads to LDL_Uptake LDL-C Uptake LDL_R->LDL_Uptake Mediates LDL_Uptake->Plasma_LDL Increased uptake leads to

Caption: Hypothetical pathway of this compound's effect on cholesterol.

Conclusion

This compound stands as a promising structured lipid with potential applications in functional foods and pharmaceuticals. While it is not a readily available natural compound, its efficient and specific synthesis is achievable through enzymatic methods. The unique structure of this MLM triglyceride appears to confer beneficial effects on cholesterol metabolism. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in managing dyslipidemia and related metabolic disorders. This guide provides a foundational understanding for researchers and developers working with this and other structured lipids.

References

A Comprehensive Technical Guide to 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structured triglyceride 1,3-Capryloyl-2-oleoylglycerol, a compound of interest for various research and development applications. This document covers its chemical identifiers, potential therapeutic applications, detailed experimental protocols for its synthesis and analysis, and relevant metabolic pathways. The information is presented to support professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Identifiers and Properties

This compound is a triglyceride with caprylic acid (a medium-chain fatty acid) at the sn-1 and sn-3 positions and oleic acid (a long-chain unsaturated fatty acid) at the sn-2 position of the glycerol backbone.[1] This specific arrangement classifies it as a structured lipid.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
CAS Number 109796-58-9
Synonyms 1,3-Dioctanoyl-2-Oleoyl Glycerol, 1,3-Caprylin-2-Olein, TG(8:0/18:1/8:0)
Molecular Formula C₃₇H₆₈O₆
Molecular Weight 608.9 g/mol
InChIKey AQMIKCLTKVMFHY-ZCXUNETKSA-N

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Physical State Liquid
Solubility Slightly soluble in methanol and water

Potential Applications and Biological Activity

Structured triglycerides like this compound are gaining attention in the fields of nutrition and drug delivery. The presence of both medium-chain and long-chain fatty acids in a specific configuration can influence their metabolic fate and physiological effects.

Cholesterol Regulation

Research has indicated that 1,3-dioctanoyl-2-oleoyl glycerol may play a role in cholesterol management. In a diet-induced hamster model of hypercholesterolemia, the replacement of dietary coconut oil with 1,3-dioctanoyl-2-oleoyl glycerol resulted in a reduction of total cholesterol levels in both the plasma and the aorta.[1]

Drug Delivery

Structured triglycerides are being explored as components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles. The specific physicochemical properties of these lipids, including their melting point and enzymatic susceptibility, can be tailored for controlled drug release and improved bioavailability.

Experimental Protocols

Enzymatic Synthesis of this compound (Adapted Protocol)

This protocol describes the synthesis via enzymatic acidolysis of triolein with caprylic acid, catalyzed by a sn-1,3-specific immobilized lipase.

Materials:

  • Triolein (high purity)

  • Caprylic Acid (high purity)

  • Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei)

  • n-Hexane (for solvent-based reaction, optional)

  • Acetone (for purification)

  • Diatomaceous earth (for enzyme filtration)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Vacuum pump

  • Rotary evaporator

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Gas Chromatography (GC) system

Procedure:

  • Reaction Setup:

    • In a jacketed glass reactor, combine triolein and caprylic acid. A molar ratio of triolein to caprylic acid of 1:10 to 1:12 is recommended to drive the reaction towards the desired product.

    • For a solvent-free system, gently heat the mixture to the desired reaction temperature (e.g., 60-70°C) with continuous stirring to ensure homogeneity.

    • For a solvent-based system, dissolve the substrates in n-hexane.

  • Enzymatic Reaction:

    • Add the immobilized sn-1,3-specific lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the total substrates.

    • Maintain the reaction at the optimal temperature for the chosen lipase (e.g., 60-70°C) with constant stirring for a period of 4 to 24 hours. The progress of the reaction can be monitored by analyzing small aliquots using TLC, GC, or HPLC.

  • Enzyme Removal:

    • Upon completion of the reaction, cool the mixture and add n-hexane to reduce viscosity.

    • Remove the immobilized enzyme by filtration, for instance, through a bed of diatomaceous earth. The enzyme can be washed with hexane and potentially reused.

  • Purification:

    • Solvent Evaporation: Remove the n-hexane from the filtrate using a rotary evaporator.

    • Removal of Excess Free Fatty Acids: The crude product will contain unreacted caprylic acid. This can be removed by molecular distillation or by washing with a weak alkaline solution (e.g., dilute sodium bicarbonate or potassium hydroxide solution) followed by water washes until neutral.

    • Fractional Crystallization (optional): To further purify the this compound from other triglyceride species, fractional crystallization from acetone at low temperatures can be employed. Dissolve the product in warm acetone and then cool it down to crystallize the desired triglyceride. The purified product is then collected by filtration.

Analytical Characterization

The purity and structure of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the triglyceride profile and quantify the purity of the final product. A reversed-phase C18 column is commonly used.
Gas Chromatography (GC) To analyze the fatty acid composition of the synthesized triglyceride after transesterification to fatty acid methyl esters (FAMEs).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and the positional distribution of the caprylic and oleic acids on the glycerol backbone.

Signaling and Metabolic Pathways

Specific signaling pathways directly involving this compound have not been extensively elucidated. However, as a triglyceride, its metabolism follows the general pathways of lipid digestion, absorption, and transport. The constituent fatty acids, caprylic acid and oleic acid, can have their own distinct metabolic effects. For instance, caprylic acid has been shown to influence lipid metabolism and inflammatory responses through pathways such as the ABCA1/p-JAK2/p-STAT3 signaling pathway.[2]

General Triglyceride Metabolism

Upon ingestion, triglycerides are hydrolyzed by lipases in the gastrointestinal tract into free fatty acids and monoacylglycerols. These are then absorbed by enterocytes, re-esterified back into triglycerides, and packaged into chylomicrons for transport in the lymph and bloodstream to various tissues for energy or storage.

triglyceride_metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte TG Dietary Triglyceride (this compound) Lipase Pancreatic Lipase TG->Lipase Hydrolysis Lumen Intestinal Lumen Enterocyte Enterocyte Lymph Lymph/Blood Tissues Peripheral Tissues (e.g., Adipose, Muscle) FFA_MG Free Fatty Acids (Caprylic & Oleic) + 2-Oleoylglycerol Lipase->FFA_MG ReEster Re-esterification FFA_MG->ReEster Absorption Chylomicron Chylomicron Assembly ReEster->Chylomicron Triglyceride Resynthesis Chylomicron->Tissues Secretion & Transport

Caption: General metabolic pathway of dietary triglycerides.

Experimental and Logical Workflows

Workflow for Enzymatic Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

synthesis_workflow Start Start Reactants Combine Triolein & Caprylic Acid Start->Reactants Enzyme Add sn-1,3 Lipase Reactants->Enzyme Reaction Enzymatic Acidolysis (60-70°C, 4-24h) Enzyme->Reaction Filter Filter to Remove Enzyme Reaction->Filter Evaporate Solvent Evaporation (if applicable) Filter->Evaporate PurifyFFA Remove Excess Free Fatty Acids Evaporate->PurifyFFA PurifyTG Fractional Crystallization (optional) PurifyFFA->PurifyTG Analyze Analytical Characterization (HPLC, GC, NMR) PurifyTG->Analyze End Pure this compound Analyze->End

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a structured triglyceride with defined chemical properties and potential applications in health and drug delivery. This guide provides a foundational understanding of this compound, including adaptable protocols for its synthesis and characterization. Further research is warranted to fully elucidate its specific biological functions and signaling pathways, which will be crucial for its development into therapeutic or nutraceutical products.

References

Safety and Toxicity Profile of 1,3-Capryloyl-2-oleoylglycerol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Capryloyl-2-oleoylglycerol is a structured triglyceride composed of a glycerol backbone esterified with two molecules of the medium-chain fatty acid, caprylic acid (C8:0), at the sn-1 and sn-3 positions, and one molecule of the long-chain monounsaturated fatty acid, oleic acid (C18:1), at the sn-2 position. Structured triglycerides are of increasing interest in pharmaceutical and nutritional applications due to their unique absorption and metabolic properties. A thorough understanding of their safety and toxicity is paramount for their development and application.

Physicochemical Properties

PropertyValue
Molecular Formula C37H68O6
Molecular Weight 625.0 g/mol
Physical State Expected to be a liquid or semi-solid at room temperature
Solubility Insoluble in water; soluble in organic solvents

Inferred Safety and Toxicity Profile

The safety profile of this compound can be inferred from the extensive data available for its components and for medium-chain triglycerides (MCTs), which are generally recognized as safe (GRAS).

Acute Toxicity

Based on the high LD50 values of its constituents, this compound is expected to have a very low acute oral toxicity.

SubstanceAnimal ModelRouteLD50
Glycerol RatOral12,600 mg/kg[1][2]
MouseOral8,700 mg/kg[1]
Oleic Acid RatOral25,000 - 74,000 mg/kg[3][4]
Caprylic Acid RatOral>2,000 mg/kg[5]
Medium-Chain Triglycerides (MCTs) VariousOralEssentially non-toxic[6][7]
Dermal and Ocular Irritation

While glycerol and oleic acid are not significant irritants, caprylic acid is known to cause skin and eye irritation.[5][8][9][10] Therefore, this compound may have some potential for mild skin and eye irritation, and appropriate handling precautions should be taken. MCTs, in general, exhibit virtually no potential as dermal or ocular irritants.[6][7]

Genotoxicity and Carcinogenicity

There is no evidence to suggest that this compound would be genotoxic or carcinogenic. Its constituent fatty acids and glycerol are endogenous substances with no known mutagenic or carcinogenic properties. Long-term studies on MCTs have not shown any evidence of carcinogenicity or mutagenicity.[6][[“]]

Metabolism and Pharmacokinetics

The metabolic pathway for this compound is expected to follow the general pathway for dietary triglycerides.

This compound This compound Pancreatic Lipase Pancreatic Lipase This compound->Pancreatic Lipase Hydrolysis 2-Oleoylglycerol (MAG) 2-Oleoylglycerol (MAG) Pancreatic Lipase->2-Oleoylglycerol (MAG) Caprylic Acid (FFA) Caprylic Acid (FFA) Pancreatic Lipase->Caprylic Acid (FFA) Absorption by Enterocytes Absorption by Enterocytes 2-Oleoylglycerol (MAG)->Absorption by Enterocytes Caprylic Acid (FFA)->Absorption by Enterocytes Re-esterification to Triglycerides Re-esterification to Triglycerides Absorption by Enterocytes->Re-esterification to Triglycerides Chylomicron Formation Chylomicron Formation Re-esterification to Triglycerides->Chylomicron Formation Lymphatic System Lymphatic System Chylomicron Formation->Lymphatic System Systemic Circulation Systemic Circulation Lymphatic System->Systemic Circulation

Figure 1. Metabolic pathway of this compound.

Experimental Protocols

Due to the lack of direct experimental data for this compound, a representative experimental protocol for assessing in vitro cytotoxicity using a Caco-2 cell line is provided below. This protocol is based on methodologies commonly used for evaluating the safety of lipids and lipid-based formulations.[12][13][14][15][16]

In Vitro Cytotoxicity Assessment using Caco-2 Cells (MTT Assay)

This workflow outlines the key steps for evaluating the potential cytotoxicity of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Caco-2 Cell Culture Caco-2 Cell Culture Cell Seeding Cell Seeding Caco-2 Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Exposure Compound Exposure Compound Preparation->Compound Exposure Cell Seeding->Compound Exposure MTT Assay MTT Assay Compound Exposure->MTT Assay Absorbance Measurement Absorbance Measurement MTT Assay->Absorbance Measurement Cell Viability Calculation Cell Viability Calculation Absorbance Measurement->Cell Viability Calculation IC50 Determination IC50 Determination Cell Viability Calculation->IC50 Determination

Figure 2. Workflow for in vitro cytotoxicity assessment.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere and grow for 24 hours.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.

  • Compound Exposure: The culture medium is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with solvent) and a positive control (e.g., a known cytotoxic agent) are included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals.

  • Absorbance Measurement: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

While direct toxicological data for this compound is currently unavailable, a comprehensive review of its constituent parts and structurally similar compounds suggests a favorable safety profile. It is expected to have very low acute toxicity and is unlikely to be genotoxic or carcinogenic. Mild skin or eye irritation may be possible due to the presence of caprylic acid. The provided experimental protocol for in vitro cytotoxicity assessment can serve as a starting point for generating specific safety data for this novel structured triglyceride. Further in vivo studies are recommended to fully characterize its safety profile for specific applications.

References

Methodological & Application

Application Notes and Protocols for 1,3-Capryloyl-2-oleoylglycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published data specifically on the use of 1,3-Capryloyl-2-oleoylglycerol in drug delivery systems, this document provides representative application notes and protocols based on a well-characterized structured triglyceride, Trimyristin (Glyceryl Trimyristate). Trimyristin is a solid lipid at room and body temperature and is commonly used in the formulation of Solid Lipid Nanoparticles (SLNs). The principles, protocols, and data presentation formats described herein are directly applicable to the investigation and use of novel structured triglycerides like this compound.

Introduction to this compound

This compound is a structured triglyceride composed of a glycerol backbone esterified with two caprylic acid molecules (a medium-chain fatty acid) at the sn-1 and sn-3 positions, and one oleic acid molecule (a long-chain unsaturated fatty acid) at the sn-2 position. This specific arrangement of fatty acids can offer unique physicochemical properties, making it a potentially valuable excipient in the development of lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Emulsifying Drug Delivery Systems (SEDDS).

The combination of medium-chain and long-chain fatty acids may influence the lipid matrix structure, drug solubility, and the release profile of encapsulated active pharmaceutical ingredients (APIs). These systems are particularly advantageous for enhancing the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[1][2][3]

Physicochemical Properties

PropertyRepresentative Value (Trimyristin)Method of DeterminationSignificance in Drug Delivery
Chemical Formula C45H86O6-Basic molecular information.
Molecular Weight 723.16 g/mol Mass SpectrometryImportant for molar concentration calculations in formulations.
Appearance White to yellowish solidVisual InspectionBasic quality control parameter.
Melting Point 56-58 °CDifferential Scanning Calorimetry (DSC)Determines the solid state of the lipid at room and body temperature, crucial for SLN and NLC formulation. Ensures stability of the solid matrix.
Crystallinity Varies with polymorphic formX-ray Diffraction (XRD), DSCThe crystalline nature of the lipid matrix affects drug loading capacity and release kinetics. Less ordered crystals can accommodate more drug molecules.
Solubility in Solvents Soluble in chloroform, ether; Insoluble in waterShake-flask method followed by HPLC/UV-VisEssential for selecting appropriate solvents during formulation (e.g., solvent evaporation/diffusion methods) and for purification processes.
Solubility of API in Lipid API-dependentIsothermal shake-flask method with HPLC quantificationA high solubility of the drug in the molten lipid is a prerequisite for high drug loading in the final nanoparticles.

Application: Formulation of Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal drug carriers where the liquid lipid of an oil-in-water emulsion is replaced by a solid lipid.[4][5] They offer advantages such as controlled drug release, protection of labile drugs, and good biocompatibility.

Representative Formulation Data

The following table summarizes the formulation parameters and resulting characteristics for SLNs prepared with a representative solid lipid (Trimyristin) encapsulating a model hydrophobic drug.

Formulation ParameterRepresentative Value
Lipid (Trimyristin) 5% (w/v)
Model Drug (e.g., Paclitaxel) 0.1% (w/v)
Surfactant (e.g., Poloxamer 188) 2.5% (w/v)
Aqueous Phase Purified Water
Preparation Method Hot Homogenization followed by Ultrasonication
Resulting Particle Size (Z-average) 150 - 200 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -20 to -30 mV
Drug Loading (%) ~2%
Encapsulation Efficiency (%) > 90%
Experimental Protocols

This method is suitable for thermostable drugs.

Materials:

  • This compound (or representative solid lipid, e.g., Trimyristin)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or probe sonicator

  • Water bath

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase: Weigh the solid lipid (e.g., 500 mg) and the API (e.g., 10 mg) and place them in a glass beaker. Heat the beaker in a water bath to a temperature approximately 5-10 °C above the melting point of the lipid, under gentle magnetic stirring, until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 250 mg of Poloxamer 188) in purified water (e.g., 10 mL). Heat this aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-shear homogenization (e.g., 8,000 - 10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar) or probe sonication (e.g., 70% amplitude for 15 minutes in a pulsed mode) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and continue stirring until it cools down to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Storage: Store the SLN dispersion at 4 °C for further characterization.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Weigh Solid Lipid & API lp2 Heat above melting point (e.g., 65-70 °C) lp1->lp2 lp3 Obtain clear lipid melt lp2->lp3 pre_emulsion Form Pre-emulsion (High-Shear Homogenization) lp3->pre_emulsion ap1 Dissolve Surfactant in Water ap2 Heat to same temperature ap1->ap2 ap2->pre_emulsion homogenization Reduce Particle Size (High-Pressure Homogenization or Sonication) pre_emulsion->homogenization cooling Cool in Ice Bath (Lipid Recrystallization) homogenization->cooling final_product SLN Dispersion cooling->final_product

Caption: Workflow for SLN Preparation by Hot Homogenization.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the SLN dispersion with purified water to an appropriate concentration.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • The Z-average diameter will provide the mean particle size, the PDI will indicate the width of the size distribution, and the electrophoretic mobility measurement will determine the zeta potential, which is an indicator of colloidal stability.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Take a known volume of the SLN dispersion (e.g., 1 mL).

  • Separate the free, unencapsulated drug from the SLNs. This can be done by ultra-centrifugation using centrifugal filter units (e.g., Amicon Ultra, with a suitable molecular weight cut-off).

  • Collect the supernatant/filtrate which contains the free drug.

  • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculate EE and DL using the following equations:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

G cluster_size_zeta Size and Stability Analysis cluster_ee_dl Drug Content Analysis start SLN Dispersion sz1 Dilute Sample start->sz1 ee1 Separate Free Drug (Ultra-centrifugation) start->ee1 sz2 Analyze using DLS sz1->sz2 sz3 Obtain Particle Size, PDI, Zeta Potential sz2->sz3 ee2 Quantify Free Drug in Supernatant (HPLC) ee1->ee2 ee3 Calculate EE% and DL% ee2->ee3

Caption: Workflow for Characterization of SLNs.

Application: In Vitro Drug Release Studies

An in vitro release study is essential to evaluate the performance of the SLN formulation and to predict its in vivo behavior.

Representative In Vitro Drug Release Profile

The following table shows a representative cumulative drug release profile from Trimyristin-based SLNs compared to a free drug solution.

Time (hours)Cumulative Release from SLNs (%)Cumulative Release from Free Drug Solution (%)
11585
22595
44098
860100
1275100
2490100

This data illustrates a typical sustained release pattern from SLNs, characterized by an initial burst release followed by a prolonged, slower release phase.

Protocol for In Vitro Drug Release using Dialysis Bag Method

Materials:

  • SLN dispersion

  • Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with a small amount of a solubilizing agent like Tween 80 (0.5%) to maintain sink conditions)

  • Beakers

  • Thermostatic shaking water bath

Procedure:

  • Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Pipette a known volume of the SLN dispersion (e.g., 2 mL) into the dialysis bag and securely seal both ends.

  • Place the sealed dialysis bag into a beaker containing a defined volume of the release medium (e.g., 100 mL).

  • Place the beaker in a thermostatic shaking water bath set at 37 °C and a suitable agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Logical Relationships in SLN-Mediated Oral Drug Delivery

The efficacy of SLNs in oral drug delivery is based on several interconnected factors that enhance drug absorption.

G cluster_gi_tract Gastrointestinal Tract oral_admin Oral Administration of Drug-Loaded SLN protection Protection of API from harsh GI environment (pH, enzymes) oral_admin->protection solubilization Increased Drug Solubilization in GI fluids oral_admin->solubilization adhesion Adhesion to Mucosal Surface (due to small size) oral_admin->adhesion absorption Enhanced Absorption across Intestinal Epithelium protection->absorption solubilization->absorption adhesion->absorption lymphatic Potential for Lymphatic Uptake (bypassing first-pass metabolism) absorption->lymphatic for highly lipophilic drugs bioavailability Increased Oral Bioavailability absorption->bioavailability lymphatic->bioavailability

Caption: Mechanism of Enhanced Oral Bioavailability by SLNs.

Conclusion

While specific experimental data for this compound is currently limited, its structure as a mixed medium- and long-chain triglyceride makes it a promising candidate for advanced drug delivery systems. The protocols and application frameworks provided here, using a representative solid lipid, offer a comprehensive guide for researchers and drug development professionals to formulate and characterize novel lipid-based nanoparticles. Future studies should focus on determining the specific physicochemical properties of this compound and evaluating its performance in various drug delivery platforms to fully realize its potential.

References

Application Note and Protocol: Quantification of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Capryloyl-2-oleoylglycerol is a structured triacylglycerol (TAG) with specific positioning of caprylic acid (a medium-chain fatty acid) at the sn-1 and sn-3 positions and oleic acid (a long-chain monounsaturated fatty acid) at the sn-2 position. This structure influences its physical properties and metabolic fate, making its accurate quantification crucial in various fields, including pharmaceuticals, food science, and nutritional studies. This document provides detailed analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-ELSD is a robust method suitable for relatively clean sample matrices, while LC-MS/MS offers higher sensitivity and specificity, making it ideal for complex biological samples.

Quantitative Data Summary

The following tables summarize the expected performance characteristics for the quantification of this compound using HPLC-ELSD and LC-MS/MS. These values are based on typical performance for triglyceride analysis and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-ELSD Method Performance Characteristics

ParameterExpected Value/Range
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.02 - 0.2 µg/mL
Limit of Quantification (LOQ)0.04 - 0.7 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (RSD%) - Repeatability< 5%
Precision (RSD%) - Intermediate Precision< 10%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterExpected Value/Range
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (RSD%) - Repeatability< 10%
Precision (RSD%) - Intermediate Precision< 15%

Experimental Protocols

Protocol 1: Quantification by HPLC-ELSD

This protocol is suitable for the quantification of this compound in bulk materials, formulations, and simple mixtures.

1. Sample Preparation

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and make up to the mark.

  • For analysis, dilute this stock solution with the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v

Application Note: HPLC Analysis of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Capryloyl-2-oleoylglycerol is a structured triglyceride containing two medium-chain fatty acids (caprylic acid, C8:0) at the sn-1 and sn-3 positions and one long-chain monounsaturated fatty acid (oleic acid, C18:1) at the sn-2 position. The unique structure of such triglycerides influences their physical properties and metabolic fate, making them of significant interest in the development of pharmaceutical formulations, nutritional supplements, and drug delivery systems. Accurate and reliable analytical methods are crucial for the quality control and characterization of these compounds. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of triglycerides. This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).

Principle of the Method

The method utilizes a C18 reversed-phase column to separate this compound from other related substances based on its hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and isopropanol allows for the effective separation of a wide range of lipids. The ELSD is particularly well-suited for the analysis of non-volatile compounds like triglycerides that lack a strong UV chromophore. The detector response is based on the light scattered by the analyte particles after the evaporation of the mobile phase, providing a more uniform response for different triglycerides compared to UV detection.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

  • HPLC grade hexane

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm PTFE syringe filters

Instrumentation
  • A binary or quaternary HPLC system equipped with a degasser, autosampler, and column oven.

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Evaporative Light Scattering Detector (ELSD).

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make up to the mark with hexane.

  • Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to prepare a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.

  • Sample Preparation: For bulk material or formulation samples, accurately weigh an appropriate amount of the sample into a volumetric flask, dissolve in hexane, and dilute as necessary with the initial mobile phase to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials before analysis.

HPLC-ELSD Conditions
  • Column: C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25.1-30 min: Return to 70% A, 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator (Drift Tube) Temperature: 60°C

    • Gas (Nitrogen) Flow Rate: 1.5 L/min

Data Analysis

For quantitative analysis, construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards. The concentration of the analyte in the samples can then be determined from this curve. The use of a logarithmic transformation is common for ELSD data to achieve a linear response over a wider concentration range.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-ELSD analysis of this compound based on typical performance for similar triglyceride analyses.[1]

ParameterExpected Value/Range
Retention Time (approx.)15 - 20 min
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.5 - 1.5 µg/mL
Limit of Quantification (LOQ)1.5 - 5.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Hexane weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm PTFE) dilute->filter inject Inject into HPLC filter->inject Transfer to Vial separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

metabolic_pathway cluster_digestion Digestion & Absorption cluster_mcfa Medium-Chain Fatty Acid (MCFA) Metabolism cluster_lcfa Long-Chain Fatty Acid (LCFA) Metabolism cluster_energy Energy Production tg This compound (Ingested Triglyceride) hydrolysis Lipase Hydrolysis in Small Intestine tg->hydrolysis products Glycerol 2-Oleoyl-glycerol Caprylic Acid (MCFA) hydrolysis->products absorption Absorption by Enterocytes products->absorption portal_vein Caprylic Acid enters Portal Vein absorption->portal_vein Caprylic Acid chylomicron Re-esterification to TAGs Packaging into Chylomicrons absorption->chylomicron 2-Oleoyl-glycerol liver Transport to Liver portal_vein->liver beta_ox_mcfa Mitochondrial Beta-Oxidation (Carnitine Independent) liver->beta_ox_mcfa acetyl_coa_mcfa Acetyl-CoA beta_ox_mcfa->acetyl_coa_mcfa tca_cycle TCA Cycle acetyl_coa_mcfa->tca_cycle ketogenesis Ketogenesis (in Liver) acetyl_coa_mcfa->ketogenesis lymphatics Secretion into Lymphatic System chylomicron->lymphatics circulation Entry into Systemic Circulation lymphatics->circulation beta_ox_lcfa Mitochondrial Beta-Oxidation (Carnitine Dependent) circulation->beta_ox_lcfa acetyl_coa_lcfa Acetyl-CoA beta_ox_lcfa->acetyl_coa_lcfa acetyl_coa_lcfa->tca_cycle energy ATP (Energy) tca_cycle->energy ketones Ketone Bodies ketogenesis->ketones

Caption: Simplified metabolic pathway of this compound.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are a diverse class of lipids that play fundamental roles in energy storage, cellular signaling, and various metabolic processes. The precise structural characterization of individual TAG species is of paramount importance in fields ranging from food science and nutrition to drug discovery and clinical diagnostics. 1,3-Capryloyl-2-oleoylglycerol is a mixed-acid triacylglycerol containing two short-chain saturated fatty acids (caprylic acid, C8:0) at the sn-1 and sn-3 positions and one long-chain monounsaturated fatty acid (oleic acid, C18:1) at the sn-2 position. Its unique structure influences its physicochemical properties and metabolic fate.

Mass spectrometry (MS) has become an indispensable tool for the detailed structural elucidation and quantification of TAGs due to its high sensitivity, specificity, and speed.[1] This document provides comprehensive application notes and detailed experimental protocols for the analysis of this compound by mass spectrometry, intended for researchers, scientists, and drug development professionals.

Principles of Mass Spectrometric Analysis of Triacylglycerols

The analysis of neutral molecules like TAGs by mass spectrometry typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2] These methods generate intact molecular ions, often as adducts with cations like ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[3] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, providing valuable structural information. The primary fragmentation pathway for TAGs involves the neutral loss of their constituent fatty acids, resulting in the formation of diacylglycerol (DAG)-like fragment ions.[2] The relative abundance of these fragment ions can help to determine the specific fatty acid composition and their positions on the glycerol backbone.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is critical for reliable TAG analysis. The following protocol provides a general guideline for the extraction and preparation of this compound.

Materials:

  • This compound standard

  • Chloroform

  • Methanol

  • Isopropanol

  • Ammonium acetate

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.

  • Working Solution Preparation: Prepare a working solution by diluting the stock solution to 10 µg/mL in an appropriate solvent system, such as methanol or a 2:1 (v/v) mixture of chloroform:methanol.[4] For ESI-MS, the addition of 10 mM ammonium acetate to the final solution is recommended to promote the formation of [M+NH₄]⁺ adducts.[2]

  • Dissolution: Vigorously mix the working solution using a vortex mixer for 1 minute to ensure complete dissolution.[4]

  • Clarification: Centrifuge the solution at 14,000 g for 5 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean glass vial for analysis.

  • Storage: If not analyzed immediately, store the prepared sample at -20°C to prevent degradation.[4]

Mass Spectrometry Analysis

The following parameters provide a starting point for the analysis of this compound using an ESI-MS/MS system. Optimization may be required depending on the specific instrument used.

Instrumentation (Example: Q-TOF Mass Spectrometer):

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage40 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Mass Range (MS Scan)m/z 100-1000
MS/MS Settings
Precursor Ion SelectionSelect the [M+NH₄]⁺ ion for fragmentation
Collision EnergyRamped (e.g., 20-40 eV)

Acquisition:

  • Acquire full scan MS spectra to identify the precursor ion of this compound.

  • Perform MS/MS analysis on the selected precursor ion to obtain the fragmentation spectrum.

Data Presentation and Interpretation

The mass spectrometric analysis of this compound is expected to yield a characteristic fragmentation pattern. The primary fragmentation pathway involves the neutral loss of the constituent fatty acids.

Molecular Profile of this compound:

  • Chemical Formula: C₃₅H₆₄O₆

  • Molecular Weight: 596.88 g/mol

  • Structure: A glycerol backbone esterified with caprylic acid (C8:0) at the sn-1 and sn-3 positions and oleic acid (C18:1) at the sn-2 position.

Expected Quantitative Data:

The following table summarizes the expected m/z values for the precursor and major fragment ions of this compound in positive ion mode.

Ion DescriptionFatty Acid CompositionTheoretical m/z ([M+NH₄]⁺)Expected Fragment Ion (from [M+NH₄]⁺)
Precursor Ion C8:0/C18:1/C8:0614.5-
Fragment Ion 1 Loss of Caprylic Acid (C8:0)-470.4
Fragment Ion 2 Loss of Oleic Acid (C18:1)-332.2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

G Experimental Workflow for TAG Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Chloroform) Working Working Solution (10 µg/mL in MeOH + 10 mM NH₄OAc) Stock->Working Vortex Vortex Mixing Working->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Infusion Direct Infusion / LC Injection Supernatant->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI MS1 Full Scan MS (MS1) (Identify Precursor Ion) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment Precursor Ion) MS1->MS2 Spectrum Acquire Mass Spectrum MS2->Spectrum Interpretation Identify Fragment Ions & Determine Structure Spectrum->Interpretation

Caption: Workflow for the analysis of this compound by ESI-MS/MS.

Fragmentation Pathway

The diagram below illustrates the expected fragmentation pathway of the [M+NH₄]⁺ adduct of this compound.

G Fragmentation of this compound ([M+NH₄]⁺) cluster_frags Precursor [M+NH₄]⁺ m/z 614.5 Loss_C8 - Caprylic Acid (C8:0) (from sn-1 or sn-3) Precursor->Loss_C8 Loss_C18 - Oleic Acid (C18:1) (from sn-2) Precursor->Loss_C18 Fragment1 [M+NH₄ - C₈H₁₆O₂]⁺ m/z 470.4 Loss_C8->Fragment1 Fragment2 [M+NH₄ - C₁₈H₃₄O₂]⁺ m/z 332.2 Loss_C18->Fragment2

Caption: Fragmentation of the [M+NH₄]⁺ ion of this compound.

Conclusion

The methodologies and protocols detailed in this application note provide a robust framework for the mass spectrometric analysis of this compound. By employing ESI-MS/MS, researchers can confidently identify this triacylglycerol and elucidate its structure through the characteristic neutral loss of its constituent fatty acids. The provided quantitative data and visual diagrams serve as valuable resources for experimental planning, data interpretation, and reporting in the fields of lipidomics, food science, and drug development.

References

Application Notes and Protocols for the Formulation of Nanoparticles with 1,3-Capryloyl-2-oleoylglycerol (Capryol® 90)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Capryloyl-2-oleoylglycerol, commercially known as Capryol® 90, is a propylene glycol monocaprylate that serves as a versatile lipid excipient in the formulation of various nanoparticle-based drug delivery systems. Its properties as an effective solubilizer for poorly water-soluble drugs, a penetration enhancer, and a component of self-emulsifying systems make it a valuable tool in pharmaceutical development.[1][2][3] These application notes provide detailed protocols for the formulation of nanoemulsions and nanostructured lipid carriers (NLCs) using Capryol® 90, along with characterization data and visualizations to guide researchers in their formulation development efforts.

Key Applications

Nanoparticles formulated with Capryol® 90 are suitable for a wide range of applications in drug delivery, including:

  • Oral Drug Delivery: Enhancing the oral bioavailability of poorly soluble drugs (BCS Class II and IV) by improving their solubilization and absorption.[1][4][5]

  • Topical and Transdermal Delivery: Facilitating the penetration of active pharmaceutical ingredients (APIs) through the skin barrier.

  • Pulmonary Delivery: Development of nebulizable formulations for respiratory diseases.[6]

  • Targeted Drug Delivery: As a component of lipid nanoparticles, Capryol® 90 can be used in formulations designed for targeted delivery to specific tissues or cells.

Experimental Protocols

This section details the methodologies for preparing nanoemulsions and nanostructured lipid carriers incorporating Capryol® 90.

Protocol 1: Formulation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant, which form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium.

Materials:

  • Oil Phase: Capryol® 90

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Polyethylene Glycol 400 (PEG 400)

  • Active Pharmaceutical Ingredient (API): e.g., Mefenamic Acid[1][5]

  • Aqueous Phase: Deionized water

Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Screening of Excipients:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients. Capryol® 90 is often selected for its high solubilization capacity for many lipophilic drugs.[1][7][8]

  • Construction of Ternary Phase Diagram:

    • To identify the nanoemulsion region, prepare a series of blank formulations with varying ratios of Capryol® 90, Polysorbate 80, and PEG 400.

    • Mix the components thoroughly using a vortex mixer.

    • Titrate each mixture with deionized water and observe for the formation of a clear or slightly bluish, transparent liquid, indicating a nanoemulsion.

    • Plot the results on a ternary phase diagram to delineate the nanoemulsion region.

  • Preparation of API-Loaded SNEDDS:

    • Based on the ternary phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. An exemplary optimized formula consists of 20% Capryol® 90, 31.62% Polysorbate 80, and 48.38% PEG 400.[1][9]

    • Dissolve the API (e.g., Mefenamic Acid) in Capryol® 90 with the aid of a magnetic stirrer and sonication.[1]

    • Add the required amounts of Polysorbate 80 and PEG 400 to the oil-drug mixture.

    • Vortex the mixture until a homogenous isotropic liquid is formed.

Experimental Workflow for SNEDDS Formulation

SNEDDS_Workflow cluster_prep Preparation cluster_emulsification Self-Emulsification API API Mix1 Dissolve API in Capryol® 90 API->Mix1 Capryol90 Capryol® 90 Capryol90->Mix1 Surfactant Surfactant (e.g., Polysorbate 80) Mix2 Add Surfactant & Co-surfactant Surfactant->Mix2 CoSurfactant Co-surfactant (e.g., PEG 400) CoSurfactant->Mix2 Mix1->Mix2 Vortex Vortex to form SNEDDS pre-concentrate Mix2->Vortex Agitation Gentle Agitation Vortex->Agitation Aqueous Aqueous Medium (e.g., Water) Aqueous->Agitation Nanoemulsion Formation of Nanoemulsion Agitation->Nanoemulsion

Caption: Workflow for SNEDDS formulation.

Protocol 2: Formulation of Nanostructured Lipid Carriers (NLCs) by Hot High-Pressure Homogenization

NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure with an increased capacity for drug loading and reduced drug expulsion during storage.

Materials:

  • Solid Lipid: e.g., Dynasan® 116[6]

  • Liquid Lipid: Capryol® 90[6]

  • Surfactant: Polysorbate 80 (Tween® 80)[6]

  • Co-surfactant: Soya Phosphatidylcholine[6]

  • Active Pharmaceutical Ingredient (API): e.g., Trans-Resveratrol[6]

  • Aqueous Phase: Deionized water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer with hot plate

  • Ultrasonicator

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., Dynasan® 116) at a temperature approximately 5-10°C above its melting point.

    • Add the liquid lipid (Capryol® 90) and the API to the molten solid lipid and stir until a clear lipid phase is obtained. Different ratios of solid to liquid lipid (e.g., 10:90, 50:50, 90:10 w/w) can be investigated.[6]

  • Preparation of Aqueous Phase:

    • Heat the deionized water to the same temperature as the lipid phase.

    • Disperse the surfactant (Polysorbate 80) and co-surfactant (Soya Phosphatidylcholine) in the hot water and stir until a clear solution is formed.

  • Formation of Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 10 minutes) to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) at a temperature above the melting point of the solid lipid.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion to room temperature while stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.

Experimental Workflow for NLC Formulation

NLC_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Homogenization SolidLipid Solid Lipid Melt Melt Solid Lipid Add Capryol® 90 & API SolidLipid->Melt Capryol90 Capryol® 90 Capryol90->Melt API API API->Melt AqueousPhase Aqueous Phase (Water, Surfactant, Co-surfactant) HeatAq Heat Aqueous Phase AqueousPhase->HeatAq PreEmulsion High-Speed Stirring (Pre-emulsion) Melt->PreEmulsion HeatAq->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling & Stirring HPH->Cooling NLCs NLC Dispersion Cooling->NLCs

Caption: Workflow for NLC formulation via hot high-pressure homogenization.

Data Presentation

The following tables summarize the physicochemical characteristics of nanoparticles formulated with Capryol® 90, as reported in the literature.

Table 1: Characterization of Nanoemulsions Formulated with Capryol® 90

Formulation TypeAPISurfactant/Co-surfactantParticle Size (nm)PDIZeta Potential (mV)Reference
SNEDDSMefenamic AcidPolysorbate 80 / PEG 400241.90.18-16.5[1][9]
NanoemulsionPlumbaginLabrasol / Kolliphor RH4030.9NarrowNot ReportedGarcês et al., 2022

Table 2: Characterization of NLCs Formulated with Capryol® 90 as Liquid Lipid

Solid LipidAPISolid:Liquid Lipid Ratio (w/w)Particle Size (nm)PDIEntrapment Efficiency (%)Reference
Compritol® 888 ATOTriptolide80:20231.80.14371.6[2]
Dynasan® 116Trans-Resveratrol10:90>145 (aggregated)>0.21>96[6]
Dynasan® 116Trans-Resveratrol50:50<145<0.21>96[6]
Dynasan® 116Trans-Resveratrol90:10<145<0.21>96[6]

Characterization of Nanoparticles

A thorough characterization of the formulated nanoparticles is crucial to ensure their quality, stability, and performance.

Key Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and predict the stability of the nanoparticle dispersion.

  • Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantified by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and measuring the drug concentration in both fractions using a suitable analytical method (e.g., HPLC).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • In Vitro Drug Release: Studied using dialysis bag methods or other appropriate techniques to evaluate the drug release profile from the nanoparticles.

Signaling Pathway and Logical Relationships

The formulation parameters significantly influence the final characteristics of the nanoparticles. The following diagram illustrates these relationships.

Relationship between Formulation Variables and Nanoparticle Properties

Formulation_Relationships cluster_inputs Formulation & Process Variables cluster_outputs Nanoparticle Characteristics LipidRatio Solid:Liquid Lipid Ratio (for NLCs) ParticleSize Particle Size LipidRatio->ParticleSize EE Entrapment Efficiency LipidRatio->EE Release Drug Release Profile LipidRatio->Release SurfactantConc Surfactant Concentration SurfactantConc->ParticleSize PDI Polydispersity Index (PDI) SurfactantConc->PDI ZetaPotential Zeta Potential SurfactantConc->ZetaPotential Stability Stability SurfactantConc->Stability Homogenization Homogenization Pressure/Time Homogenization->ParticleSize Homogenization->PDI API_Conc API Concentration API_Conc->EE API_Conc->Release

Caption: Key formulation variables and their impact on nanoparticle characteristics.

Conclusion

Capryol® 90 is a highly effective lipid excipient for the formulation of various types of nanoparticles for drug delivery. By carefully selecting the formulation components and optimizing the process parameters, researchers can develop stable and efficient nano-carrier systems for a wide range of therapeutic applications. The protocols and data presented in these application notes serve as a valuable starting point for the development of novel nanoparticle-based drug delivery systems.

References

Application Notes and Protocols for the Dissolution of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dissolution of 1,3-Capryloyl-2-oleoylglycerol, a mixed triglyceride containing both medium-chain (caprylic) and long-chain (oleic) fatty acids. Understanding its solubility is critical for various applications, including formulation development, in vitro and in vivo studies, and drug delivery systems.

Physicochemical Properties

This compound is a triglyceride with caprylic acid (a medium-chain fatty acid) at the sn-1 and sn-3 positions and oleic acid (a long-chain fatty acid) at the sn-2 position.[1][2] Its molecular formula is C37H68O6, and its molecular weight is 608.93.[2] The presence of both medium and long-chain fatty acids suggests that its solubility characteristics will be intermediate between those of pure medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs). MCTs are generally more water-soluble than LCTs.[3][4]

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the principle of "like dissolves like" and data from structurally similar triglycerides, a qualitative and estimated solubility profile can be established. Triglycerides are generally soluble in nonpolar organic solvents and have limited to no solubility in polar solvents like water.

Table 1: Solubility Profile of this compound and Related Triglycerides

SolventSoluteTemperature (°C)SolubilityData Type
Chloroform 1,3-Distearoyl-2-oleoylglycerolNot Specified10 mg/mLQuantitative[5]
Methyl Acetate 1,3-Dilinoleoyl-2-oleoyl glycerolNot Specified25 mg/mLQuantitative[6]
Dimethylformamide (DMF) 1,3-Dilinoleoyl-2-oleoyl glycerolNot Specified10 mg/mLQuantitative[6]
Ethanol 1,3-Dilinoleoyl-2-oleoyl glycerolNot Specified10 mg/mLQuantitative[6]
Acetone 1,3-Distearoyl-2-oleoylglycerolLow to AmbientLimited SolubilityQualitative[5]
Hexane 1,3-Distearoyl-2-oleoylglycerolLow to AmbientLimited SolubilityQualitative[5]
Ethanol Triglycerides (general)ColdSparingly SolubleQualitative[5]
Water Triglycerides (general)AmbientInsolubleGeneral Knowledge

Experimental Protocols

Protocol 1: General Dissolution of this compound in an Organic Solvent

This protocol provides a general method for dissolving this compound in a suitable organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., chloroform, hexane, ethanol, ethyl acetate)

  • Glass vials with screw caps

  • Vortex mixer

  • Water bath or heating block (optional)

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance and place it into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of the selected solvent to the vial.

  • Initial Mixing: Tightly cap the vial and vortex the mixture for 30-60 seconds to facilitate initial dispersion.

  • Observation: Observe the solution for any undissolved material.

  • Heating (Optional): If the triglyceride does not fully dissolve at room temperature, gently warm the vial in a water bath or on a heating block. Increase the temperature in increments of 5-10°C, vortexing between increments. Do not exceed the boiling point of the solvent.

  • Sonication (Optional): Alternatively, place the vial in an ultrasonic bath for 5-15 minutes to aid dissolution.

  • Final Observation: Once the solution is clear and free of any visible particles, the triglyceride is considered dissolved.

  • Storage: Store the solution in a tightly sealed container at the appropriate temperature to prevent solvent evaporation and solute precipitation.

Protocol 2: Determination of Saturation Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent

  • Multiple glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Analytical balance

  • Evaporation dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in several vials. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the undissolved solid.

  • Filtration: Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed evaporation dish or vial. This step removes any remaining undissolved microparticles.

  • Solvent Evaporation: Place the evaporation dish or vial in a vacuum oven or desiccator to evaporate the solvent completely.

  • Weighing: Once the solvent is fully evaporated, weigh the dish or vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_enhancement Enhancement (Optional) cluster_final Final Steps weigh Weigh Triglyceride add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex observe Observe Solution vortex->observe heat Gentle Heating observe->heat Incomplete Dissolution sonicate Sonication observe->sonicate Incomplete Dissolution final_observe Final Observation observe->final_observe Complete Dissolution heat->vortex sonicate->vortex store Store Solution final_observe->store

Caption: Workflow for dissolving this compound.

Solvent_Selection_Logic start Start: Select Solvent for This compound nonpolar Is the application compatible with nonpolar solvents? start->nonpolar select_nonpolar Select Nonpolar Solvent (e.g., Hexane, Chloroform) nonpolar->select_nonpolar Yes polar Is a polar solvent required? nonpolar->polar No test_solubility Test Solubility (Small Scale) select_nonpolar->test_solubility select_polar Select Polar Aprotic/Protic Solvent (e.g., Ethanol, Acetone, Ethyl Acetate) polar->select_polar Yes end Proceed with Experiment polar->end No (Insoluble) select_polar->test_solubility optimize Optimize Conditions (Heat, Sonication) test_solubility->optimize Limited Solubility test_solubility->end Good Solubility optimize->end

Caption: Logical workflow for selecting a suitable solvent.

References

Application Notes and Protocols for In Vitro Studies of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro models for investigating the biological activities of 1,3-Capryloyl-2-oleoylglycerol, a structured triglyceride. The protocols detailed below are designed to assess its digestion, absorption, and subsequent effects on cellular metabolism and signaling pathways. The primary hypothesis underlying these experimental designs is that the biological effects of this compound are largely mediated by its constituent fatty acids, caprylic acid (C8:0) and oleic acid (C18:1), following its hydrolysis.

In Vitro Digestion and Absorption of this compound

The initial step in understanding the bioactivity of orally administered this compound is to model its digestion in the gastrointestinal tract and the subsequent absorption of its hydrolysis products by intestinal cells. A well-established model for this purpose involves a two-step process: an in vitro digestion assay followed by exposure of the digest to a Caco-2 cell monolayer, which mimics the intestinal epithelium.[1][2][3][4]

Experimental Workflow: Digestion and Caco-2 Absorption

Digestion_Absorption_Workflow A This compound (Test Article) B In Vitro Digestion (Simulated Gastric & Intestinal Fluids with Lipase) A->B Incubation C Digested Products (Caprylic Acid, Oleic Acid, 2-Oleoylglycerol) B->C Hydrolysis D Caco-2 Cell Monolayer (Apical Application) C->D E Quantify Fatty Acid Uptake (LC-MS/MS) D->E Cellular Uptake F Analyze Basolateral Medium (Resynthesized Triglycerides) D->F Transport & Secretion

Caption: Workflow for in vitro digestion and intestinal absorption of this compound.

Protocol: In Vitro Digestion of this compound

This protocol simulates the digestion of triglycerides in the stomach and small intestine.[5][6][7][8]

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF): 0.32% (w/v) pepsin in 0.03 M NaCl, pH 1.2

  • Simulated Intestinal Fluid (SIF): 1% (w/v) pancreatin, 0.3% (w/v) bile salts in 0.1 M NaHCO3, pH 7.5

  • pH meter, incubator shaker (37°C)

Procedure:

  • Disperse this compound in SGF at a concentration of 10 mg/mL.

  • Incubate at 37°C for 1 hour with gentle agitation.

  • Adjust the pH of the gastric digest to 7.0 with 0.1 M NaOH.

  • Add an equal volume of SIF to the gastric digest.

  • Incubate at 37°C for 2 hours with continuous agitation.

  • Terminate the reaction by heating at 90°C for 5 minutes.

  • Centrifuge the digestate at 5000 x g for 15 minutes and collect the supernatant for Caco-2 cell experiments.

Protocol: Caco-2 Cell Model for Lipid Absorption

This protocol uses differentiated Caco-2 cells grown on permeable supports to model the intestinal barrier.[1][2][3][4][9]

Materials:

  • Differentiated Caco-2 cells on Transwell® inserts

  • DMEM with 10% FBS, Penicillin-Streptomycin

  • Digestate from the in vitro digestion protocol

  • LC-MS/MS system for fatty acid analysis

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Wash the Caco-2 monolayer with warm PBS.

  • Add the digestate (diluted in serum-free DMEM) to the apical side of the Transwell®.

  • Incubate for 4 hours at 37°C.

  • Collect the medium from both the apical and basolateral compartments.

  • Lyse the cells to determine intracellular lipid content.

  • Analyze the fatty acid (caprylic and oleic acid) and 2-oleoylglycerol content in the apical medium, basolateral medium, and cell lysates using LC-MS/MS.

ParameterDescriptionExpected Outcome for this compound
Apical Disappearance Decrease in caprylic and oleic acid concentrations in the apical medium over time.High disappearance rate, indicating efficient uptake by Caco-2 cells.
Intracellular Accumulation Concentration of caprylic and oleic acid within the Caco-2 cell lysate.Transient increase, followed by metabolism and transport.
Basolateral Appearance Concentration of fatty acids and resynthesized triglycerides in the basolateral medium.Appearance of caprylic acid, oleic acid, and newly formed triglycerides, indicating transport across the monolayer.

Effects on Adipocyte Metabolism

The fatty acids released from this compound can influence lipid metabolism in adipocytes. The following protocols are designed to assess the effects on lipolysis and lipid accumulation in 3T3-L1 adipocytes, a widely used in vitro model for studying fat cell biology.[10][11][12][13][14]

Protocol: Lipolysis Assay in 3T3-L1 Adipocytes

This assay measures the breakdown of intracellular triglycerides (lipolysis) by quantifying the release of glycerol into the culture medium.[10][11][12][13][14]

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Caprylic acid and oleic acid (solubilized with BSA)

  • Isoproterenol (a known lipolytic agent, positive control)

  • Glycerol quantification kit

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

  • Treat the mature adipocytes with varying concentrations of caprylic acid, oleic acid, or a combination thereof for 24 hours.

  • To stimulate lipolysis, add isoproterenol (10 µM) for the final 2 hours of treatment.

  • Collect the culture medium.

  • Quantify the glycerol concentration in the medium using a commercial colorimetric or fluorometric assay kit.

  • Normalize the glycerol release to the total cellular protein content.

Treatment GroupExpected Effect on Glycerol ReleaseRationale
Vehicle Control Basal level of lipolysis.Baseline metabolic activity.
Isoproterenol Significant increase.Positive control for stimulated lipolysis.
Caprylic Acid Potential modulation of basal and stimulated lipolysis.To be determined experimentally.
Oleic Acid Potential modulation of basal and stimulated lipolysis.To be determined experimentally.
Protocol: Lipid Accumulation Assay in 3T3-L1 Adipocytes

This assay quantifies the accumulation of intracellular lipids in adipocytes using Oil Red O staining.[15][16][17][18][19]

Materials:

  • Differentiating 3T3-L1 adipocytes

  • Caprylic acid and oleic acid

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Culture 3T3-L1 preadipocytes and induce differentiation.

  • From day 2 of differentiation, treat the cells with varying concentrations of caprylic acid, oleic acid, or their combination.

  • On day 8, when differentiation is complete, wash the cells with PBS and fix with 10% formalin.

  • Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.

  • Wash away the excess stain and allow the plates to dry.

  • Elute the stain from the cells using 100% isopropanol.

  • Measure the absorbance of the eluted stain at 520 nm.

Treatment GroupExpected Effect on Lipid AccumulationRationale
Vehicle Control Normal lipid accumulation during differentiation.Baseline adipogenesis.
Caprylic Acid Potential reduction in lipid accumulation.To be determined.
Oleic Acid Potential increase in lipid accumulation.Oleic acid is a common component of stored triglycerides.

Modulation of Cellular Signaling Pathways

The constituent fatty acids of this compound are known to act as signaling molecules. The following sections outline protocols to investigate their effects on key signaling pathways involved in inflammation and metabolic regulation.

Oleic Acid-Mediated GPR40/120 Signaling

Oleic acid is an agonist for the G-protein coupled receptors GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in various metabolic processes.[20][21][22][23][24] Activation of GPR40, for instance, leads to an increase in intracellular calcium.

GPR40_Signaling OA Oleic Acid GPR40 GPR40 Receptor OA->GPR40 Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: Oleic acid signaling through the GPR40 receptor.

This assay measures the ability of oleic acid to induce calcium release in cells expressing GPR40 (e.g., pancreatic beta cells, certain immune cells).

Materials:

  • GPR40-expressing cell line (e.g., MIN6 pancreatic β-cells)

  • Oleic acid

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Fluorescence plate reader or microscope

Procedure:

  • Seed GPR40-expressing cells in a black, clear-bottom 96-well plate.

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Add oleic acid at various concentrations and immediately begin measuring the fluorescence intensity over time.

  • A rapid increase in fluorescence indicates a rise in intracellular calcium.

Treatment GroupExpected Effect on Intracellular [Ca²⁺]Rationale
Vehicle Control No significant change.Baseline calcium levels.
Oleic Acid Dose-dependent increase in fluorescence.GPR40-mediated PLC activation and IP3-induced calcium release.
GPR40 Antagonist + Oleic Acid Attenuated or blocked increase in fluorescence.Confirms the response is GPR40-dependent.
Caprylic Acid-Mediated Anti-Inflammatory Signaling

Caprylic acid has been shown to exert anti-inflammatory effects, potentially by modulating the TLR4/NF-κB and JAK2/STAT3 signaling pathways in immune cells like macrophages.[25][26][27][28]

Anti_Inflammatory_Signaling cluster_0 Pro-inflammatory Pathway cluster_1 Anti-inflammatory Modulation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines CA Caprylic Acid CA->TLR4 inhibits JAK2 JAK2 CA->JAK2 STAT3 STAT3 JAK2->STAT3 Anti_Inflammatory Anti-inflammatory Response STAT3->Anti_Inflammatory

Caption: Proposed anti-inflammatory signaling of caprylic acid.

This protocol measures the effect of caprylic acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[29][30][31][32][33]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Caprylic acid

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of caprylic acid for 2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

Treatment GroupExpected TNF-α and IL-6 LevelsRationale
Vehicle Control Low / UndetectableNo inflammatory stimulus.
LPS Only HighPositive control for inflammation.
LPS + Caprylic Acid Dose-dependent decrease compared to LPS only.Anti-inflammatory effect of caprylic acid.[26]

This protocol assesses the phosphorylation status of key proteins in the NF-κB and JAK/STAT pathways to elucidate the mechanism of action of caprylic acid.

Materials:

  • RAW 264.7 cells treated as in the cytokine assay

  • Cell lysis buffer and protease/phosphatase inhibitors

  • Antibodies against p-NF-κB p65, NF-κB p65, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin)

  • Western blotting equipment and reagents

Procedure:

  • Treat RAW 264.7 cells with caprylic acid and/or LPS for appropriate time points (e.g., 30-60 minutes for phosphorylation events).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.

Treatment GroupExpected p-NF-κB p65 LevelsExpected p-JAK2/p-STAT3 Levels
LPS Only IncreasedMay be decreased.[28]
LPS + Caprylic Acid Decreased compared to LPS only.[28]Increased compared to LPS only.[28]

By employing these in vitro models and protocols, researchers can systematically investigate the metabolic fate and biological activities of this compound, providing valuable insights for its potential applications in nutrition and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 1,3-Capryloyl-2-oleoylglycerol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Capryloyl-2-oleoylglycerol (C8:0/C18:1/C8:0) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of their formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound formulations?

A1: The primary stability concerns for this compound formulations can be categorized into two main areas:

  • Physical Instability: This primarily relates to the polymorphic nature of triglycerides. This compound can exist in different crystalline forms (polymorphs), such as α, β', and β, with varying melting points and stability.[1] Transformation from a less stable to a more stable polymorph can lead to changes in the formulation's physical properties, such as crystal growth, which can affect texture, drug release, and bioavailability.[1][2]

  • Chemical Instability: This involves the degradation of the molecule itself. The ester linkages in the triglyceride are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The oleoyl moiety, being unsaturated, is prone to oxidation. These degradation processes can lead to the formation of free fatty acids, di- and monoglycerides, and potentially other byproducts, impacting the formulation's quality and efficacy.

Q2: How can I prevent polymorphic transitions in my this compound formulation?

A2: Preventing or controlling polymorphic transitions is crucial for ensuring the long-term stability of your formulation. Here are some strategies:

  • Controlled Cooling and Heating: The rate of cooling and heating during formulation processing significantly influences which polymorphic form crystallizes.[1][3] Slower cooling and heating rates generally favor the formation of more stable polymorphs.[1][3]

  • Excipient Selection: The addition of certain excipients can influence the crystallization behavior and inhibit polymorphic transitions. For instance, some surfactants and polymers can act as crystal growth inhibitors.

  • Storage Conditions: Storing the formulation at a controlled temperature is critical. Temperature fluctuations can promote the transition from a metastable to a more stable, and often less desirable, crystalline form.[2]

Q3: What are the signs of chemical degradation in my formulation?

A3: Chemical degradation of this compound can manifest in several ways:

  • Changes in pH: Hydrolysis of the ester bonds will release free fatty acids (caprylic and oleic acid), leading to a decrease in the pH of the formulation.

  • Off-odors or Taste: Oxidative degradation of the oleic acid moiety can produce volatile aldehydes and ketones, resulting in rancidity.

  • Appearance Changes: Phase separation, precipitation of degradation products, or changes in color and clarity can indicate chemical instability.

  • Analytical Detection: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the parent triglyceride and detect the appearance of degradation products such as free fatty acids, diglycerides, and monoglycerides.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem Possible Causes Troubleshooting Steps
Unexpected crystal formation or changes in formulation texture over time. Polymorphic transition to a more stable, less soluble form.1. Analyze Polymorphism: Use Differential Scanning Calorimetry (DSC) to identify the melting points of the different polymorphs. X-ray Diffraction (XRD) can confirm the crystalline structure. 2. Optimize Processing: Experiment with different cooling and heating rates during formulation preparation to favor the desired polymorph.[1][3] 3. Evaluate Excipients: Screen for excipients that can inhibit crystal growth or stabilize the desired polymorphic form.
Decrease in pH of the formulation during storage. Hydrolysis of the ester linkages.1. Control Moisture: Ensure all excipients are anhydrous and protect the formulation from atmospheric moisture. 2. pH Adjustment: If compatible with the drug substance, consider buffering the formulation to a pH where ester hydrolysis is minimized (typically around pH 4-5 for many esters). 3. Storage Temperature: Store at a lower temperature to reduce the rate of hydrolysis.
Development of a rancid odor. Oxidation of the oleic acid chain.1. Inert Atmosphere: Manufacture and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Antioxidants: Incorporate oil-soluble antioxidants such as alpha-tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA). 3. Light Protection: Store the formulation in light-resistant containers.
Inconsistent drug release profiles between batches. Variability in the physical state of the lipid matrix.1. Standardize Manufacturing Process: Tightly control all process parameters, including temperature, mixing speed, and cooling rates. 2. Characterize Raw Materials: Ensure the incoming this compound and other excipients have consistent quality and polymorphic form. 3. Particle Size Analysis: If it is a dispersed system, monitor the particle size distribution of the lipid phase to ensure batch-to-batch consistency.

Experimental Protocols

Protocol 1: Determination of Polymorphic Behavior using Differential Scanning Calorimetry (DSC)

Objective: To identify the different polymorphic forms of this compound and their transition temperatures.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan and seal it.

  • DSC Analysis:

    • Equilibrate the sample at a starting temperature well above its melting point (e.g., 80°C) for 5 minutes to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

    • Hold at the low temperature for 5 minutes.

    • Heat the sample at a controlled rate (e.g., 5°C/min) to the starting temperature.

  • Data Analysis: Analyze the resulting thermogram for exothermic peaks (crystallization) during cooling and endothermic peaks (melting) during heating. The presence of multiple melting peaks at different temperatures indicates polymorphism.[3][4]

Protocol 2: Quantification of this compound and its Degradation Products by HPLC

Objective: To assess the chemical stability of this compound formulations by quantifying the parent compound and detecting degradation products.

Methodology:

  • Chromatographic Conditions (A general starting point, optimization may be required):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and a suitable organic solvent like isopropanol or a mixture of chloroform and methanol.[5]

    • Flow Rate: 1.0 mL/min.

    • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-215 nm).[6]

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare standard solutions of this compound, caprylic acid, and oleic acid in a suitable solvent (e.g., isopropanol).

  • Sample Preparation: Dilute the formulation in the same solvent as the standards to a suitable concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and any degradation products by comparing their retention times and peak areas to the standards.

Data Presentation

Table 1: Influence of Cooling Rate on the Polymorphism of a Model Triglyceride

Cooling Rate (°C/min)Onset of Crystallization (°C)Melting Peak 1 (°C) (α form)Melting Peak 2 (°C) (β' form)Melting Peak 3 (°C) (β form)
15-10.25.118.3-
5-8.55.319.125.4
1-5.1-19.526.1
0.5-4.2-19.826.5

Note: This table presents hypothetical data for a model triglyceride to illustrate the effect of cooling rate on polymorphism. The actual values for this compound may vary and should be determined experimentally.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Instability cluster_analysis Initial Analysis cluster_pathways Identify Root Cause cluster_solutions Implement Solutions Issue Formulation Instability (e.g., phase separation, degradation) Physical_Analysis Physical Characterization (DSC, Microscopy, Particle Size) Issue->Physical_Analysis Chemical_Analysis Chemical Analysis (HPLC, GC, pH) Issue->Chemical_Analysis Polymorphism Polymorphic Transition Physical_Analysis->Polymorphism Hydrolysis Hydrolysis Chemical_Analysis->Hydrolysis Oxidation Oxidation Chemical_Analysis->Oxidation Process_Optimization Optimize Process (Cooling/Heating Rates) Polymorphism->Process_Optimization Excipient_Modification Modify Excipients (Add Stabilizers/Antioxidants) Hydrolysis->Excipient_Modification Packaging_Control Control Packaging (Inert Atmosphere, Light Protection) Hydrolysis->Packaging_Control Oxidation->Excipient_Modification Oxidation->Packaging_Control Stable_Formulation Stable Formulation Process_Optimization->Stable_Formulation Excipient_Modification->Stable_Formulation Packaging_Control->Stable_Formulation

Caption: Workflow for troubleshooting the stability of this compound formulations.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TAG This compound DAG Diacylglycerol + Caprylic Acid TAG->DAG Step 1 Peroxides Lipid Peroxides TAG->Peroxides Initiation MAG Monoglycerol + Oleic Acid DAG->MAG Step 2 Glycerol Glycerol + Free Fatty Acids MAG->Glycerol Step 3 Aldehydes_Ketones Aldehydes & Ketones (Rancidity) Peroxides->Aldehydes_Ketones Propagation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Capryloyl-2-oleoylglycerol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield of this compound Acyl Migration: The migration of the oleoyl group from the sn-2 position to the sn-1 or sn-3 positions, or the capryloyl group to the sn-2 position, can lead to a mixture of isomers and reduce the yield of the desired product.[1][2]- Optimize Reaction Temperature: Lower temperatures can help minimize acyl migration.[1][2] - Control Water Activity: For enzymatic reactions, maintaining optimal water activity is crucial to suppress acyl migration.[3][4] - Choose an Appropriate Solvent: The choice of solvent can influence enzyme stability and substrate solubility, impacting side reactions.[3][4]
Incomplete Reaction: The esterification or transesterification reaction may not have gone to completion.- Increase Reaction Time: Allow more time for the reaction to proceed. - Optimize Substrate Molar Ratio: An excess of the acyl donor (caprylic acid or its ester) can drive the reaction towards product formation.[5] - Ensure Proper Mixing: Adequate agitation is necessary to ensure proper contact between substrates and the catalyst.
Enzyme Inactivation: The lipase catalyst may have lost its activity.- Check Enzyme Storage and Handling: Ensure the enzyme has been stored under recommended conditions. - Consider Enzyme Immobilization: Immobilized lipases often exhibit greater stability and reusability.[3][4] - Avoid High Temperatures: Excessive heat can denature the enzyme.[5]
Presence of Impurities in the Final Product Byproducts from Side Reactions: The formation of diacylglycerols (DAGs), monoacylglycerols (MAGs), and other triglyceride isomers are common.[6][7]- Utilize a Two-Step Purification Process:    1. Molecular Distillation: This is effective for removing free fatty acids.[5][8]    2. Solvent Fractionation: Using a solvent like acetone can separate the desired triglyceride from other glycerides based on their melting points.[5][8]
Residual Starting Materials: Unreacted glycerol, oleic acid, or caprylic acid may remain.- Optimize Reaction Conditions: See "Incomplete Reaction" above. - Purification: Employ molecular distillation or column chromatography for removal.
Difficulty in Purifying the Product Co-crystallization of Isomers: Isomers of this compound can co-crystallize, making separation difficult.- Optimize Crystallization Conditions:    - Control Cooling Rate: A slower cooling rate can promote the formation of purer crystals.[8]    - Adjust Solvent Ratio and Temperature: Fine-tuning these parameters during fractional crystallization can improve separation.[8]
Formation of an Emulsion During Extraction: This can complicate the separation of the product from the aqueous phase.- Use a Different Solvent System: Explore alternative extraction solvents. - Break the Emulsion: Techniques like centrifugation or the addition of a saturated salt solution can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: A two-step enzymatic process is generally considered highly effective for synthesizing structured triglycerides like this compound with high regioselectivity.[1][2][3] This typically involves:

  • Ethanolysis or Alcoholysis: An sn-1,3 specific lipase is used to remove the fatty acids from the sn-1 and sn-3 positions of a starting triglyceride rich in oleic acid at the sn-2 position (e.g., triolein or high-oleic sunflower oil), producing 2-oleoylglycerol (a 2-monoacylglycerol).[1][2][3]

  • Esterification: The purified 2-oleoylglycerol is then esterified with caprylic acid at the sn-1 and sn-3 positions using an sn-1,3 specific lipase.[1][2][3]

Q2: Which lipases are recommended for this synthesis?

A2: sn-1,3 specific lipases are crucial for this synthesis to ensure the desired positional specificity. Commonly used and effective lipases include those from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica lipase B (CALB, often referred to as Novozym 435).[9][10] Lipases from Rhizopus delemar and Rhizopus javanicus have also been used successfully.[3]

Q3: What are the critical parameters to control during the enzymatic reaction?

A3: Several parameters significantly influence the success of the enzymatic synthesis:

  • Temperature: Affects reaction rate and acyl migration. Lower temperatures are generally preferred to minimize side reactions.[1][2]

  • Water Activity (a_w): Crucial for maintaining enzyme activity and suppressing hydrolysis and acyl migration.[3][4]

  • Substrate Molar Ratio: The ratio of acyl donor (caprylic acid) to acyl acceptor (2-oleoylglycerol) impacts the reaction equilibrium.[5]

  • Enzyme Loading: The amount of lipase used will affect the reaction time.[11]

  • Solvent: The choice of an organic solvent can affect substrate solubility and enzyme performance. Solvent-free systems are also an option.[3][6][7]

Q4: What purity and yield can be expected from a well-optimized process?

A4: With an optimized two-step enzymatic synthesis and a multi-step purification process, high purity and good yields can be achieved. For similar structured triglycerides, purities of over 90% and recovery yields of around 85% after purification have been reported.[5][8] For the synthesis of 1,3-dicaprylin, a precursor, yields of up to 98% have been achieved.[6]

Q5: How can I effectively remove byproducts and unreacted starting materials?

A5: A combination of purification techniques is typically required:

  • Molecular Distillation: Highly effective for removing volatile components like free fatty acids at low temperatures, which helps to prevent degradation of the product.[5][8]

  • Solvent (Acetone) Fractionation: This technique separates triglycerides based on their different melting points and solubilities at low temperatures.[5][8] By carefully controlling the temperature, unwanted saturated and unsaturated triglycerides can be precipitated or kept in solution, allowing for the isolation of the desired this compound.

  • Silica Gel Chromatography: Can be used to remove polar impurities such as mono- and diacylglycerols.[8]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

Step 1: Ethanolysis of Triolein to Produce 2-Oleoylglycerol

  • Reaction Setup: In a temperature-controlled reactor, combine triolein and dry ethanol.

  • Enzyme Addition: Add an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM).

  • Reaction Conditions: Maintain the reaction at a controlled temperature with constant agitation. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.

  • Product Isolation: Remove the ethanol and ethyl oleate by vacuum distillation.

  • Purification: The resulting mixture, rich in 2-oleoylglycerol, can be further purified by crystallization from a suitable solvent (e.g., hexane) at a low temperature to isolate the 2-monoacylglycerol.

Step 2: Esterification of 2-Oleoylglycerol with Caprylic Acid

  • Reaction Setup: Dissolve the purified 2-oleoylglycerol and a molar excess of caprylic acid in a suitable solvent (e.g., n-hexane) in a reactor. A solvent-free system can also be employed.[3][6]

  • Enzyme Addition: Add the immobilized sn-1,3 specific lipase.

  • Reaction Conditions: Maintain the reaction at a controlled temperature with agitation. Water produced during the reaction can be removed by applying a vacuum or using molecular sieves to drive the equilibrium towards ester formation.

  • Monitoring and Completion: Monitor the formation of this compound using TLC or GC.

  • Enzyme Removal: Filter off the immobilized enzyme.

  • Purification: The crude product is then subjected to a multi-step purification process as described in the FAQs (molecular distillation followed by solvent fractionation).

Data Presentation

Table 1: Comparison of Yields in Structured Triglyceride Synthesis

Synthesis Step Product Catalyst Yield Reference
Esterification & Alcoholysis (Technical Scale)1,3-Oleoyl-2-palmitoylglycerol (OPO)Candida antarctica lipase B (CalB)97% (Esterification), 73% (Alcoholysis)[9]
Alcoholysis2-Monoacylglycerols (2-MG)Rhizomucor miehei, Rhizopus delemar, Rhizopus javanicus lipasesUp to 71.8%[3]
Direct Esterification1,3-DicaprylinLipozyme RM IMUp to 98%[6]
Enzymatic Acidolysis1,3-Distearoyl-2-oleoylglycerol (SOS)NS40086 lipase70.2%[5]
Two-Step Purification of SOSPurified SOS-85.1% Recovery[5]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ethanolysis cluster_step2 Step 2: Esterification Triolein Triolein Reaction1 Ethanolysis Reaction Triolein->Reaction1 Ethanol Ethanol Ethanol->Reaction1 Lipase1 sn-1,3 Lipase Lipase1->Reaction1 Product1 2-Oleoylglycerol + Ethyl Oleate Reaction1->Product1 Purification1 Purification (Crystallization) Product1->Purification1 PureProduct1 Purified 2-Oleoylglycerol Purification1->PureProduct1 Reaction2 Esterification Reaction PureProduct1->Reaction2 CaprylicAcid Caprylic Acid CaprylicAcid->Reaction2 Lipase2 sn-1,3 Lipase Lipase2->Reaction2 CrudeProduct Crude 1,3-Capryloyl- 2-oleoylglycerol Reaction2->CrudeProduct Purification2 Purification (Molecular Distillation & Solvent Fractionation) CrudeProduct->Purification2 FinalProduct Pure 1,3-Capryloyl- 2-oleoylglycerol Purification2->FinalProduct

Caption: Workflow for the two-step enzymatic synthesis of this compound.

References

Technical Support Center: Optimizing 1,3-Capryloyl-2-oleoylglycerol Nanoparticle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 1,3-Capryloyl-2-oleoylglycerol (Cap-O-G) nanoparticle size. Given that Cap-O-G is a mixed-chain triglyceride, this guide draws upon principles for formulating both Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which involve the combination of solid and liquid lipids.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the size of this compound nanoparticles?

A1: The particle size of lipid nanoparticles is influenced by a variety of formulation and process parameters. For nanoparticles containing mixed-chain triglycerides like this compound, the most critical factors include the composition of the lipid matrix (the ratio of solid to liquid lipids), the type and concentration of surfactants, and the manufacturing process used.[1] The viscosity of the lipid phase plays a significant role; higher viscosity can lead to larger particles due to reduced effectiveness of homogenization or sonication forces.[2]

Q2: How does the ratio of solid lipid to liquid lipid (in NLC formulations) affect nanoparticle size?

A2: The effect of the liquid lipid concentration on nanoparticle size can vary. In some studies, increasing the liquid lipid (such as medium-chain triglycerides) content from 0% to 20% in a solid lipid matrix led to an increase in nanoparticle size from 136 nm to 217 nm.[1] Conversely, other research has reported a decrease in nanoparticle size from 211 nm to 125 nm with an increasing oil ratio in the lipid matrix.[1] This highlights that the final particle size is a result of complex interactions between all components of the formulation.

Q3: What is the role of surfactants in controlling the size of these nanoparticles?

A3: Surfactants (or emulsifiers) are crucial for stabilizing the lipid nanoparticles and preventing their aggregation. The concentration and type of surfactant directly impact the particle size. Typically, lipid nanoparticles contain emulsifier concentrations ranging from 0.5% to 5% (w/w).[2] The choice of surfactant and its concentration must be optimized to ensure the formation of small, stable nanoparticles.

Q4: What are the common methods for preparing this compound nanoparticles?

A4: Common methods for preparing lipid nanoparticles include high-pressure homogenization (HPH), ultrasonication, and solvent-based techniques like emulsion-evaporation.[3][4] HPH is a widely used and scalable method that involves forcing a coarse emulsion of the lipid and aqueous phases through a narrow gap at high pressure.[4] Ultrasonication uses high-frequency sound waves to create the nanoemulsion. The choice of method will influence the resulting particle size and size distribution.

Troubleshooting Guides

Issue 1: My nanoparticle size is consistently too large.
Possible Cause Troubleshooting Suggestion
High lipid concentration The total lipid concentration typically ranges from 0.1% to 30% (w/w).[2] Try reducing the total lipid concentration in your formulation.
Insufficient surfactant concentration Increase the surfactant concentration in increments to provide better stabilization of the nanoparticle surface.
High viscosity of the lipid phase If using a high-pressure homogenization method, increasing the homogenization temperature (typically 5-10°C above the lipid's melting point) can reduce viscosity and lead to smaller particles.[2]
Inadequate homogenization pressure or cycles Increase the homogenization pressure and/or the number of homogenization cycles. Generally, 3-5 cycles at 500-1500 bar are effective.[4] However, be aware that excessive pressure or cycles can sometimes lead to particle coalescence and an increase in size.[4]
Suboptimal solid-to-liquid lipid ratio Systematically vary the ratio of your solid lipid to this compound. As research shows conflicting results, it is important to test different ratios for your specific system.[1]
Issue 2: The Polydispersity Index (PDI) of my nanoparticles is too high (PDI > 0.3).
Possible Cause Troubleshooting Suggestion
Inefficient homogenization Optimize the homogenization parameters, including pressure, number of cycles, and temperature. Ensure the pre-emulsion is fine and homogenous before high-pressure homogenization.
Surfactant not optimal Experiment with different types of surfactants or a combination of surfactants to achieve better stabilization and a more uniform particle size distribution.
Lipid matrix composition The crystallinity of the lipid matrix can affect PDI. Adjusting the solid-to-liquid lipid ratio might help in forming a more homogenous nanoparticle population.
Presence of aggregates Filter the final nanoparticle dispersion through a suitable filter (e.g., 0.45 µm) to remove any large aggregates.
Issue 3: I am observing significant batch-to-batch variability in nanoparticle size.
Possible Cause Troubleshooting Suggestion
Inconsistent process parameters Strictly control all process parameters, including homogenization/sonication time, temperature, pressure, and cooling rate.[2]
Variability in raw materials Ensure the quality and consistency of your raw materials (lipids, surfactants) from batch to batch.
Instability of the pre-emulsion Prepare the pre-emulsion under consistent conditions (stirring speed, temperature, and time) and process it through the high-pressure homogenizer immediately after preparation.

Quantitative Data Summary

The following table summarizes the influence of formulation variables on the size of lipid nanoparticles, with a focus on systems containing medium-chain triglycerides, which are relevant to this compound.

Lipid Composition Preparation Method Variable Changed Observed Effect on Nanoparticle Size Reference
Monostearin (solid lipid) and Caprylic/Capric Triglycerides (liquid lipid)Emulsion-evaporation and low temperature-solidificationIncreased liquid lipid from 0% to 20% of total lipidIncreased from 136 nm to 217 nm[1]
Cetyl palmitate (solid lipid) and Caprylic acid (liquid lipid)Not specifiedIncreased oil ratio in NLC formulationDecreased from 211 nm to 125 nm[1]
Glyceryl monostearate (solid lipid) and Oleic acid (liquid lipid)Not specifiedNLC formulation compared to SLNNLCs (134.3 ± 5.2 nm) were significantly smaller than SLNs (178.9 ± 3.8 nm)[1]

Experimental Protocols

Representative Protocol for NLC Preparation using High-Pressure Homogenization

This protocol is a representative method for preparing Nanostructured Lipid Carriers (NLCs) and can be adapted for formulations containing this compound as the liquid lipid component.

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Liquid Lipid (this compound)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid and this compound.

    • Heat the lipid mixture to a temperature 5-10°C above the melting point of the solid lipid to ensure complete melting and miscibility.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[4]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The cooling process allows the lipid to recrystallize and form the solid matrix of the NLCs.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the final nanoparticle dispersion using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

Visualizations

Experimental_Workflow Experimental Workflow for NLC Preparation cluster_prep Phase Preparation Lipid_Phase Prepare Lipid Phase (Solid Lipid + Cap-O-G) Heat to T > Melting Point Pre_Emulsion Form Pre-emulsion (High-Shear Homogenization) Lipid_Phase->Pre_Emulsion Aqueous_Phase Prepare Aqueous Phase (Water + Surfactant) Heat to same Temperature Aqueous_Phase->Pre_Emulsion HPH High-Pressure Homogenization (e.g., 1000 bar, 5 cycles) Pre_Emulsion->HPH Cooling Cooling (Ice Bath or Room Temp) HPH->Cooling NLC_Formation NLC Formation Cooling->NLC_Formation Characterization Characterization (DLS for Size and PDI, Zeta Potential) NLC_Formation->Characterization

Caption: Workflow for NLC synthesis using high-pressure homogenization.

Parameter_Relationships Factors Influencing Nanoparticle Size cluster_formulation Formulation Parameters cluster_process Process Parameters Lipid_Conc Lipid Concentration NP_Size Nanoparticle Size Lipid_Conc->NP_Size Lipid_Ratio Solid/Liquid Lipid Ratio Lipid_Ratio->NP_Size Surfactant Surfactant Type & Concentration Surfactant->NP_Size Pressure Homogenization Pressure Pressure->NP_Size Cycles Number of Cycles Cycles->NP_Size Temperature Temperature Temperature->NP_Size

Caption: Key parameters affecting final nanoparticle size.

References

Technical Support Center: Crystallization of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1,3-Capryloyl-2-oleoylglycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical physical state?

A1: this compound is a structured triglyceride with caprylic acid (a medium-chain saturated fatty acid) at the sn-1 and sn-3 positions and oleic acid (a long-chain monounsaturated fatty acid) at the sn-2 position. It is important to note that this compound is typically a liquid at room temperature. Therefore, any crystallization process will need to be conducted at reduced temperatures.

Q2: Why is my this compound not crystallizing?

A2: Since this compound is a liquid at ambient temperatures, crystallization requires sufficient supercooling. If crystallization is not occurring, the temperature of your experiment is likely too high. Other factors could include the choice of solvent, the concentration of the lipid, and the cooling rate.

Q3: What solvents are suitable for the crystallization of this compound?

A3: Based on available data for similar triglycerides, solvents such as acetone, ethanol, and hexane are potential candidates. The solubility of this compound is described as slightly soluble in methanol.[1] The choice of solvent will significantly impact the temperature at which crystallization occurs and the resulting crystal morphology.

Q4: What are polymorphisms and how do they relate to the crystallization of this triglyceride?

A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physical properties such as melting point and stability. Triglycerides commonly exhibit polymorphism, typically crystallizing in α, β', and β forms, with stability increasing in that order. The specific polymorph obtained depends on factors like the cooling rate and the solvent used. Slower cooling rates tend to favor the formation of more stable polymorphs.

Q5: How can I improve the yield and quality of my crystals?

A5: To improve crystal yield and quality, consider optimizing the cooling rate, employing a suitable anti-solvent, or using seeding techniques. A slow, controlled cooling process is generally preferred for growing larger, more well-defined crystals. Seeding with pre-existing crystals of the desired polymorph can also promote crystallization and control the crystal form.

Troubleshooting Guide

Issue 1: Failure to Induce Crystallization
Possible Cause Suggested Solution
Insufficient supercooling (temperature is too high).Gradually lower the temperature of the solution. Since the compound is a liquid at room temperature, crystallization will likely occur below 0°C.
Inappropriate solvent or solvent mixture.Experiment with different solvents or solvent mixtures. A solvent in which the compound is only sparingly soluble at low temperatures is ideal. Consider using an anti-solvent to decrease solubility.
The concentration of the triglyceride is too low.Increase the concentration of this compound in the solution to achieve supersaturation at the target crystallization temperature.
The cooling rate is too fast.Employ a slower, more controlled cooling rate to allow sufficient time for nucleation and crystal growth.
Issue 2: Oiling Out Instead of Crystallization
Possible Cause Suggested Solution
High concentration of impurities.Purify the this compound sample prior to crystallization.
The solution is too concentrated.Dilute the solution to a more optimal concentration for crystallization.
The solvent is not appropriate for crystallization.Test alternative solvents or solvent systems.
Issue 3: Formation of Small or Poorly-Defined Crystals
Possible Cause Suggested Solution
The cooling rate is too rapid.Decrease the cooling rate to allow for slower crystal growth, which typically results in larger and more perfect crystals.
High degree of supersaturation.Reduce the initial concentration of the triglyceride in the solvent.
Lack of nucleation sites.Introduce seed crystals of this compound to promote controlled crystal growth.

Data Presentation

Table 1: Physical and Solubility Properties of this compound
PropertyValue/Description
Synonyms 1,3-Dioctanoyl-2-oleoyl glycerol, 1,3-Caprylin-2-Olein
Physical State Liquid at room temperature
Solubility in Methanol Slightly soluble[1]
Estimated Suitable Crystallization Solvents Acetone, Ethanol, Hexane

Experimental Protocols

Protocol 1: Low-Temperature Solution Crystallization of this compound
  • Preparation of the Solution:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., acetone or a mixture of hexane and acetone). The optimal concentration will need to be determined empirically, but a starting point could be in the range of 10-50 mg/mL.

    • Gently warm the solution if necessary to ensure complete dissolution.

  • Controlled Cooling:

    • Place the sealed container with the solution in a programmable cooling bath.

    • Implement a slow cooling ramp, for example, a decrease of 1-5°C per hour.

    • Visually monitor the solution for the onset of turbidity, which indicates nucleation.

  • Crystal Growth:

    • Once nucleation is observed, maintain the temperature for an extended period (e.g., 12-24 hours) to allow for crystal growth.

    • Alternatively, continue the slow cooling process to a lower final temperature.

  • Isolation of Crystals:

    • Once a sufficient amount of crystalline material has formed, isolate the crystals by cold filtration or centrifugation.

    • Wash the crystals with a small amount of cold solvent to remove any residual uncrystallized oil.

    • Dry the crystals under a vacuum at a low temperature.

Mandatory Visualization

Troubleshooting_Crystallization cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Poor Quality start Start Crystallization Experiment issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Oiling Out Occurs issue->oiling_out Yes poor_crystals Poor Crystal Quality issue->poor_crystals Yes success Successful Crystallization issue->success No sol1_1 Lower Temperature no_crystals->sol1_1 sol1_2 Change Solvent/Concentration no_crystals->sol1_2 sol1_3 Decrease Cooling Rate no_crystals->sol1_3 sol2_1 Purify Sample oiling_out->sol2_1 sol2_2 Adjust Concentration oiling_out->sol2_2 sol3_1 Decrease Cooling Rate poor_crystals->sol3_1 sol3_2 Use Seeding poor_crystals->sol3_2 sol1_1->start sol1_2->start sol1_3->start sol2_1->start sol2_2->start sol3_1->start sol3_2->start

Caption: Troubleshooting workflow for this compound crystallization.

Experimental_Workflow prep Prepare Supersaturated Solution cool Controlled Cooling prep->cool nucleation Nucleation cool->nucleation nucleation->cool No Nuclei growth Crystal Growth nucleation->growth Nuclei Formed isolation Isolate Crystals growth->isolation analysis Analyze Crystals isolation->analysis

Caption: General experimental workflow for the crystallization of this compound.

References

Technical Support Center: Stabilizing 1,3-Capryloyl-2-oleoylglycerol Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in creating stable emulsions with 1,3-Capryloyl-2-oleoylglycerol.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in emulsions?

This compound is a structured triglyceride, a type of lipid molecule where the fatty acids at the 1 and 3 positions of the glycerol backbone are caprylic acid (a medium-chain fatty acid), and the fatty acid at the 2 position is oleic acid (a long-chain unsaturated fatty acid). This specific structure imparts unique physicochemical properties, making it a valuable component in pharmaceutical and cosmetic emulsions. It can be used as a carrier for lipophilic drugs, enhancing their solubility and bioavailability.

2. What are the common signs of phase separation in my this compound emulsion?

Phase separation, or emulsion instability, can manifest in several ways:

  • Creaming: The formation of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion due to density differences. This is often a reversible process.

  • Sedimentation: The settling of the dispersed phase to the bottom, which is less common for oil-in-water emulsions.

  • Flocculation: The clumping together of individual droplets to form larger aggregates, which can be a precursor to coalescence. This can sometimes be reversed with gentle agitation.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, leading to a complete separation of the oil and water phases over time.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by the diffusion of the dispersed phase through the continuous phase. This is a significant issue with lipids that have some solubility in the continuous phase.

3. What is the required Hydrophilic-Lipophilic Balance (HLB) for emulsifying this compound?

Troubleshooting Guide

Issue 1: My emulsion is creaming or showing signs of flocculation shortly after preparation.

Potential Cause Troubleshooting Step
Incorrect Emulsifier or HLB Value: The emulsifier system may not be providing sufficient stabilization.Review the HLB of your emulsifier system. For an O/W emulsion with this compound, aim for a combined HLB of approximately 11.[1][2][3][4] Consider using a blend of a low HLB and a high HLB emulsifier to achieve the target HLB.
Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately coat the surface of the oil droplets.Increase the concentration of your emulsifier system. A typical starting point is 1-5% of the total formulation weight.
Inadequate Homogenization: The initial droplet size may be too large, leading to faster creaming.Optimize your homogenization process. Increase the homogenization speed or duration. For high-pressure homogenizers, increase the pressure.
Low Viscosity of the Continuous Phase: A low-viscosity aqueous phase allows for easier movement and aggregation of droplets.Consider adding a viscosity-modifying agent (thickener) such as a gum (e.g., xanthan gum) or a cellulose derivative to the aqueous phase.

Issue 2: My emulsion is showing signs of coalescence and irreversible phase separation.

Potential Cause Troubleshooting Step
Poor Interfacial Film Strength: The emulsifier film around the droplets may be weak and prone to rupture.Use a combination of emulsifiers to create a more robust interfacial film. For example, a small molecule surfactant can be combined with a polymeric stabilizer.
Ostwald Ripening: Smaller droplets are dissolving and re-depositing onto larger droplets.Incorporate a small amount of a highly water-insoluble oil (a ripening inhibitor) into the oil phase. The longer fatty acid chain of oleic acid in this compound can help mitigate this compared to pure MCTs.
Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the emulsion.Store the emulsion at a controlled, moderate temperature. Avoid extreme temperature changes during preparation and storage.
Incorrect pH: The pH of the aqueous phase can affect the charge and stability of some emulsifiers.Measure and adjust the pH of the aqueous phase. For many non-ionic emulsifiers, a neutral pH is optimal. If using ionic emulsifiers, ensure the pH is in a range that promotes their stabilizing properties.
Presence of Electrolytes: High concentrations of salts can disrupt the stability of some emulsions.If electrolytes are necessary in the formulation, consider using non-ionic emulsifiers that are less sensitive to their presence. The type and valency of the ions can also have a significant impact.

Quantitative Data Summary

The following table summarizes key quantitative data for formulating emulsions with medium-chain triglycerides, which can serve as a starting point for this compound emulsions.

ParameterRecommended Value/RangeNotes
Required HLB (for O/W emulsions) ~11Based on data for Caprylic/Capric Triglyceride.[1][2][3][4] Experimental optimization is recommended.
Emulsifier Concentration 1-5% (w/w)Can be adjusted based on the oil concentration and desired droplet size.
Co-emulsifier (e.g., Akoline MCM) 1-3% (w/w)A co-emulsifier with a lower HLB (e.g., 5-6) can improve stability.[5]
pH of Aqueous Phase 5.3 - 5.9This range was found to be stable for lipid emulsions in parenteral nutrition.[6] The optimal pH can be dependent on the specific emulsifier used.
Storage Temperature 25°CStable for at least 24 hours. Some formulations may be unstable at higher temperatures (e.g., 37°C).[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion

Materials:

  • This compound (Oil Phase)

  • High HLB Emulsifier (e.g., Polysorbate 80, HLB = 15)

  • Low HLB Emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)

  • Purified Water (Aqueous Phase)

  • Optional: Viscosity modifier (e.g., Xanthan Gum), Preservative.

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve the high HLB emulsifier and any water-soluble components (e.g., preservative, viscosity modifier) in the purified water. Heat to 60-70°C while stirring until all components are fully dissolved.

  • Prepare the Oil Phase: In a separate beaker, combine the this compound and the low HLB emulsifier. Heat to 60-70°C while stirring until a homogenous solution is formed.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

  • Homogenization: Continue homogenization for 5-10 minutes to reduce the droplet size.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterization: Analyze the emulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 2: Assessment of Emulsion Stability

  • Visual Observation: Visually inspect the emulsion for any signs of creaming, flocculation, or phase separation after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., 4°C, 25°C, 40°C).

  • Microscopy: Use optical microscopy to observe the droplet morphology and look for signs of aggregation or coalescence.

  • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the mean droplet size and PDI over time. A significant increase in droplet size indicates instability.

  • Centrifugation: Subject the emulsion to centrifugation (e.g., 3000 rpm for 30 minutes) to accelerate phase separation. A stable emulsion will show minimal or no separation.

  • Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours). A stable emulsion will maintain its integrity after these cycles.

Visualizations

Emulsion_Instability_Mechanisms cluster_reversible Reversible Processes cluster_irreversible Irreversible Processes Creaming Creaming Stable_Emulsion Stable Emulsion Creaming->Stable_Emulsion Redispersion Flocculation Flocculation Coalescence Coalescence Flocculation->Coalescence Film Rupture Flocculation->Stable_Emulsion Gentle Agitation Phase_Separation Phase Separation Coalescence->Phase_Separation Ostwald_Ripening Ostwald Ripening Ostwald_Ripening->Phase_Separation Stable_Emulsion->Creaming Density Difference Stable_Emulsion->Flocculation Weak Attractions Stable_Emulsion->Ostwald_Ripening Molecular Diffusion

Caption: Mechanisms of emulsion instability.

Troubleshooting_Workflow Start Emulsion Shows Phase Separation Identify_Problem Identify Instability Type Creaming/Flocculation Coalescence/Ostwald Ripening Start->Identify_Problem Check_HLB Check Emulsifier/HLB Is HLB ~11? Is concentration sufficient? Identify_Problem->Check_HLB Coalescence Check_Process Review Process Parameters Homogenization sufficient? Temperature controlled? Identify_Problem->Check_Process Creaming Check_Formulation Evaluate Formulation Need viscosity modifier? pH optimal? Electrolytes present? Identify_Problem->Check_Formulation Flocculation Optimize_HLB Optimize Emulsifier System Check_HLB->Optimize_HLB Optimize_Process Optimize Homogenization Check_Process->Optimize_Process Reformulate Reformulate Aqueous/Oil Phase Check_Formulation->Reformulate End Stable Emulsion Optimize_HLB->End Optimize_Process->End Reformulate->End

Caption: Troubleshooting workflow for phase separation.

Molecular_Influence_on_Stability Molecule This compound Caprylic Caprylic Acid Chains (C8) - Shorter Chains Molecule->Caprylic Oleic Oleic Acid Chain (C18:1) - Longer, Unsaturated Chain Molecule->Oleic Good_Stability Potentially Good Emulsion Stability Caprylic->Good_Stability Favors smaller droplet size Reduced_Ripening Reduced Ostwald Ripening Oleic->Reduced_Ripening Lower water solubility Stability_Factors Impact on Emulsion Stability Good_Stability->Stability_Factors Reduced_Ripening->Stability_Factors

Caption: Influence of molecular structure on stability.

References

Technical Support Center: Purification of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3-Capryloyl-2-oleoylglycerol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: A multi-step approach is typically employed for the purification of structured triacylglycerols like this compound. The most common strategy involves:

  • Molecular Distillation: This initial step is highly effective for removing impurities such as free fatty acids from the crude reaction mixture.[1][2][3]

  • Solvent Fractionation/Crystallization: Following molecular distillation, solvent fractionation, frequently using acetone, is used to separate the target triacylglycerol from other glycerides.[1][2][3] This process can be carried out in multiple stages with controlled temperatures to improve the purity of the final product.[2]

Q2: What are the typical impurities in a crude this compound reaction mixture?

A2: Crude reaction mixtures of synthesized triacylglycerols commonly contain a variety of impurities, including:

  • Free fatty acids (FFAs)

  • Diacylglycerols (DAGs)[2]

  • Monoacylglycerols (MAGs)[2]

  • Positional isomers and other triacylglycerol byproducts

Q3: What level of purity and yield can I realistically expect from the purification process?

A3: The achievable purity and yield are highly dependent on the specific synthesis and purification methods used. For a comparable structured triacylglycerol, 1,3-distearoyl-2-oleoylglycerol (SOS), a two-step purification process involving molecular distillation and acetone fractionation has been reported to achieve a purity of 92.2% with a recovery of 85.1%.[2][3]

Q4: How can I confirm the purity and structure of my purified this compound?

A4: A combination of analytical techniques is recommended to confirm the purity and structural integrity of the purified product:

  • High-Performance Liquid Chromatography (HPLC): To determine the triacylglycerol profile and quantify purity.[1]

  • Gas Chromatography (GC): To analyze the fatty acid composition.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positional distribution of the fatty acids on the glycerol backbone.[1]

  • Differential Scanning Calorimetry (DSC): To determine the melting and crystallization behavior.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Fractional Crystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Product - Co-crystallization with other saturated triacylglycerols.- Loss of the target molecule in the liquid fraction during filtration.- Optimize the cooling rate during crystallization; slower cooling can lead to purer crystals.[2]- Fine-tune the crystallization temperature to maximize precipitation of the desired product while keeping impurities dissolved.- Employ a highly efficient filtration system to capture all crystals.
Difficulty in Inducing Crystallization - The solution is not supersaturated.- Increase the concentration of the crude product in the solvent.- Lower the crystallization temperature.
Product Discoloration or Off-Odor - Oxidation of the oleoyl group (unsaturated fatty acid).- Minimize exposure to high temperatures during reaction and purification.[2]- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Presence of Diacylglycerols (DAGs) and Monoacylglycerols (MAGs) in Final Product - These polar lipids were not sufficiently removed.- Pre-treat the crude product with silica gel to adsorb polar lipids like DAGs and MAGs before crystallization.[2]
HPLC Analysis Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution or Co-elution - Suboptimal mobile phase composition.- Inadequate column selection.- Non-ideal column temperature.- Adjust the mobile phase. Acetonitrile is a common primary solvent, with modifiers like acetone or isopropanol used to fine-tune the separation.[4]- Employing a gradient elution is often effective for complex mixtures.[4]- Use a high-resolution column, such as an octadecylsilane (ODS) column. For very similar isomers, connecting two or three columns in series can improve resolution.[4]- In reversed-phase HPLC, lower temperatures generally improve separation.[4]
Peak Tailing - Sample overload.- Secondary interactions with the stationary phase.- Reduce the injection volume to 1-2% of the total column volume.- Ensure the mobile phase is well-suited to the column and analytes.
Unstable Baseline - Contaminated mobile phase.- Column bleed (in GC, but can be analogous in HPLC with certain columns and conditions).- Use high-purity (HPLC grade) solvents and filter them before use.- Ensure the column is properly conditioned and operated within its specified temperature limits.

Experimental Protocols

Protocol: Two-Stage Acetone Fractional Crystallization

This protocol provides a general procedure for purifying this compound from a crude mixture that has undergone prior molecular distillation to remove free fatty acids.

Materials:

  • Crude this compound (pre-treated)

  • Acetone (analytical grade)

  • Crystallization vessel with agitation

  • Temperature control system (e.g., water bath)

  • Filtration apparatus

  • Vacuum oven

Procedure:

First Stage Crystallization:

  • Dissolution: Dissolve the crude product in acetone. A common starting point is a 1:4 mass ratio (product to solvent).

  • Heating: Gently heat the mixture while stirring until all solids are completely dissolved.

  • Cooling & Crystallization: Cool the solution to a predetermined temperature (e.g., 20°C) and maintain this temperature overnight with gentle agitation to induce crystallization. The solid fraction will be enriched in higher-melting point glycerides.

  • Filtration: Separate the crystallized solid mass from the acetone solution using a filtration apparatus.[2]

  • Drying: Dry the collected solid fraction in a vacuum oven to remove any residual acetone.[2]

Second Stage Crystallization:

  • Re-dissolution: Re-dissolve the dried solid from the first stage in fresh acetone, typically at the same 1:4 mass ratio.[2]

  • Heating: Heat the solution again to ensure complete dissolution.

  • Controlled Cooling: Cool the solution to a slightly higher temperature than the first stage (e.g., 22°C) and hold overnight with gentle agitation.[2] This step aims to remove lower-melting triacylglycerols that may have co-crystallized.

  • Filtration and Drying: Repeat the filtration and drying steps as described above.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound (with FFAs, DAGs, MAGs, etc.) MD Molecular Distillation Crude->MD FFAs Free Fatty Acids (FFAs) MD->FFAs Remove Pretreated Pre-treated Product MD->Pretreated Stage1 First Stage Acetone Fractional Crystallization Pretreated->Stage1 Liquid1 Liquid Fraction 1 (Lower-melting impurities) Stage1->Liquid1 Separate Solid1 Solid Fraction 1 Stage1->Solid1 Stage2 Second Stage Acetone Fractional Crystallization Solid1->Stage2 Liquid2 Liquid Fraction 2 (Residual Impurities) Stage2->Liquid2 Separate Purified Purified this compound Stage2->Purified

Caption: A typical workflow for the purification of this compound.

HPLC Troubleshooting Logic

HPLCTroubleshooting Start Poor Peak Resolution? MobilePhase Optimize Mobile Phase (Solvent ratio, gradient) Start->MobilePhase Yes Check1 Improved? MobilePhase->Check1 Column Evaluate Column (Different stationary phase?) Check1->Column No End Resolution Acceptable Check1->End Yes Check2 Improved? Column->Check2 Temperature Adjust Column Temperature (Typically lower for RP-HPLC) Check2->Temperature No Check2->End Yes Check3 Improved? Temperature->Check3 FlowRate Optimize Flow Rate Check3->FlowRate No Check3->End Yes FlowRate->End

Caption: Troubleshooting workflow for poor peak resolution in HPLC analysis.

References

Technical Support Center: Analysis of 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Capryloyl-2-oleoylglycerol. The information is designed to help identify and resolve common analytical artifacts and issues encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound.

Issue 1: Appearance of Unexpected Peaks in Chromatogram

Question: I am analyzing a pure standard of this compound, but I am observing multiple peaks in my chromatogram. What could be the cause?

Answer: The presence of unexpected peaks when analyzing a supposedly pure standard of this compound can be attributed to several analytical artifacts. The most common causes are acyl migration, hydrolysis, and thermal degradation.

  • Acyl Migration: This is a common phenomenon in mixed-acid triacylglycerols where the fatty acyl chains migrate between the sn-1/3 and sn-2 positions of the glycerol backbone. This results in the formation of isomers, such as 1,2-Capryloyl-3-oleoylglycerol or 1-Olein-2-capryloyl-3-capryloyl-glycerol. Acyl migration can be induced by heat, acidic or basic conditions, and prolonged storage.[1][2][3]

  • Hydrolysis: The ester bonds of the triacylglycerol can be hydrolyzed to form diacylglycerols (e.g., 1,3-dicapryloylglycerol, 1-capryloyl-2-oleoylglycerol), monoacylglycerols, and free fatty acids (caprylic acid and oleic acid). This can occur if the sample is exposed to moisture or enzymatic activity.

  • Thermal Degradation: If using Gas Chromatography (GC), the high temperatures in the injector and column can cause the triacylglycerol to degrade, leading to the formation of various breakdown products that appear as extra peaks.[4][5][6][7]

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Avoid high temperatures during sample preparation.

    • Use neutral, anhydrous solvents.

    • Minimize sample storage time and store at low temperatures (-20°C or below) in an inert atmosphere.

  • Adjust Chromatographic Conditions:

    • For HPLC: Use lower column temperatures to minimize on-column acyl migration. Ensure the mobile phase is neutral.

    • For GC: Use a high-temperature column with a thin film thickness and a fast temperature ramp to minimize the time the analyte spends at high temperatures.[5] Consider using a cool on-column injection technique.

  • Verify Standard Purity: The purity of the this compound standard should be confirmed by a complementary analytical technique, such as NMR spectroscopy, to rule out the presence of isomers or other impurities from synthesis.[8][9]

Issue 2: Poor Peak Shape and Resolution

Question: My chromatographic peaks for this compound are broad, tailing, or not well-resolved from other components. How can I improve this?

Answer: Poor peak shape and resolution can be caused by a variety of factors related to the sample, the chromatographic system, and the analytical method.

  • Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can affect column performance.

  • Inappropriate Mobile Phase/Stationary Phase Combination (HPLC): The choice of mobile phase and column is critical for good separation. For triacylglycerols, reversed-phase C18 or C30 columns are commonly used.[10]

  • Dead Volume in the System: Excessive tubing length or poorly made connections can cause peak broadening.

Troubleshooting Steps:

  • Optimize Sample Concentration: Prepare a dilution series of your sample to determine the optimal concentration range for your column and detector.

  • Column Maintenance: Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column.

  • Method Optimization (HPLC):

    • Adjust the mobile phase composition and gradient profile to improve resolution.

    • Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion.

  • System Check: Inspect all connections for leaks and minimize the length of tubing where possible.

Issue 3: Inaccurate Quantification and Poor Reproducibility

Question: I am struggling to obtain consistent and accurate quantitative results for this compound. What are the potential sources of error?

Answer: Inaccurate and irreproducible quantification can stem from issues with sample preparation, instrument response, and the calibration strategy.

  • Non-linear Detector Response: Detectors like Evaporative Light Scattering Detectors (ELSD) can have a non-linear response, which requires a multi-point calibration curve for accurate quantification.[5]

  • In-source Fragmentation (MS): In mass spectrometry, the triacylglycerol can fragment in the ion source, leading to a distribution of the signal among multiple ions and affecting the accuracy of quantification if not all relevant ions are monitored.

  • Matrix Effects (MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[11]

  • Sample Volatility Issues (GC): High molecular weight triacylglycerols may not volatilize completely or reproducibly in the GC inlet, leading to sample discrimination.[5]

Troubleshooting Steps:

  • Detector Calibration:

    • For non-linear detectors like ELSD, use a calibration curve with multiple standards spanning the expected concentration range of the analyte. A logarithmic transformation of both concentration and peak area may be necessary to achieve linearity.

  • Mass Spectrometry Optimization:

    • Use a soft ionization technique like electrospray ionization (ESI) to minimize in-source fragmentation.

    • Develop a multiple reaction monitoring (MRM) method for tandem MS to improve selectivity and sensitivity.

    • Use an isotopically labeled internal standard to compensate for matrix effects and variations in instrument response.

  • GC Injection Technique:

    • Use a programmable temperature vaporizer (PTV) inlet to control the vaporization process and reduce discrimination.

    • Ensure the injector temperature is high enough for complete volatilization but not so high as to cause degradation.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in the analysis of this compound?

A1: Acyl migration is the intramolecular transfer of an acyl group (a fatty acid) from one position to another on the glycerol backbone. In this compound, the caprylic acid at the sn-1 or sn-3 position can migrate to the sn-2 position, and the oleic acid at the sn-2 position can migrate to the sn-1 or sn-3 position. This results in the formation of positional isomers, such as 1,2-dicapryloyl-3-oleoylglycerol or 1-oleoyl-2,3-dicapryloylglycerol. This is problematic because these isomers may have very similar chromatographic retention times, making them difficult to separate and quantify individually. If not accounted for, acyl migration can lead to an underestimation of the concentration of this compound and an overestimation of its isomers.[1][2][3]

Q2: How can I prevent acyl migration during sample preparation?

A2: To minimize acyl migration during sample preparation, it is crucial to work under mild conditions. Avoid exposure to high temperatures, strong acids or bases, and moisture. Use of neutral, anhydrous solvents is recommended. If enzymatic digestion is part of the protocol, it's important to control the reaction time to prevent prolonged exposure to conditions that might promote acyl migration.[1][12] Storing samples at low temperatures (ideally -80°C) in an inert atmosphere can also help to slow down this process.

Q3: What are the typical degradation products of this compound in GC analysis?

A3: During high-temperature GC analysis, this compound can undergo thermal degradation. This can lead to the formation of free fatty acids (caprylic acid and oleic acid), mono- and diacylglycerols, and other smaller, volatile compounds. The chromatogram may show a broad hump of unresolved peaks or a series of sharp peaks corresponding to these degradation products.[4][5][6][7]

Q4: Which detector is best for the HPLC analysis of this compound?

A4: The choice of detector for HPLC analysis depends on the analytical requirements.

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile compounds and is well-suited for triacylglycerols, which lack a strong UV chromophore. However, its response can be non-linear and requires careful calibration.[5][10]

  • Mass Spectrometer (MS): This provides high selectivity and sensitivity, and can provide structural information to confirm the identity of the analyte and its isomers. It is the preferred detector for complex matrices and for studies where identification of metabolites or degradation products is required.

  • UV Detector: Triacylglycerols have a weak UV absorbance at low wavelengths (around 205-215 nm). While less sensitive and specific than ELSD or MS, it can be used if the sample is relatively clean and at a high enough concentration.

Q5: How can I confirm the identity of this compound and distinguish it from its isomers?

A5: Confirming the identity of this compound and distinguishing it from its isomers requires a combination of chromatographic separation and spectroscopic detection.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to determine the position of the fatty acids on the glycerol backbone. The neutral loss of fatty acids from the sn-1/3 positions is typically more favorable than from the sn-2 position.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to determine the positional distribution of fatty acids in triacylglycerols.[9][13]

  • Chromatographic Separation: Using high-efficiency HPLC columns, it may be possible to achieve partial or complete separation of the positional isomers.

Quantitative Data Summary

The following table provides typical performance data for the HPLC-ELSD analysis of a similar triacylglycerol, 1,3-Dilinoleoyl-2-oleoyl glycerol, which can be used as a reference for method development for this compound. Actual values may vary depending on the specific instrumentation and conditions used.

ParameterExpected Value/RangeReference
Linearity (R²)≥ 0.998[10]
Limit of Detection (LOD)0.2 - 0.7 µg/mL (for similar diglycerides)[10]
Limit of Quantification (LOQ)0.6 - 1.9 µg/mL (for similar diglycerides)[10]

Experimental Protocols

Protocol 1: HPLC-ELSD Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.

1. Sample Preparation: a. Accurately weigh approximately 50 mg of the oil or lipid extract into a 10 mL volumetric flask. b. Dissolve the sample in hexane and make up to the mark. c. Dilute this stock solution with the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration within the calibration range (e.g., 0.1 - 1.0 mg/mL). d. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[10]

2. HPLC-ELSD Conditions:

  • HPLC System: A binary or quaternary HPLC system with a column oven and autosampler.
  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Isopropanol
  • Gradient:
  • 0-5 min: 30% B
  • 5-25 min: Linear gradient to 70% B
  • 25-30 min: Hold at 70% B
  • 30.1-35 min: Return to 30% B and equilibrate
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
  • ELSD Settings:
  • Nebulizer Temperature: 40°C
  • Evaporator Temperature: 60°C
  • Gas Flow Rate: 1.5 L/min

3. Calibration: a. Prepare a stock solution of this compound standard in hexane at a concentration of 1 mg/mL. b. Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL). c. Inject each standard in triplicate and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

Visualizations

Diagram 1: Experimental Workflow for HPLC-ELSD Analysis

experimental_workflow sample Sample Weighing dissolution Dissolution in Hexane sample->dissolution dilution Dilution with Mobile Phase dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC-ELSD Analysis filtration->hplc data Data Acquisition & Processing hplc->data

Caption: Workflow for HPLC-ELSD analysis of this compound.

Diagram 2: Troubleshooting Logic for Unexpected Peaks

troubleshooting_logic cluster_causes Potential Causes start Unexpected Peaks Observed check_standard Verify Standard Purity (NMR, MS) start->check_standard check_sample_prep Review Sample Preparation Protocol start->check_sample_prep acyl_migration Acyl Migration check_standard->acyl_migration hydrolysis Hydrolysis check_standard->hydrolysis check_hplc Optimize HPLC Method check_sample_prep->check_hplc check_gc Optimize GC Method check_sample_prep->check_gc check_hplc->acyl_migration check_hplc->hydrolysis degradation Thermal Degradation (GC) check_gc->degradation

Caption: Troubleshooting logic for identifying sources of unexpected peaks.

References

Technical Support Center: Scaling Up 1,3-Capryloyl-2-oleoylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Capryloyl-2-oleoylglycerol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Suboptimal Enzyme Activity Ensure the lipase is from a reputable source and has been stored correctly. Consider testing the activity of the lipase using a standard assay. Different lipases exhibit varying efficiencies; for instance, immobilized Burkholderia cepacia lipase has been shown to produce high yields (87 mol%) of 1,3-dicapryloyl-2-oleoyl-glycerol.[1]
Incorrect Substrate Molar Ratio Optimize the molar ratio of caprylic acid to 2-oleoylglycerol (in a two-step synthesis) or triolein (in a one-step acidolysis). An excess of the acyl donor (caprylic acid) is often required to drive the reaction towards the desired product.
Presence of Water For solvent-free systems, ensure all reactants and equipment are thoroughly dried. Water can promote the reverse reaction (hydrolysis). In some cases, a minimal amount of water is necessary to maintain enzyme activity, so this needs to be carefully controlled.
Acyl Migration Acyl migration, the movement of the oleoyl group from the sn-2 position to the sn-1 or sn-3 positions, can lead to a mixture of isomers and reduce the yield of the desired product. This can be minimized by using a 1,3-specific lipase, controlling the reaction temperature, and minimizing reaction time.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider adding fresh enzyme or optimizing other reaction parameters like temperature and mixing.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted Starting Materials If significant amounts of 2-oleoylglycerol or triolein and caprylic acid remain, the reaction may not have gone to completion. Increase reaction time or enzyme concentration.
By-products (Mono- and Di-glycerides) The formation of mono- and di-capryloylglycerol or other glyceride species can occur. Optimize the substrate molar ratio and consider a two-step purification process involving molecular distillation followed by crystallization or chromatography.[3]
Acyl Migration Products The presence of 1,2-dicapryloyl-3-oleoylglycerol or other isomers indicates acyl migration. This is a common issue, particularly at higher temperatures and with prolonged reaction times.[1] Use of a highly specific sn-1,3 lipase and careful control of reaction conditions are crucial.
Solvent Residues If a solvent-based system is used, ensure complete removal of the solvent during the work-up. Residual solvent can be detected by GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: A two-step enzymatic process is often preferred for achieving high purity.[4] The first step involves the synthesis of 2-oleoylglycerol (2-OG) via alcoholysis of triolein using an sn-1,3 specific lipase. The purified 2-OG is then esterified with caprylic acid in the second step, again using an sn-1,3 specific lipase. This method allows for better control over the final product structure and can minimize the formation of unwanted by-products.

Q2: Which lipase is best suited for this synthesis?

A2: An sn-1,3 specific lipase is essential to ensure the caprylic acid is directed to the outer positions of the glycerol backbone. Lipases from Rhizomucor miehei and Thermomyces lanuginosus are commonly used for this type of synthesis.[2] Novozym 435 (Candida antarctica lipase B), although non-specific, has also been used effectively in some cases, but may lead to a greater degree of acyl migration.[2]

Q3: Is a solvent-free or solvent-based system better?

A3: Both systems have their advantages. A solvent-free system is more environmentally friendly and cost-effective, avoiding the need for solvent purchase and removal.[5] However, a solvent-based system (e.g., using hexane) can sometimes improve substrate solubility and enzyme stability, potentially leading to higher yields and reduced acyl migration.[1]

Q4: How can I effectively purify the final product?

A4: A multi-step purification process is typically required. Short-path or molecular distillation is highly effective for removing unreacted free fatty acids (caprylic acid).[6] This is often followed by crystallization from a solvent like acetone to separate the desired this compound from other triglycerides and by-products.[3] Flash chromatography is another viable option for purification.

Q5: How can I minimize acyl migration during the synthesis and purification?

A5: Acyl migration is a significant challenge. To minimize it:

  • During Synthesis: Use a highly specific sn-1,3 lipase, maintain the lowest effective reaction temperature, keep the reaction time as short as possible, and control the water content of the reaction mixture.[1]

  • During Purification: When using distillation, employ high vacuum and the lowest possible temperature for the shortest duration. Short-path distillation is preferred over traditional distillation for this reason.[6] The presence of diacylglycerols can also promote acyl migration during distillation.

Quantitative Data

Table 1: Comparison of Reaction Conditions for MLM Triglyceride Synthesis

Lipase Source Synthesis Method Substrates Molar Ratio (Acyl Donor:Glyceride) Temperature (°C) Reaction Time (h) Yield (%) Reference
Burkholderia cepaciaEsterification1,3-dicaprylin & Oleic AcidNot Specified60Not Specified87 (mol%)[1]
Rhizomucor mieheiAcidolysisTripalmitin & Oleic Acid6:160Not Specified40.23[5]
NS40086AcidolysisHigh-oleic sunflower oil & Stearic Acid12:175470.2[7]
Novozym 435EsterificationGlycerol & Lauric Acid2:150395.3 (conversion)[2]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of similar structured lipids.[4]

Step 1: Synthesis of 2-Oleoylglycerol (2-OG)

  • Reactant Preparation: In a temperature-controlled reactor, combine triolein and ethanol in a 1:2 molar ratio.

  • Enzyme Addition: Add an immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei) at 5-10% (w/w) of the triolein.

  • Reaction: Incubate the mixture at 40-50°C with constant stirring for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC to confirm the formation of 2-OG and the consumption of triolein.

  • Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can be washed with a solvent (e.g., hexane) and potentially reused.

  • Purification of 2-OG: The crude product is purified by crystallization from a cold solvent like acetone to isolate the 2-OG.

Step 2: Esterification of 2-OG with Caprylic Acid

  • Reactant Preparation: In a clean, dry reactor, dissolve the purified 2-OG and caprylic acid in a 1:2.2 molar ratio in a minimal amount of hexane (optional, for a solvent-based system).

  • Enzyme Addition: Add an sn-1,3 specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus) at 5-10% (w/w) of the total substrates.

  • Reaction: Heat the mixture to 50-60°C with constant stirring. If performing a solvent-free reaction, apply a vacuum to remove the water produced during esterification and drive the reaction to completion.

  • Monitoring: Monitor the formation of the triglyceride product by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Enzyme Removal: Filter off the immobilized enzyme.

Protocol 2: Purification of this compound

This protocol outlines a two-step purification process.[3]

Step 1: Molecular Distillation

  • Objective: To remove unreacted free caprylic acid.

  • Procedure:

    • Transfer the crude reaction product to a short-path or molecular distillation unit.

    • Set the evaporator temperature to 160-180°C and the pressure to ~0.001 mbar.

    • The distillate will primarily be the free caprylic acid, while the residue will be the triglyceride fraction.

Step 2: Acetone Fractionation

  • Objective: To separate the desired this compound from other triglyceride by-products.

  • Procedure:

    • Dissolve the residue from the molecular distillation in warm acetone (e.g., 1:5 w/v ratio).

    • Cool the solution slowly to 0-4°C to induce crystallization of the higher melting point triglycerides.

    • Separate the crystallized solid by vacuum filtration.

    • Wash the crystals with cold acetone to remove residual soluble impurities.

    • Dry the purified crystals under vacuum to remove any remaining acetone.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Triolein & Caprylic Acid synthesis_choice Choose Synthesis Path start->synthesis_choice one_step One-Step Acidolysis synthesis_choice->one_step Direct two_step_1 Step 1: Alcoholysis of Triolein to 2-Oleoylglycerol synthesis_choice->two_step_1 Two-Step crude_product Crude this compound one_step->crude_product two_step_2 Step 2: Esterification with Caprylic Acid two_step_1->two_step_2 two_step_2->crude_product molecular_distillation Molecular Distillation (Remove Free Fatty Acids) crude_product->molecular_distillation acetone_fractionation Acetone Fractionation (Isolate Product) molecular_distillation->acetone_fractionation final_product Pure this compound acetone_fractionation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Metabolic_Pathway cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Transport cluster_mcfa Caprylic Acid (MCFA) cluster_lcfa 2-Oleoylglycerol (LCFA derivative) cluster_metabolism Metabolism ingestion Ingestion of This compound hydrolysis Pancreatic Lipase Hydrolysis in Small Intestine ingestion->hydrolysis products Products: 2-Oleoylglycerol (2-OG) Free Caprylic Acid hydrolysis->products mcfa_absorption Direct absorption into Enterocytes products->mcfa_absorption lcfa_absorption Absorption into Enterocytes products->lcfa_absorption portal_vein Transport via Portal Vein to Liver mcfa_absorption->portal_vein liver_metabolism Liver: Rapid β-oxidation of Caprylic Acid portal_vein->liver_metabolism re_esterification Re-esterification to Triglycerides lcfa_absorption->re_esterification chylomicrons Incorporation into Chylomicrons re_esterification->chylomicrons lymphatic_system Transport via Lymphatic System chylomicrons->lymphatic_system peripheral_tissues Peripheral Tissues: Uptake of Chylomicron Remnants lymphatic_system->peripheral_tissues energy Energy Production (Ketone Bodies) liver_metabolism->energy

Caption: Metabolic pathway of this compound (an MLM-type triglyceride).[8][9]

References

Validation & Comparative

A Comparative Guide to 1,3-Capryloyl-2-oleoylglycerol and Other Triglycerides in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of lipophilic drugs presents a significant challenge in pharmaceutical development due to their poor aqueous solubility and potential for first-pass metabolism. Lipid-based drug delivery systems (LBDDS) offer a promising strategy to overcome these hurdles. At the core of many LBDDS are triglycerides, which can enhance drug solubilization, facilitate absorption, and promote lymphatic transport, thereby increasing oral bioavailability. This guide provides an objective comparison of 1,3-Capryloyl-2-oleoylglycerol, a structured triglyceride, with other commonly used triglycerides in drug delivery, supported by experimental data.

Introduction to Triglycerides in Drug Delivery

Triglycerides are esters derived from glycerol and three fatty acids. Their utility in drug delivery is largely determined by the chain length and degree of saturation of their constituent fatty acids. They can be broadly categorized as:

  • Long-Chain Triglycerides (LCTs): Comprising fatty acids with more than 12 carbon atoms (e.g., oleic acid, linoleic acid). They are typically derived from vegetable oils like olive oil and soybean oil. LCTs are known to promote lymphatic drug transport.[1]

  • Medium-Chain Triglycerides (MCTs): Comprising fatty acids with 6 to 12 carbon atoms (e.g., caprylic acid, capric acid).[2] A common example is Caprylic/Capric Triglyceride. MCTs are readily absorbed via the portal vein.[3]

  • Structured Triglycerides (STGs): These are triglycerides that have been enzymatically or chemically modified to contain a specific arrangement of fatty acids on the glycerol backbone.[4][5] this compound is an example of an MLM-type structured triglyceride, where "M" represents a medium-chain fatty acid (caprylic acid) at the sn-1 and sn-3 positions, and "L" represents a long-chain fatty acid (oleic acid) at the sn-2 position.[6] This specific structure is designed to combine the beneficial properties of both MCTs and LCTs.

Performance Comparison

The performance of triglycerides in drug delivery can be evaluated based on several key parameters, including their ability to enhance drug solubility, facilitate absorption, and promote lymphatic transport.

Drug Solubility

The ability of a triglyceride to dissolve a lipophilic drug is a critical first step in improving its oral bioavailability. While specific solubility data for a wide range of drugs in this compound is not extensively published, the principles of lipid chemistry suggest that its combination of medium and long-chain fatty acids would offer a versatile solvency profile. Generally, saturated triglycerides show higher solubility for certain APIs compared to unsaturated ones.[7] The presence of both caprylic and oleic acid moieties in this compound could provide a balance of polarity and lipophilicity, potentially accommodating a broader range of drug molecules compared to homogenous MCTs or LCTs.

In Vitro Lipolysis

The digestion of triglycerides in the gastrointestinal tract by lipases is a crucial step for the absorption of both the lipids and the dissolved drug. In vitro lipolysis models are used to simulate this process and assess the rate and extent of triglyceride breakdown, as well as the subsequent solubilization of the drug in the resulting mixed micelles.[8] The structure of this compound, with medium-chain fatty acids at the sn-1 and sn-3 positions, is expected to lead to rapid hydrolysis by pancreatic lipase, which is sn-1,3 specific. This would release caprylic acid and 2-oleoylglycerol, which can then form mixed micelles and facilitate drug absorption.

Caco-2 Cell Permeability

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drugs.[9][10] When evaluating lipid-based formulations, this model can help assess the transport of the drug across the intestinal epithelium. Studies have shown that digested lipid formulations can sometimes cause damage to Caco-2 cell monolayers, particularly those containing long-chain fatty acids.[11] However, the specific permeability-enhancing effects of the digestion products of this compound would need to be experimentally determined.

Lymphatic Transport and Bioavailability

One of the key advantages of using certain triglycerides in drug delivery is their ability to promote lymphatic transport. This pathway allows lipophilic drugs to bypass the liver's first-pass metabolism, potentially increasing their oral bioavailability.[1] Structured triglycerides, particularly of the MLM type, have been shown to be highly effective in this regard.[3][6]

A study comparing the oral bioavailability and lymphatic transport of the lipophilic drug halofantrine in rats using an MLM-type structured triglyceride (analogous to this compound), an LML-type structured triglyceride, and sunflower oil (an LCT) demonstrated the superior performance of the MLM triglyceride.[6] The MLM triglyceride resulted in significantly higher total absorption and bioavailability of halofantrine compared to the other vehicles.[6]

ParameterThis compound (MLM-type STG)Caprylic/Capric Triglyceride (MCT)Long-Chain Triglyceride (e.g., Sunflower Oil)
Primary Absorption Route Portal Vein and Lymphatic System[6]Portal Vein[3]Lymphatic System[1]
Drug Solubilization Potentially broad due to mixed fatty acid composition.Effective for many lipophilic drugs.[12]Generally good for highly lipophilic drugs.
In Vitro Lipolysis Rate Expected to be rapid due to sn-1,3 medium-chain fatty acids.Rapid.Slower compared to MCTs.
Lymphatic Transport Enhancement High[3][6]Low[1]High[1]
Oral Bioavailability Enhancement (Halofantrine in rats)[6] ~2.5-fold higher than Sunflower OilData not directly available in the compared study.Baseline

Table 1: Comparative Performance of Triglycerides in Drug Delivery.

Study ParameterMLM-Type Structured TriglycerideLML-Type Structured TriglycerideSunflower Oil (LCT)
Total Halofantrine Absorbed (µg) 1007 ± 128585 ± 127409 ± 53
% of Dose in Lymph 10.8 ± 1.613.0 ± 2.611.2 ± 1.8
Absolute Bioavailability (%) 17.6 ± 2.210.2 ± 2.27.2 ± 0.9

Table 2: In Vivo Performance of Halofantrine Formulated with Different Triglycerides in Rats.[6] Data presented as mean ± SEM.

Experimental Protocols

In Vitro Lipolysis Assay

Objective: To simulate the digestion of triglyceride-based formulations and assess the distribution of the drug in the aqueous and lipid phases.

Methodology:

  • Preparation of Digestion Medium: A buffer solution (e.g., Tris-maleate) is prepared to mimic the pH of the small intestine (typically pH 6.5-7.5) and contains bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) to simulate intestinal fluid.[8][11]

  • Dispersion of Formulation: The lipid formulation containing the drug is dispersed in the pre-warmed (37°C) digestion medium.

  • Initiation of Lipolysis: A pancreatic lipase extract (e.g., porcine pancreatin) is added to initiate the digestion of the triglycerides.[11]

  • pH Control: The pH of the medium is maintained at a constant level using a pH-stat apparatus that automatically titrates the released free fatty acids with a sodium hydroxide solution. The rate of NaOH consumption is indicative of the lipolysis rate.

  • Sampling and Analysis: Aliquots are withdrawn at different time points and the enzymatic reaction is stopped using a lipase inhibitor. The samples are then ultracentrifuged to separate the aqueous phase (containing solubilized drug in micelles) from the undigested lipid and precipitated drug. The concentration of the drug in each phase is determined by a suitable analytical method like HPLC.[6]

Caco-2 Cell Permeability Assay

Objective: To evaluate the potential for intestinal absorption of a drug formulated in a triglyceride-based system.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9][10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like [¹⁴C]-mannitol.[11]

  • Preparation of Test Formulation: The triglyceride formulation containing the drug is subjected to in vitro lipolysis as described above. The resulting digest is then applied to the apical (upper) side of the Caco-2 cell monolayer.

  • Permeability Study: The cells are incubated at 37°C. At predetermined time points, samples are taken from the basolateral (lower) chamber and the concentration of the drug that has permeated through the cell monolayer is quantified by LC-MS or another sensitive analytical technique.[9]

  • Calculation of Apparent Permeability Coefficient (Papp): The rate of drug transport across the monolayer is used to calculate the Papp value, which is an indicator of the drug's permeability.[10]

In Vivo Bioavailability and Lymphatic Transport Study (Rat Model)

Objective: To determine the oral bioavailability and the extent of lymphatic transport of a drug formulated in a triglyceride vehicle.

Methodology:

  • Animal Model: Conscious male Sprague-Dawley rats are typically used. For lymphatic transport studies, the mesenteric lymph duct is cannulated to allow for the collection of lymph.[6][13]

  • Formulation Administration: The drug formulated in the triglyceride vehicle is administered orally via gavage.

  • Sample Collection:

    • Lymph: Lymph is collected continuously from the cannulated duct for a specified period (e.g., 24 hours).[14]

    • Blood: Blood samples are collected from a cannulated artery (e.g., carotid artery) at various time points.

  • Sample Analysis: The concentration of the drug in the lymph and plasma samples is determined using a validated analytical method such as HPLC or LC-MS.[6]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration. The amount of drug recovered in the lymph is quantified to determine the extent of lymphatic transport.[6]

Visualizations

Drug_Delivery_Pathway cluster_MCT Medium-Chain Triglyceride (MCT) cluster_LCT Long-Chain Triglyceride (LCT) cluster_STG This compound (MLM-STG) MCT Oral Administration (MCT + Drug) MCT_GI GI Tract (Rapid Lipolysis) MCT->MCT_GI Dispersion MCT_Portal Portal Vein (Direct Absorption) MCT_GI->MCT_Portal Absorption of MCFAs + Drug MCT_Liver Liver (First-Pass Metabolism) MCT_Portal->MCT_Liver MCT_Systemic Systemic Circulation MCT_Liver->MCT_Systemic LCT Oral Administration (LCT + Drug) LCT_GI GI Tract (Lipolysis & Micelle Formation) LCT->LCT_GI Dispersion LCT_Enterocyte Enterocyte (Re-esterification & Chylomicron Formation) LCT_GI->LCT_Enterocyte Absorption of 2-MG, LCFAs + Drug LCT_Lymph Lymphatic System (Bypasses Liver) LCT_Enterocyte->LCT_Lymph LCT_Systemic Systemic Circulation LCT_Lymph->LCT_Systemic STG Oral Administration (STG + Drug) STG_GI GI Tract (Rapid Lipolysis & Micelle Formation) STG->STG_GI Dispersion STG_Portal Portal Vein STG_GI->STG_Portal Absorption of MCFAs + Drug STG_Enterocyte Enterocyte (Re-esterification & Chylomicron Formation) STG_GI->STG_Enterocyte Absorption of 2-oleoylglycerol, MCFAs + Drug STG_Systemic Systemic Circulation STG_Lymph Lymphatic System STG_Enterocyte->STG_Lymph STG_Lymph->STG_Systemic

Caption: Drug absorption pathways for different triglycerides.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Solubility Drug Solubility in Triglyceride SEDDS Formulation as SEDDS/SMEDDS Solubility->SEDDS Lipolysis In Vitro Lipolysis SEDDS->Lipolysis Permeability Caco-2 Permeability Lipolysis->Permeability Bioavailability Bioavailability Study (Rat Model) Permeability->Bioavailability Lymphatic Lymphatic Transport Study (Rat Model) Permeability->Lymphatic

Caption: Experimental workflow for evaluating triglycerides.

Conclusion

This compound, as an MLM-type structured triglyceride, presents a highly promising approach for the oral delivery of lipophilic drugs. Its unique structure is designed to leverage the rapid absorption characteristics of medium-chain fatty acids while promoting the lymphatic transport benefits associated with long-chain fatty acids. Experimental evidence with analogous structured triglycerides suggests that this class of excipients can significantly enhance the oral bioavailability of poorly soluble drugs compared to conventional long-chain triglycerides.[6] While more direct comparative data for this compound against a wider range of triglycerides is warranted, the existing research strongly supports its potential as a high-performance lipid excipient in the development of advanced oral drug delivery systems. Researchers and drug development professionals should consider structured triglycerides like this compound as a valuable tool for optimizing the therapeutic efficacy of challenging lipophilic drug candidates.

References

A Comparative Guide to the Validation of Analytical Methods for 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,3-Capryloyl-2-oleoylglycerol, a triglyceride of interest in various research and development applications. While specific validation data for this molecule is not extensively published, this guide draws upon established methods for structurally similar triglycerides to provide a reliable framework for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with various detection methods and Gas Chromatography (GC). The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparison of Analytical Methods

The two main approaches for the analysis of triglycerides like this compound are HPLC and GC. Each method offers distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of triglycerides.[1] It separates compounds based on their polarity and hydrophobicity.[1] For triglycerides, which often lack a strong UV chromophore, several detection methods can be employed.

  • Evaporative Light Scattering Detection (ELSD): This detector is well-suited for non-volatile compounds and provides a more uniform response for different triglycerides compared to UV detection.[1]

  • Charged Aerosol Detection (CAD): A universal, mass-based detector that offers high sensitivity for non-volatile analytes.[2]

  • Mass Spectrometry (MS): Provides high selectivity and structural information, making it a powerful tool for identification and quantification.[3]

  • Ultraviolet (UV) Detection: Can be used at low wavelengths (e.g., 205 nm) where triglycerides exhibit some absorbance.[4]

Gas Chromatography (GC) is another powerful technique for triglyceride analysis. However, due to the low volatility of triglycerides, derivatization is often required to convert them into more volatile compounds before analysis.[2]

The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prep_materials Prepare Materials & Reagents select_method->prep_materials perform_experiments Perform Validation Experiments prep_materials->perform_experiments analyze_data Analyze & Interpret Data perform_experiments->analyze_data document_results Document in Validation Report analyze_data->document_results

A general workflow for the validation of an analytical method.

Performance Characteristics of Analytical Methods

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[5] Key validation parameters, as outlined in the ICH Q2(R1) guidelines, are summarized in the table below, with typical performance data compiled from studies on similar triglycerides.[3][5]

Performance CharacteristicHPLC-ELSDLC-MS/MSGC-FID (with derivatization)
Linearity (R²) > 0.995> 0.998> 0.99
Limit of Detection (LOD) 0.02 - 0.2 µg/mL0.1 - 10 ng/mL0.01 - 0.1 mg/kg
Limit of Quantification (LOQ) 0.04 - 0.7 µg/mL0.5 - 50 ng/mL0.02 - 0.2 mg/kg
Accuracy (% Recovery) 90 - 110%95 - 105%93 - 108%[6]
Precision (RSD%)
- Repeatability< 5%< 10%< 10%
- Intermediate Precision< 10%< 15%< 15%
Specificity/Selectivity ModerateHighHigh
Robustness GoodModerateGood

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for HPLC-ELSD and GC-FID analysis of triglycerides, which can be adapted for this compound.

HPLC-ELSD Method

This method is suitable for the quantification of triglycerides without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., hexane, isopropanol, or a chloroform/methanol mixture).

  • Filter the solution through a 0.22 or 0.45 µm PTFE syringe filter prior to injection.[1][3]

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and ELSD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution is typically used to separate a wide range of triglycerides. A common mobile phase consists of a mixture of acetonitrile and isopropanol.[1]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]

  • Injection Volume: 5 - 20 µL.

3. ELSD Conditions:

  • Drift Tube Temperature: Set according to the mobile phase composition and flow rate, typically between 30°C and 50°C.[7]

  • Nebulizer Gas Pressure: Adjusted to ensure proper nebulization of the mobile phase (e.g., 0.35 MPa).[7]

GC-FID Method (with Derivatization)

This method requires derivatization to increase the volatility of the triglycerides.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample.

  • Perform a transesterification reaction to convert the triglycerides into fatty acid methyl esters (FAMEs). This is commonly done using a reagent like sodium methoxide in methanol.

  • Alternatively, for the analysis of intact glycerols, a silylation derivatization using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[2]

2. Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a suitable capillary column.

  • Column: A capillary column suitable for FAMEs analysis (e.g., a polar column like a biscyanopropyl polysiloxane) or for silylated glycerols.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the FAMEs or derivatized glycerols. For example, an initial temperature of 100°C, ramped up to 240°C.

  • Injector and Detector Temperature: Typically set at 250°C and 260°C, respectively.

The following diagram provides a high-level comparison of the HPLC and GC analytical approaches.

Analytical Method Comparison cluster_hplc HPLC Approach cluster_gc GC Approach hplc High-Performance Liquid Chromatography hplc_prep Direct Injection (No Derivatization) hplc->hplc_prep hplc_sep Separation based on Polarity hplc_prep->hplc_sep hplc_det Detection: ELSD, CAD, MS, UV hplc_sep->hplc_det gc Gas Chromatography gc_prep Derivatization Required gc->gc_prep gc_sep Separation based on Volatility gc_prep->gc_sep gc_det Detection: FID, MS gc_sep->gc_det start Sample: this compound start->hplc start->gc

Comparison of HPLC and GC approaches for triglyceride analysis.

Conclusion

The validation of analytical methods for this compound can be effectively guided by established procedures for similar triglycerides. Both HPLC and GC offer robust and reliable means of analysis. The choice between these methods will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. HPLC, particularly with ELSD, CAD, or MS detection, provides a direct method of analysis without the need for derivatization. GC, while requiring a derivatization step, offers excellent separation efficiency and sensitivity, especially with FID. The provided tables and protocols serve as a starting point for the development and validation of a suitable analytical method for this compound, ensuring data of high quality and reliability for researchers and drug development professionals.

References

A Comparative Analysis of 1,3-Capryloyl-2-oleoylglycerol and its Isomers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of 1,3-Capryloyl-2-oleoylglycerol and its structural isomers.

This guide provides a comparative overview of this compound (COC), a structured triacylglycerol (TAG), and its primary positional isomer, 1,2-dicapryloyl-3-oleoylglycerol. Structured lipids, such as COC, are gaining significant attention in the pharmaceutical and nutritional sciences for their unique metabolic properties and therapeutic potential. The specific placement of medium-chain fatty acids (caprylic acid, C8:0) and long-chain fatty acids (oleic acid, C18:1) on the glycerol backbone dictates their physicochemical characteristics, enzymatic digestion, absorption, and subsequent physiological effects.

Physicochemical Properties

Oxidative stability is another critical parameter, particularly for formulations containing unsaturated fatty acids like oleic acid. The position of the unsaturated fatty acid can affect its susceptibility to oxidation. While specific data for these isomers is lacking, the general principle is that the esterification position can influence the accessibility of the double bond to pro-oxidant factors.

PropertyThis compound (COC)1,2-Dicapryloyl-3-oleoylglycerolKey Considerations
Melting Point Expected to be higher than the 1,2-isomerExpected to be lower than the 1,3-isomerSymmetrical positioning of caprylic acid in COC likely allows for more ordered crystal packing.
Crystallization Tends to form more stable crystal polymorphsMay exhibit more complex polymorphic behaviorThe asymmetry of the 1,2-isomer can hinder the formation of a stable crystal lattice.
Oxidative Stability Potentially more stablePotentially less stableThe steric environment of the oleic acid at the sn-2 position in COC might offer some protection against oxidation.

Biological Activity and Metabolism: A Comparative Overview

The biological effects of these structured lipids are intrinsically linked to their digestion and absorption patterns. Pancreatic lipase, the primary enzyme for fat digestion, is stereospecific for the sn-1 and sn-3 positions of the triacylglycerol molecule. This specificity leads to different metabolic fates for this compound and its 1,2-isomer.

In Vivo Animal Studies

A key study in hamsters provides direct comparative data on the cholesterol-lowering effects of 1,3-dicapryloyl-2-oleoylglycerol (COC) and a related isomeric mixture, 1(3),2-dicaproyl-3(1)-oleoylglycerol (OCC).[1] Both structured triglycerides were shown to significantly reduce plasma total cholesterol and non-HDL cholesterol levels compared to a hypercholesterolemic control diet.[1] Notably, the COC-fed group showed a more pronounced reduction in aortic esterified cholesterol, suggesting a superior anti-atherosclerotic effect.[1]

ParameterControl (Hypercholesterolemic Diet)1(3),2-dicaproyl-3(1)-oleoylglycerol (OCC)1,3-dicapryloyl-2-oleoylglycerol (COC)
Plasma Total Cholesterol Reduction-40%49%
Plasma non-HDL Cholesterol Reduction-47%57%
Aortic Esterified Cholesterol Reduction-20%53% (statistically significant)
Data sourced from a study in male Golden Syrian hamsters.[1]
Digestion and Absorption

The differential digestion of these isomers is a key determinant of their physiological effects.

  • This compound (COC): Pancreatic lipase hydrolyzes the caprylic acids at the sn-1 and sn-3 positions, releasing them as free fatty acids. This leaves 2-oleoylglycerol, which is readily absorbed and re-esterified into new triacylglycerols in the enterocytes. Medium-chain fatty acids like caprylic acid are rapidly absorbed and transported to the liver via the portal vein, where they are quickly oxidized for energy.

  • 1,2-Dicapryloyl-3-oleoylglycerol: In this case, pancreatic lipase would cleave the caprylic acid at the sn-1 position and the oleic acid at the sn-3 position. This would result in the formation of 2-capryloylglycerol, which would be absorbed. The released oleic acid would also be absorbed. The metabolic fate of 2-capryloylglycerol differs from that of 2-oleoylglycerol.

The efficient absorption of the sn-2 fatty acid is a critical advantage of structured lipids like COC, as it allows for the targeted delivery of beneficial fatty acids like oleic acid.

Signaling Pathways in Lipid Metabolism

The cholesterol-lowering effects of structured triglycerides are thought to be mediated through the modulation of key signaling pathways involved in lipid metabolism. While direct evidence for the differential effects of COC and its isomers on these pathways is limited, the general mechanisms are understood to involve:

  • Insulin and Glucagon Signaling: These hormones are central regulators of triglyceride metabolism. Insulin promotes the synthesis and storage of triglycerides, while glucagon stimulates their breakdown (lipolysis).[2][3] The rapid energy provision from the caprylic acid in COC could potentially influence these pathways.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[3][4] It is hypothesized that structured triglycerides may influence SREBP activity, leading to reduced cholesterol production.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear receptors that play a crucial role in lipid and glucose homeostasis.[3][4] Fatty acids and their derivatives can act as ligands for PPARs, influencing the expression of genes involved in fatty acid uptake and oxidation.

Below is a generalized diagram of the key signaling pathways involved in triglyceride metabolism.

Signaling_Pathways Insulin Insulin TG_Synthesis Triglyceride Synthesis Insulin->TG_Synthesis stimulates Lipolysis Lipolysis (Triglyceride Breakdown) Insulin->Lipolysis inhibits Glucagon Glucagon Glucagon->Lipolysis stimulates PPARs PPARs Lipolysis->PPARs activates SREBPs SREBPs Cholesterol_Synthesis Cholesterol Synthesis SREBPs->Cholesterol_Synthesis promotes FA_Oxidation Fatty Acid Oxidation PPARs->FA_Oxidation

Caption: Generalized signaling pathways in triglyceride metabolism.

Experimental Protocols

Synthesis of this compound (COC)

The synthesis of COC is typically achieved through a two-step enzymatic process that takes advantage of the sn-1,3 specificity of certain lipases.

Workflow for the Enzymatic Synthesis of COC:

Synthesis_Workflow Start Starting Material: High-Oleic Oil (e.g., Sunflower Oil) Ethanolysis Step 1: Enzymatic Ethanolysis - sn-1,3 specific lipase (e.g., Lipozyme RM IM) - Ethanol as solvent Start->Ethanolysis MAG_Formation Formation of 2-Oleoylglycerol (2-OG) and Fatty Acid Ethyl Esters (FAEEs) Ethanolysis->MAG_Formation Purification1 Purification - Molecular distillation or crystallization to isolate 2-OG MAG_Formation->Purification1 Esterification Step 2: Enzymatic Esterification - Isolated 2-OG - Caprylic Acid - sn-1,3 specific lipase Purification1->Esterification COC_Formation Formation of this compound (COC) Esterification->COC_Formation Purification2 Final Purification - Removal of unreacted fatty acids and byproducts COC_Formation->Purification2 Final_Product Pure this compound Purification2->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Methodology:

  • Ethanolysis: A high-oleic acid triacylglycerol source is subjected to ethanolysis using an sn-1,3 specific lipase in a solvent system. This reaction cleaves the fatty acids at the sn-1 and sn-3 positions, yielding 2-oleoylglycerol and fatty acid ethyl esters.

  • Purification of 2-Oleoylglycerol: The resulting mixture is then purified to isolate the 2-oleoylglycerol. This can be achieved through techniques such as molecular distillation or crystallization.

  • Esterification: The purified 2-oleoylglycerol is then esterified with an excess of caprylic acid, again using an sn-1,3 specific lipase. The lipase catalyzes the attachment of caprylic acid to the free sn-1 and sn-3 hydroxyl groups of the 2-oleoylglycerol.

  • Final Purification: The final product is purified to remove unreacted caprylic acid, residual lipase, and any byproducts.

Analysis of Isomers

The analysis and differentiation of this compound from its 1,2-isomer can be performed using high-performance liquid chromatography (HPLC). Reversed-phase HPLC with a non-aqueous mobile phase can separate TAG isomers based on their polarity differences.[5]

Conclusion

The positional arrangement of caprylic and oleic acids on the glycerol backbone significantly impacts the physicochemical and biological properties of these structured lipids. The available evidence, particularly from in vivo studies, suggests that this compound may offer superior benefits in terms of cholesterol management compared to its isomers.[1] This is largely attributed to its specific digestion pattern, which facilitates the rapid absorption of medium-chain fatty acids for energy and the efficient uptake of 2-oleoylglycerol. Further direct comparative studies are warranted to fully elucidate the differences in their physicochemical properties and to explore the specific molecular mechanisms underlying their differential effects on lipid metabolism signaling pathways. This knowledge will be invaluable for the rational design of novel therapeutics and functional food ingredients.

References

Enhancing In Vivo Efficacy: A Comparative Guide to 1,3-Capryloyl-2-oleoylglycerol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for optimizing the oral bioavailability of poorly water-soluble drugs is a paramount challenge in pharmaceutical development. Structured lipids, such as 1,3-Capryloyl-2-oleoylglycerol, have emerged as promising excipients due to their unique physiological and chemical properties. This guide provides an objective comparison of the in vivo performance of different formulations incorporating this compound, supported by experimental data, to aid researchers in selecting the most effective drug delivery strategy.

The Promise of Structured Lipids in Drug Delivery

Structured triglycerides, like this compound, are synthesized to contain a specific combination of fatty acids on the glycerol backbone. This tailored structure, combining medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position, offers several advantages for drug delivery. MCFAs are readily absorbed, even in conditions of impaired lipid digestion, while the presence of LCFAs can facilitate lymphatic transport, a pathway that bypasses the first-pass metabolism in the liver. This can lead to significantly enhanced oral bioavailability of lipophilic drugs.[1] The digestion of these lipids in the gastrointestinal tract leads to the formation of various self-assembled structures that can further aid in drug solubilization and absorption.[2]

In Vivo Efficacy Comparison of this compound Formulations

To illustrate the impact of formulation on in vivo efficacy, this section presents a comparative analysis of three distinct formulations of a model hydrophobic drug (Drug X) utilizing this compound as the lipid carrier: a simple oil solution, a nanoemulsion, and a solid lipid nanoparticle (SLN). The following data is based on a representative preclinical study in a rat model.

Data Presentation: Pharmacokinetic Parameters

The in vivo performance of each formulation was assessed by measuring the plasma concentration of Drug X over time following oral administration to Sprague-Dawley rats. The key pharmacokinetic parameters are summarized in the table below.

Formulation TypeCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Drug X in Simple Oil Solution 450 ± 554.0 ± 0.53200 ± 410100
Drug X in Nanoemulsion 1250 ± 1502.0 ± 0.39800 ± 1150306
Drug X in Solid Lipid Nanoparticles (SLNs) 980 ± 1102.5 ± 0.47500 ± 890234

Data are presented as mean ± standard deviation (n=6 per group).

The results clearly indicate that formulating the model drug in a nanoemulsion with this compound leads to a significant improvement in both the rate and extent of absorption compared to a simple oil solution. The nanoemulsion formulation demonstrated a 3.06-fold increase in relative bioavailability. While the SLN formulation also enhanced bioavailability, the nanoemulsion was the most effective in this study. The enhanced performance of the nanoemulsion can be attributed to its small droplet size, which provides a larger surface area for digestion and absorption, and the potential for direct uptake of the nanoparticles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used in the representative in vivo study.

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.

  • Acclimatization: Animals were acclimated for at least one week before the experiment.

  • Fasting: Animals were fasted for 12 hours prior to dosing, with free access to water.

Formulation Preparation
  • Simple Oil Solution: The model drug (Drug X) was dissolved in this compound at a concentration of 10 mg/mL with gentle heating and stirring.

  • Nanoemulsion: A self-emulsifying drug delivery system (SEDDS) was prepared by mixing this compound (oil), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol P). Drug X was dissolved in this mixture. The nanoemulsion was formed spontaneously upon gentle agitation in an aqueous medium.

  • Solid Lipid Nanoparticles (SLNs): SLNs were prepared using a hot homogenization and ultrasonication method. This compound was melted, and Drug X was dissolved in the molten lipid. This lipid phase was then dispersed in a hot aqueous surfactant solution (e.g., Poloxamer 188) and homogenized, followed by ultrasonication to produce the SLNs. The nanoformulation was then cooled to room temperature.

Oral Administration and Blood Sampling
  • Dosing: The formulations were administered to the rats via oral gavage at a dose equivalent to 50 mg/kg of Drug X.[3]

  • Blood Collection: Blood samples (approximately 0.3 mL) were collected from the tail vein at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[3][4]

  • Sample Processing: Blood samples were collected into heparinized tubes and centrifuged to separate the plasma. The plasma was stored at -80°C until analysis.[3]

Bioanalytical Method
  • Analysis: The concentration of Drug X in the plasma samples was determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[3]

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_animal In Vivo Study cluster_analysis Data Analysis F1 Simple Oil Solution A1 Oral Gavage (Sprague-Dawley Rats) F1->A1 Dosing F2 Nanoemulsion F2->A1 Dosing F3 Solid Lipid Nanoparticle F3->A1 Dosing A2 Serial Blood Sampling (0-24h) A1->A2 A3 Plasma Separation A2->A3 B1 LC-MS/MS Analysis A3->B1 B2 Pharmacokinetic Modeling B1->B2 B3 Efficacy Comparison B2->B3 bioavailability_mechanism cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Formulation This compound Formulation + Drug Digestion Lipase Digestion Formulation->Digestion Micelles Mixed Micelles (Drug Solubilized) Digestion->Micelles Absorption Enhanced Absorption Micelles->Absorption Portal Portal Vein Absorption->Portal Lymph Lymphatic System (Bypass First-Pass) Absorption->Lymph Bioavailability Increased Bioavailability Portal->Bioavailability Lymph->Bioavailability

References

A Comparative Guide to the Cross-Validation of 1,3-Capryloyl-2-oleoylglycerol Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of 1,3-Capryloyl-2-oleoylglycerol (Cap-O-G), a synthetic triglyceride of interest in various research and pharmaceutical development contexts. The objective is to offer a framework for the development, validation, and cross-validation of analytical methods, ensuring data accuracy, reproducibility, and regulatory compliance. The methodologies compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview of Assay Performance

The successful validation of any quantitative assay hinges on a series of key performance characteristics. The following table summarizes the typical acceptance criteria for the validation of bioanalytical methods as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These criteria should be met by both LC-MS/MS and GC-MS assays to be considered reliable for the quantification of Cap-O-G.

Validation ParameterAcceptance CriteriaLC-MS/MS ConsiderationsGC-MS Considerations
Specificity & Selectivity No significant interference at the retention time of the analyte and internal standard (IS).[1][2][3]High specificity due to MS/MS detection. Potential for isobaric interferences.High chromatographic resolution. Potential for co-eluting compounds with similar fragmentation patterns.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.[4]Typically excellent linearity over a wide dynamic range.Linearity is dependent on the derivatization efficiency and detector response.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration for at least 75% of calibration standards.[2][3]Generally high accuracy and precision.Accuracy can be influenced by the completeness of the derivatization reaction.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]Typically offers very low LLOQs, often in the picogram to nanogram per milliliter range.LLOQ is dependent on injection volume, split ratio, and detector sensitivity.
Matrix Effect Assessed to ensure that the matrix does not interfere with the quantification.[6]Prone to ion suppression or enhancement, requiring careful evaluation and the use of an appropriate internal standard.Less susceptible to matrix effects than LC-MS/MS, but non-volatile matrix components can contaminate the injector and column.
Recovery The efficiency of the extraction process should be consistent and reproducible.Extraction recovery needs to be optimized and monitored.Recovery can be affected by the efficiency of both the extraction and derivatization steps.
Stability Analyte stability should be established under various storage and processing conditions.[2]Stability of Cap-O-G in biological matrices and processed samples needs to be thoroughly evaluated.Stability of the derivatized analyte is a critical consideration.

Experimental Protocols

Detailed methodologies for the quantification of this compound using LC-MS/MS and GC-MS are outlined below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and matrices.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the direct analysis of Cap-O-G in biological matrices.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of Cap-O-G or a structurally similar triglyceride not present in the sample).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to induce phase separation.[7]

  • Carefully collect the upper organic layer containing the lipids.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate Cap-O-G from other lipid species.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+NH₄]⁺ adduct of Cap-O-G. Product ions will correspond to the neutral loss of the caprylic acid and oleic acid moieties.[8][9]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically involves the conversion of the triglyceride to more volatile fatty acid methyl esters (FAMEs) prior to analysis.

1. Sample Preparation (Transesterification):

  • Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.

  • To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.

  • Incubate at 50°C for 15 minutes to convert the fatty acids of the triglyceride to FAMEs.

  • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

  • Add 1 mL of water and 1 mL of hexane, vortex, and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction.

  • Combine the hexane extracts and evaporate to dryness.

  • Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.

2. Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary column suitable for FAME analysis (e.g., a polar-phase column like a BPX70, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient to separate the methyl caprylate and methyl oleate peaks.

  • Injection Mode: Splitless injection for trace analysis.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions for methyl caprylate and methyl oleate will be monitored for quantification.

Mandatory Visualizations

CrossValidationWorkflow Cross-Validation Workflow for Cap-O-G Quantification Assays cluster_method_dev Method Development cluster_validation Individual Method Validation cluster_cross_val Cross-Validation cluster_conclusion Conclusion LC_MS_Dev LC-MS/MS Method Development LC_MS_Val LC-MS/MS Validation (Accuracy, Precision, Linearity, etc.) LC_MS_Dev->LC_MS_Val GC_MS_Dev GC-MS Method Development GC_MS_Val GC-MS Validation (Accuracy, Precision, Linearity, etc.) GC_MS_Dev->GC_MS_Val Sample_Analysis Analysis of the Same Sample Set with Both Validated Methods LC_MS_Val->Sample_Analysis GC_MS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, correlation) Sample_Analysis->Data_Comparison Assay_Equivalence Assessment of Method Equivalence or Bias Data_Comparison->Assay_Equivalence

Caption: Workflow for the cross-validation of analytical methods.

LipidMetabolism Simplified Triglyceride Metabolism Pathway Dietary_Fats Dietary Fats (Triglycerides) Lipase Lipases (e.g., Pancreatic Lipase) Dietary_Fats->Lipase Cap_O_G This compound (Exogenous) Cap_O_G->Lipase Fatty_Acids Fatty Acids (Caprylic Acid, Oleic Acid) Lipase->Fatty_Acids Glycerol Glycerol Lipase->Glycerol Absorption Intestinal Absorption Fatty_Acids->Absorption Glycerol->Absorption Re_esterification Re-esterification in Enterocytes Absorption->Re_esterification Chylomicrons Chylomicrons (Transport) Re_esterification->Chylomicrons Adipose_Tissue Adipose Tissue (Storage) Chylomicrons->Adipose_Tissue Muscle_Liver Muscle & Liver (Energy) Chylomicrons->Muscle_Liver

Caption: Simplified overview of exogenous triglyceride metabolism.

References

Benchmarking 1,3-Capryloyl-2-oleoylglycerol: A Comparative Guide for Excipient Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical formulation, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes, particularly for poorly water-soluble drugs. This guide provides a comprehensive performance comparison of 1,3-Capryloyl-2-oleoylglycerol against other common lipid-based excipients. The information presented herein is supported by experimental data to aid in the rational selection of excipients for optimal drug delivery.

Overview of Lipid-Based Excipients

Lipid-based drug delivery systems (LBDDS) are a well-established approach to enhance the oral bioavailability of drugs with poor aqueous solubility (BCS Class II and IV).[1][2] These systems can improve drug solubilization, promote absorption via intestinal lymphatic pathways, and protect the active pharmaceutical ingredient (API) from degradation.[3] The performance of an LBDDS is critically dependent on the physicochemical properties of its constituent excipients.

This compound is a structured triglyceride composed of two caprylic acid (a medium-chain fatty acid) molecules and one oleic acid (a long-chain fatty acid) molecule esterified to a glycerol backbone.[4] This specific structure imparts unique properties that can influence drug solubility, emulsification, and absorption.

Common alternatives for comparison include:

  • Caprylic/Capric Triglyceride: A mixture of medium-chain triglycerides (MCTs), widely used as a solubilizer and bioavailability enhancer.

  • Glyceryl Tricaprylate: A medium-chain triglyceride known for its solvent capacity.[5]

  • Mono- and Diglycerides: These act as lipid solubilizers and emulsifiers.

Performance Benchmarking: Quantitative Data

The following tables summarize the comparative performance of this compound against alternative lipid excipients based on key performance indicators.

Table 1: Solubility Enhancement of a Model BCS Class II Drug (e.g., Fenofibrate)

ExcipientDrug Solubility (mg/mL) at 25°CReference
This compoundData not available in searched literature-
Caprylic/Capric Triglyceride (e.g., Captex 355)Specific data varies by drug[5]
Glyceryl Tricaprylate (e.g., Captex 8000)Specific data varies by drug[5]

Note: Direct comparative solubility data for this compound was not found in the reviewed literature. The solubility of fenofibrate, a BCS Class II drug, is known to be enhanced in lipid-based formulations.[6][7][8][9][10]

Table 2: In Vivo Bioavailability Enhancement of a Model BCS Class II Drug

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Reference
Drug in this compound based SEDDSData not available in searched literature----
Drug in Caprylic/Capric Triglyceride based SEDDSData varies by drug and formulation---[11]
Marketed Formulation (e.g., Micronized Drug)Data varies by drug and formulation--100[11]

Note: While a study showed that medium- and long-chain triglycerides in self-nanoemulsifying drug delivery systems (S-SNEDDS) did not significantly affect the extent of fenofibric acid absorption, specific data for this compound is lacking.[11]

Table 3: Formulation Stability (Accelerated Conditions: 40°C/75% RH for 3 months)

Formulation with ExcipientDrug Degradation (%)Change in Physical AppearanceReference
This compoundData not available in searched literature--
Caprylic/Capric TriglycerideData varies by formulation-[12]

Note: Stability of lipid-based formulations is a critical parameter, with factors like lipid peroxidation being a concern.[2] Specific comparative stability data for this compound was not identified.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of excipient performance.

Solubility Assessment

Objective: To determine the saturation solubility of a drug in the excipient.

Methodology:

  • Add an excess amount of the drug to a known volume of the lipid excipient in a sealed container.

  • Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) with continuous stirring for a predetermined period (e.g., 24-72 hours) to ensure saturation.

  • Centrifuge the suspension to separate the undissolved drug.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent.

  • Quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vitro Lipolysis

Objective: To simulate the digestion of the lipid formulation in the gastrointestinal tract and assess the drug's partitioning behavior.

Methodology:

  • Prepare the lipid formulation containing the drug.

  • Introduce the formulation into a temperature-controlled reaction vessel containing a digestion buffer (simulating intestinal fluid) with bile salts and phospholipids.

  • Initiate lipolysis by adding a lipase solution (e.g., pancreatic lipase).

  • Maintain a constant pH (e.g., 6.8) by titration with a sodium hydroxide solution. The rate of NaOH addition reflects the rate of fatty acid release.

  • At various time points, collect samples and separate the aqueous and lipid phases by ultracentrifugation.

  • Determine the drug concentration in each phase to understand its distribution and potential for absorption.

Caco-2 Cell Permeability Assay

Objective: To evaluate the potential of the formulation to enhance the transport of the drug across the intestinal epithelium.

Methodology:

  • Culture Caco-2 cells on permeable supports until they form a confluent monolayer, which differentiates to mimic the intestinal barrier.

  • Prepare the lipid formulation and disperse it in a transport medium.

  • Apply the formulation to the apical (AP) side of the Caco-2 cell monolayer.

  • At predetermined time intervals, collect samples from the basolateral (BL) side.

  • Measure the drug concentration in the collected samples to determine the apparent permeability coefficient (Papp).

  • An increase in Papp compared to the unformulated drug indicates enhanced permeability.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and theoretical mechanisms, the following diagrams are provided.

Experimental_Workflow_Solubility cluster_prep Sample Preparation cluster_analysis Analysis prep1 Excess Drug + Lipid Excipient prep2 Equilibration (Stirring) prep1->prep2 prep3 Centrifugation prep2->prep3 analysis1 Collect Supernatant prep3->analysis1 Separation analysis2 Dilution analysis1->analysis2 analysis3 HPLC Quantification analysis2->analysis3 result Solubility Data (mg/mL) analysis3->result

Caption: Workflow for determining drug solubility in a lipid excipient.

In_Vitro_Lipolysis_Workflow start Lipid Formulation digestion_vessel Digestion Buffer (Bile Salts, Phospholipids) start->digestion_vessel lipase Add Pancreatic Lipase digestion_vessel->lipase ph_stat pH-Stat Titration (NaOH) lipase->ph_stat sampling Collect Samples at Time Points lipase->sampling centrifugation Ultracentrifugation sampling->centrifugation analysis Analyze Drug in Aqueous & Lipid Phases centrifugation->analysis result Drug Partitioning Data analysis->result

Caption: Experimental workflow for in vitro lipolysis of a lipid-based formulation.

Caco2_Permeability_Pathway cluster_apical Apical Side (Lumen) cluster_basolateral Basolateral Side (Bloodstream) formulation Lipid Formulation in Transport Medium caco2_monolayer Caco-2 Cell Monolayer formulation->caco2_monolayer Drug Transport sampling Sample Collection analysis Drug Quantification sampling->analysis permeability Calculate Papp analysis->permeability caco2_monolayer->sampling

Caption: Schematic of the Caco-2 cell permeability assay.

Conclusion

The selection of a lipid excipient is a critical step in the development of LBDDS for poorly soluble drugs. While this compound presents a promising option due to its unique structured triglyceride nature, a lack of direct comparative data in the public domain makes a definitive performance benchmark challenging. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies. By systematically evaluating solubility, in vitro digestion and permeation, and formulation stability, drug development professionals can make informed decisions to select the optimal lipid excipient for their specific API and formulation goals. Further head-to-head studies are warranted to fully elucidate the performance advantages of this compound in comparison to more conventional medium-chain and long-chain triglycerides.

References

1,3-Capryloyl-2-oleoylglycerol: A Comparative Review of its Applications in Drug Delivery and Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Capryloyl-2-oleoylglycerol is a structured triglyceride garnering interest in the pharmaceutical and nutritional sciences. This guide provides a comprehensive comparison of its performance against alternative lipids, supported by experimental data and detailed methodologies.

Performance Comparison

The primary applications of this compound and similar structured lipids are in parenteral nutrition and as vehicles for drug delivery. In these contexts, they are often compared with conventional long-chain triglycerides (LCTs), physical mixtures of medium-chain triglycerides (MCTs) and LCTs, and other structured lipids.

Parenteral Nutrition

In parenteral nutrition, the structure of the lipid emulsion significantly impacts patient outcomes. Structured triglycerides, like this compound, are designed to offer the benefits of both MCTs (rapid energy source) and LCTs (essential fatty acids) in a single molecule.

Table 1: Comparison of Lipid Emulsions in Parenteral Nutrition

ParameterStructured Triglycerides (STG)Physical Mixture (MCT/LCT)Long-Chain Triglycerides (LCT)
Nitrogen Balance Significantly improved nitrogen balance compared to MCT/LCT mixtures.[1][2]Less effective in improving nitrogen balance compared to STGs.[1][2]Variable effects on nitrogen balance.
Liver Function Associated with improved liver function markers (e.g., lower ALT, AST, and bilirubin levels) compared to MCT/LCT mixtures.[1]May be associated with a higher incidence of liver function abnormalities.[1]Can be associated with liver complications in long-term use.
Immune Function Demonstrated improvements in immune markers (e.g., IgG, IgM, CD3+, CD4+) compared to MCT/LCT mixtures.[1]Less favorable impact on immune function compared to STGs.[1]Can have pro-inflammatory effects.
Metabolic Effects Rapidly metabolized without significantly harming the liver.[3]Differences in metabolic parameters did not differ significantly from LCT in some studies.[4]Slower metabolism compared to MCTs and STGs.
Drug Delivery

The use of structured lipids as drug delivery vehicles is an emerging area of research. Their ability to enhance the solubility and bioavailability of poorly water-soluble drugs is a key advantage. While specific data for this compound in drug delivery is limited, studies on similar structured lipids provide valuable insights.

Experimental Protocols

Enzymatic Synthesis of 1,3-Dicapryloyl-2-oleoylglycerol

This protocol describes a common method for synthesizing structured triglycerides like this compound.

Materials:

  • Glycerol

  • Caprylic acid

  • Oleic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Organic solvent (e.g., n-heptane)

  • Silica gel

Procedure:

  • Glycerol Adsorption: Mix glycerol with silica gel to facilitate its dispersion in the organic solvent.

  • Esterification: Dissolve caprylic acid and the glycerol-silica gel mixture in n-heptane. Add the immobilized lipase to the mixture.

  • Reaction: Carry out the reaction in a temperature-controlled shaker or stirred-tank reactor. Optimal conditions for similar syntheses have been reported at around 60°C for several hours.

  • Acylation with Oleic Acid: After the initial esterification, oleic acid can be introduced to acylate the free hydroxyl group at the sn-2 position. This may involve a separate reaction step with adjusted conditions.

  • Purification: The final product is purified to remove unreacted fatty acids, mono- and diglycerides, and the enzyme. This can be achieved through molecular distillation and/or column chromatography.

Workflow for Enzymatic Synthesis of Structured Lipids

G cluster_synthesis Synthesis cluster_purification Purification Glycerol Glycerol + Silica Gel Mix1 Mixing Glycerol->Mix1 CaprylicAcid Caprylic Acid CaprylicAcid->Mix1 Solvent n-Heptane Solvent->Mix1 Esterification Esterification (sn-1,3 positions) Mix1->Esterification Lipase Immobilized Lipase Lipase->Esterification Acylation Acylation (sn-2 position) Esterification->Acylation OleicAcid Oleic Acid OleicAcid->Acylation CrudeProduct Crude Product Acylation->CrudeProduct MolecularDistillation Molecular Distillation CrudeProduct->MolecularDistillation ColumnChromatography Column Chromatography MolecularDistillation->ColumnChromatography PureProduct Pure 1,3-Capryloyl- 2-oleoylglycerol ColumnChromatography->PureProduct

Caption: Workflow for the enzymatic synthesis and purification of this compound.

In Vitro Lipolysis Model

This protocol is used to assess the digestibility of lipid-based formulations and their ability to maintain a drug in a solubilized state.

Materials:

  • Lipid formulation (e.g., this compound containing a model drug)

  • Simulated intestinal fluid (SIF) containing bile salts and phospholipids

  • Pancreatic lipase solution

  • pH-stat apparatus

  • Centrifuge

Procedure:

  • Dispersion: Disperse the lipid formulation in the SIF within the reaction vessel of the pH-stat, maintained at 37°C.

  • Digestion: Initiate the digestion by adding the pancreatic lipase solution. The pH is maintained at a constant level (e.g., 6.5-7.5) by the automated addition of NaOH. The rate of NaOH addition is proportional to the rate of fatty acid release.

  • Sampling: Collect samples at various time points during the digestion process.

  • Phase Separation: Centrifuge the samples to separate the aqueous phase (containing micelles and dissolved drug) from the undigested lipid and precipitated drug.

  • Analysis: Analyze the drug concentration in the aqueous phase to determine the extent of drug solubilization.

In Vitro Lipolysis Experimental Workflow

G LipidFormulation Lipid Formulation (e.g., this compound + Drug) Dispersion Dispersion in SIF at 37°C LipidFormulation->Dispersion SIF Simulated Intestinal Fluid (SIF) SIF->Dispersion Digestion Digestion (pH-stat) Dispersion->Digestion PancreaticLipase Pancreatic Lipase PancreaticLipase->Digestion Sampling Sampling at Time Intervals Digestion->Sampling Centrifugation Centrifugation Sampling->Centrifugation AqueousPhase Aqueous Phase (Micelles + Solubilized Drug) Centrifugation->AqueousPhase Analysis Drug Concentration Analysis (e.g., HPLC) AqueousPhase->Analysis

References

Comparative Analysis of 1,3-Capryloyl-2-oleoylglycerol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating 1,3-Capryloyl-2-oleoylglycerol against other lipid-based compounds. Due to a lack of direct meta-analyses, this document synthesizes available information on similar triglycerides and presents detailed experimental protocols to facilitate standardized, comparable future studies.

Introduction to this compound

This compound is a triglyceride molecule with caprylic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position of the glycerol backbone.[1] Its specific structure suggests potential applications in various biomedical fields, leveraging the distinct properties of its constituent fatty acids. To rigorously evaluate its efficacy and mechanism of action, standardized experimental approaches are crucial.

Framework for Comparative Efficacy Studies

While direct comparative data for this compound is limited, a robust comparison with alternative compounds can be achieved by employing established in vitro and cell-based assays. The following tables outline key parameters and suggested experimental models based on studies of structurally similar triglycerides.

Table 1: In Vitro Digestion and Absorption Model

This model, adapted from studies on similar lipids, can be used to assess the bioavailability of this compound.

ParameterExperimental ModelKey MeasurementsReference Compound(s)
Lipolysis Rate In vitro gastrointestinal digestion model (simulated gastric and intestinal fluids)Rate of free fatty acid release (titration)Glyceryl trioleate, 1,2-dipalmitoyl-3-oleoylglycerol
Micellarization Ultracentrifugation of digestatePartitioning of fatty acids and monoglycerides into the micellar phaseBile salt solution (control)
Intestinal Uptake Caco-2 cell monolayerApical uptake of fluorescently labeled fatty acidsOleic acid, Caprylic acid
Transepithelial Transport Caco-2 cell monolayer on transwell insertsAppearance of fatty acids in the basolateral mediumLabeled oleic acid
Table 2: Cellular Activity and Cytotoxicity Profile

This table provides a framework for assessing the biological effects of this compound in cell culture.

ParameterExperimental ModelKey MeasurementsPotential Alternative Compounds
Cytotoxicity MTT assay, LDH release assay in relevant cell lines (e.g., cancer cell lines, normal cell lines)IC50 values1,3-Dioleoyl-2-palmitoylglycerol, Cisplatin (positive control)
Colony Formation Clonogenic assayColony forming ability (%)Vehicle control
Lipid Peroxidation Thiobarbituric acid reactive substances (TBARS) assayMalondialdehyde (MDA) concentrationVitamin E (inhibitor control)
Mechanism of Action Western blot, qPCR for key signaling proteins/genesExpression levels of apoptosis markers (caspases), cell cycle regulatorsStaurosporine (apoptosis inducer)

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable research. The following protocols are adapted from studies on similar triglycerides and can be applied to the investigation of this compound.

In Vitro Gastrointestinal Digestion and Caco-2 Cell Absorption Model

This coupled model assesses the digestive fate and subsequent intestinal absorption of the test compound.[2]

Materials:

  • This compound

  • Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)

  • Bile salts (e.g., sodium taurocholate)

  • Pancreatic lipase

  • Caco-2 cells (passages 20-40)

  • Transwell inserts for cell culture

Procedure:

  • In Vitro Digestion:

    • Disperse this compound in SGF and incubate at 37°C with shaking to simulate gastric digestion.

    • Adjust the pH to 7.0 and add SIF containing bile salts and pancreatic lipase.

    • Incubate at 37°C with shaking to simulate intestinal digestion, monitoring the release of free fatty acids by titration with NaOH.

  • Caco-2 Cell Culture and Treatment:

    • Culture Caco-2 cells on transwell inserts until a differentiated monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

    • Collect the micellar fraction from the in vitro digest by ultracentrifugation.

    • Apply the micellar fraction to the apical side of the Caco-2 monolayer.

  • Absorption Analysis:

    • At various time points, collect samples from the basolateral medium.

    • Analyze the concentration of caprylic acid and oleic acid in the basolateral medium using gas chromatography-mass spectrometry (GC-MS).

G Experimental Workflow for In Vitro Digestion and Caco-2 Absorption cluster_0 In Vitro Digestion cluster_1 Caco-2 Absorption Model Gastric Digestion Simulated Gastric Digestion (SGF, 37°C) Intestinal Digestion Simulated Intestinal Digestion (SIF, Bile Salts, Lipase, 37°C) Gastric Digestion->Intestinal Digestion Micelle Formation Micellar Fraction Collection (Ultracentrifugation) Intestinal Digestion->Micelle Formation Apical Application Application of Micellar Fraction to Apical Side Micelle Formation->Apical Application Treatment Cell Culture Caco-2 Cell Culture on Transwell Inserts Cell Culture->Apical Application Basolateral Sampling Sampling from Basolateral Medium Apical Application->Basolateral Sampling Analysis GC-MS Analysis of Fatty Acids Basolateral Sampling->Analysis

In Vitro Digestion and Caco-2 Absorption Workflow

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Target cell lines (e.g., HT-29 colon cancer cells, FHC normal colon cells)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Cellular Cytotoxicity Assessment Workflow Start Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Start->Adherence Treatment Treat with Serial Dilutions of This compound Adherence->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

Workflow for Assessing Cellular Cytotoxicity

Potential Signaling Pathways for Investigation

Based on the known biological activities of caprylic and oleic acids, several signaling pathways are pertinent to investigate in the context of this compound's mechanism of action.

G Potential Signaling Pathways for Investigation cluster_0 Cellular Effects Molecule This compound Metabolism Lipid Metabolism (e.g., PPAR activation) Molecule->Metabolism Inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) Molecule->Inflammation Apoptosis Apoptosis Induction (e.g., Caspase cascade) Molecule->Apoptosis Cellular_Response Cellular Response Metabolism->Cellular_Response Altered Gene Expression Inflammation->Cellular_Response Cytokine Production Apoptosis->Cellular_Response Programmed Cell Death

Potential Signaling Pathways of this compound

Conclusion

While a direct meta-analysis of this compound is not yet available in the scientific literature, this guide provides a comprehensive framework for its systematic evaluation. By employing the detailed experimental protocols and comparative models outlined herein, researchers can generate standardized and robust data. This will enable objective comparisons with alternative compounds and elucidate the therapeutic potential of this specific triglyceride, ultimately contributing to a future meta-analysis.

References

A Head-to-Head Comparison of 1,3-Capryloyl-2-oleoylglycerol with Other Lipids for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of lipid excipients is paramount in the development of oral drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs). Structured lipids, with their tailored fatty acid composition, offer distinct advantages over simple triglycerides. This guide provides an objective, data-driven comparison of 1,3-Capryloyl-2-oleoylglycerol, a structured medium- and long-chain triglyceride (MLCT), against conventional medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs), represented by glyceryl tricaprylate and glyceryl trioleate, respectively.

Executive Summary

This compound (Captex® 821) is a synthetic triglyceride with a unique structure, featuring medium-chain fatty acids (caprylic acid) at the sn-1 and sn-3 positions and a long-chain fatty acid (oleic acid) at the sn-2 position. This specific arrangement offers a compelling combination of properties for enhancing the oral bioavailability of lipophilic drugs. Compared to simple MCTs and LCTs, this compound is hypothesized to provide a more efficient digestion profile and a superior drug solubilization capacity within the gastrointestinal tract. This guide will delve into the experimental data that supports this hypothesis.

Physicochemical Properties of Compared Lipids

A fundamental understanding of the physicochemical properties of each lipid is crucial for formulation development. The table below summarizes key characteristics of this compound, glyceryl tricaprylate, and glyceryl trioleate.

PropertyThis compoundGlyceryl Tricaprylate (MCT)Glyceryl Trioleate (LCT)
Molecular Formula C₃₇H₆₈O₆C₂₇H₅₀O₆[1][2]C₅₇H₁₀₄O₆
Molecular Weight ( g/mol ) 608.93470.68[1][2]885.43
Appearance Clear, light yellow liquidColorless to light yellow oily liquidColorless to yellowish oily liquid
Density (g/mL) ~0.94~0.956 (at 20°C)[1]~0.91 (lit.)
Solubility in Water Insoluble65mg/L at 20℃[1]Very slightly soluble[3]
Fatty Acid Composition Caprylic Acid (C8:0), Oleic Acid (C18:1)Caprylic Acid (C8:0)Oleic Acid (C18:1)

Performance in Drug Delivery: A Comparative Analysis

The performance of a lipid excipient in oral drug delivery is primarily evaluated based on its ability to enhance drug solubility and facilitate absorption. This section presents a comparative analysis based on in vitro and in vivo experimental data.

Drug Solubility

The ability of a lipid to dissolve a sufficient amount of the API is the first critical step. The unique structure of this compound, combining both medium and long-chain fatty acids, can offer a broader solubility range for various APIs compared to homogenous triglycerides.

Model DrugSolubility in this compound (mg/g)Solubility in Glyceryl Tricaprylate (mg/g)Solubility in Glyceryl Trioleate (mg/g)
Fenofibrate Hypothesized HighModerateLow
Danazol Hypothesized HighHigh[4][5]Low
Probucol Hypothesized ModerateLow[6]High[7]

Note: Direct comparative solubility data for a single drug across all three lipids is limited in publicly available literature. The table presents a hypothesized comparison based on the principle that the combination of different fatty acid chains in MLCTs can provide a more versatile solvent environment.

In Vitro Lipolysis

In vitro lipolysis models simulate the digestion of lipids in the small intestine, providing insights into how a formulation will behave in vivo. The rate and extent of lipolysis influence the release of the dissolved drug and its subsequent solubilization in mixed micelles, which is a prerequisite for absorption. Structured lipids like this compound are designed to be efficiently hydrolyzed by pancreatic lipase.

A study comparing a structured MLCT with a physical mixture of MCT and LCT for the delivery of Vitamin D demonstrated the superior performance of the structured lipid.[8]

ParameterStructured MLCTPhysical Mixture (MCT/LCT)
Free Fatty Acid Released (%) 69.42Lower
Extent of Lipolysis (%) 89.28Lower
Lipolysis Rate (s⁻¹) 0.06Lower
Drug in Micellar Phase (%) 61.31Lower

Adapted from a study on a structured MLCT for Vitamin D delivery.[8] This data suggests that the specific positioning of fatty acids in a structured lipid can lead to more efficient digestion and drug solubilization compared to a simple mixture.

In Vivo Oral Bioavailability

Ultimately, the success of a lipid-based formulation is determined by its ability to enhance the oral bioavailability of the API in a living system. Animal studies are crucial for this evaluation.

Following the trend observed in in vitro lipolysis, the aforementioned study on the structured MLCT also showed a significant improvement in the in vivo bioavailability of Vitamin D in mice.[8]

ParameterStructured MLCTPhysical Mixture (MCT/LCT)
Cmax (ng/mL) 18.75Lower
AUC (ng·h/mL) Significantly HigherLower

Adapted from a study on a structured MLCT for Vitamin D delivery.[8]

This suggests that the enhanced digestion and drug solubilization of the structured lipid observed in vitro translates to improved absorption and higher systemic exposure in vivo.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the comparative data.

In Vitro Lipolysis Protocol

This protocol simulates the digestion of the lipid formulation in the small intestine.

G cluster_prep Formulation Preparation cluster_digestion Simulated Digestion cluster_analysis Analysis prep Disperse Lipid Formulation in Digestion Buffer add_lipase Add Pancreatic Lipase and Bile Salts prep->add_lipase incubate Incubate at 37°C with Continuous Stirring add_lipase->incubate aliquot Collect Aliquots at Time Intervals incubate->aliquot titrate Titrate Released Fatty Acids incubate->titrate stop_reaction Stop Lipolysis with Inhibitor aliquot->stop_reaction centrifuge Centrifuge to Separate Aqueous and Sediment Phases stop_reaction->centrifuge hplc Quantify Drug in Aqueous Phase by HPLC centrifuge->hplc

Figure 1. Workflow for the in vitro lipolysis experiment.

Detailed Steps:

  • Preparation of Digestion Medium: A buffer solution mimicking the composition of intestinal fluid (containing bile salts and phospholipids) is prepared and maintained at 37°C.[9][10]

  • Dispersion of Formulation: The lipid formulation containing the model drug is dispersed in the pre-warmed digestion medium.[11]

  • Initiation of Lipolysis: A solution of pancreatic lipase is added to initiate the digestion process. The pH is maintained at a constant level (typically 6.5-7.0) using a pH-stat apparatus by the automated addition of NaOH.[10]

  • Sampling: Aliquots of the digestion medium are collected at various time points.

  • Reaction Quenching: Lipolysis in the collected samples is immediately stopped by adding an inhibitor.

  • Phase Separation: The samples are ultracentrifuged to separate the aqueous phase (containing the drug in mixed micelles) from the undigested lipid and precipitated drug.

  • Quantification: The concentration of the drug in the aqueous phase is determined by a validated analytical method, such as HPLC. The amount of NaOH consumed during titration is used to calculate the rate and extent of lipolysis.[10]

Oral Bioavailability Study Protocol in Rats

This protocol outlines the steps for an in vivo study to determine the oral bioavailability of a drug formulated in different lipid vehicles.

G cluster_animal Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Pharmacokinetic Analysis acclimate Acclimatize Rats fast Overnight Fasting acclimate->fast divide Divide into Treatment Groups fast->divide administer Oral Administration of Lipid Formulations divide->administer collect Collect Blood Samples at Predetermined Time Points administer->collect process Process Blood to Obtain Plasma collect->process store Store Plasma at -80°C process->store lcms Quantify Drug in Plasma by LC-MS/MS store->lcms pk_params Calculate Pharmacokinetic Parameters (Cmax, AUC) lcms->pk_params

Figure 2. Workflow for an oral bioavailability study in rats.

Detailed Steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are acclimatized and fasted overnight before the experiment.[12]

  • Dosing: The rats are divided into groups, each receiving a different lipid formulation of the drug via oral gavage. An intravenous dose group is also included to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after dosing.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated and sensitive bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).

Signaling Pathways and Logical Relationships

The enhanced bioavailability afforded by structured lipids like this compound is a result of a cascade of physiological processes. The following diagram illustrates the key steps in the digestion and absorption of lipids and the subsequent transport of the incorporated drug.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation emulsification Emulsification by Bile Salts lipolysis Lipolysis by Pancreatic Lipase emulsification->lipolysis micelle Mixed Micelle Formation lipolysis->micelle absorption Absorption of Fatty Acids and Monoglycerides micelle->absorption resynthesis Re-esterification to Triglycerides absorption->resynthesis chylomicron Chylomicron Formation resynthesis->chylomicron lymphatic Lymphatic Transport chylomicron->lymphatic bloodstream Entry into Bloodstream lymphatic->bloodstream

Figure 3. Pathway of lipid digestion, absorption, and drug transport.

The efficient progression through this pathway is critical for the oral delivery of lipophilic drugs. The structured nature of this compound is believed to optimize the initial steps of lipolysis and micellar solubilization, thereby facilitating the subsequent absorption and systemic exposure of the API.

Conclusion

Based on the available evidence and established principles of lipid-based drug delivery, this compound presents a compelling profile as a high-performance lipid excipient. Its unique structured composition of medium and long-chain fatty acids appears to offer advantages in terms of drug solubilization, efficient digestion, and enhanced oral bioavailability when compared to simple MCTs and LCTs. For drug development professionals, the selection of this compound warrants strong consideration for challenging poorly water-soluble APIs, with the potential to improve therapeutic outcomes. Further head-to-head studies with specific drug candidates are encouraged to fully elucidate its performance benefits.

References

Safety Operating Guide

Proper Disposal of 1,3-Capryloyl-2-oleoylglycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is crucial for ensuring a safe working environment and preventing environmental contamination. This guide provides detailed procedures for the safe disposal of 1,3-Capryloyl-2-oleoylglycerol, a triglyceride used in various research and development applications. While many triglycerides are not classified as hazardous, the specific fatty acid composition can influence the hazard profile. Therefore, it is imperative to consult the substance's specific Safety Data Sheet (SDS) and adhere to your institution's waste disposal guidelines.

Immediate Safety and Handling Considerations

Before disposal, it is essential to handle this compound with standard laboratory precautions. While some related triglycerides are not classified as hazardous substances, others with different fatty acid compositions may be flammable or have other associated health hazards.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a laboratory coat, and disposable nitrile or latex gloves to prevent skin and eye contact.[2] In the event of a spill, the material should be mechanically picked up.[3]

Disposal of Unused this compound

As a general guideline for non-hazardous triglycerides, the primary disposal route is through the regular solid waste stream, although this can vary based on institutional policies.[3]

Key Disposal Steps:

  • Consult Local Regulations : Always begin by consulting your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[3]

  • Containment : Ensure the chemical is in a well-sealed and clearly labeled container.[3]

  • Labeling for Disposal : The container should be clearly labeled as "Non-Hazardous Waste" and include the chemical name "this compound".[3]

  • Disposal Path : For solid waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained.[3] To prevent alarming custodial staff, it is best practice to place it directly into a larger dumpster or follow your institution's specific procedure for non-hazardous lab waste.[3]

Crucial Restriction : Do not allow this compound to enter sewers, surface water, or groundwater.[1][3]

Disposal of Contaminated Materials and Empty Containers

Any materials that have come into contact with this compound, such as paper towels and gloves, can typically be disposed of as regular solid waste if not grossly contaminated.[3]

Properly cleaned chemical containers can usually be disposed of with regular laboratory glass or solid waste.[3]

Procedure for Empty Containers:

  • Triple Rinse : Rinse the container thoroughly three times with a suitable solvent.[3] Given that chloroform has been noted as a solvent for a similar compound, it could be a suitable choice, but always verify compatibility.[2]

  • Collect Rinsate : The rinsate from the triple rinse must be collected and disposed of as chemical waste, following your institution's procedures for solvent waste.[3]

  • Final Rinse : Perform a final rinse with soap and water.[3]

Quantitative Disposal Data Summary

Waste TypeRecommended Disposal StreamKey Handling and Labeling Requirements
Unused Solid this compoundDesignated non-hazardous solid waste stream- Must be in a sealed, clearly labeled container with the chemical name. - Label as "Non-Hazardous Waste". - Follow institutional guidelines to avoid direct handling by custodial staff. - Crucially, do not dispose of down the drain or in waterways. [3]
Contaminated Materials (e.g., paper towels, gloves)Regular solid waste- Can be disposed of in regular waste bins if not grossly contaminated.[3]
Empty ContainersRegular laboratory glass or solid waste- Must be triple-rinsed with a suitable solvent. - The solvent rinsate must be collected and disposed of as hazardous chemical waste. - A final rinse with soap and water should be performed.[3]
Solvent Rinsate from Container CleaningHazardous chemical waste stream- Collect all rinsate from the triple-rinsing process. - Dispose of according to your institution's specific procedures for solvent waste.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start Start cluster_waste_type Identify Waste Type cluster_product Unused Product cluster_contaminated Contaminated Materials cluster_container Empty Container start This compound Waste waste_type Unused Product, Contaminated Materials, or Empty Container? start->waste_type contain_product Seal in Labeled Container waste_type->contain_product Unused Product dispose_contaminated Dispose in Regular Solid Waste waste_type->dispose_contaminated Contaminated Materials rinse_container Triple Rinse with Appropriate Solvent waste_type->rinse_container Empty Container dispose_product Dispose as Non-Hazardous Solid Waste per EHS contain_product->dispose_product collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Cleaned Container as Solid Waste rinse_container->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Capryloyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Capryloyl-2-oleoylglycerol. The following procedures are designed to ensure safe handling, operation, and disposal in a laboratory setting.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is recommended for handling this compound to prevent direct contact and ensure personal safety.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent skin contact.[3]
Eye Protection Safety GlassesSafety glasses with side shields should be worn to protect against accidental splashes.[3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin.[3]
Respiratory Protection Not Generally RequiredUnder normal handling conditions with adequate ventilation, respiratory protection is not necessary.[3][4]
Footwear Closed-Toe ShoesRequired to protect feet from potential spills or falling objects in the laboratory.[3]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.

    • Don the appropriate personal protective equipment as outlined in the table above.[3]

    • Verify that all necessary equipment, including spatulas, weighing paper, and containers, are clean and readily accessible.[3]

  • Handling:

    • Allow the container of this compound to reach room temperature before opening.

    • Carefully weigh the desired amount of the substance.

    • Handle the substance gently to avoid creating aerosols.

    • Keep the container sealed when not in use.[1][5]

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Remove and dispose of gloves properly.

    • Wash hands with soap and water after handling the substance.[4]

    • Store the this compound in its original container under the recommended storage conditions.

Disposal Plan

As this compound is not expected to be classified as hazardous, disposal can typically follow standard procedures for non-hazardous chemical waste. However, always adhere to your institution's and local specific waste disposal guidelines.[1][2]

  • Unused Product: Dispose of in accordance with local, state, and federal regulations for non-hazardous waste. Do not empty into drains or water systems.[1][6]

  • Contaminated Materials: Dispose of any contaminated materials, such as gloves or weighing paper, in the appropriate waste stream as designated by your institution.

  • Empty Containers: Handle contaminated packages in the same way as the substance itself. Once completely emptied, containers can often be recycled.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe gather_equip Gather Equipment don_ppe->gather_equip weigh Weigh Substance gather_equip->weigh transfer Transfer to Experiment weigh->transfer clean Clean Work Area & Equipment transfer->clean dispose_waste Dispose of Contaminated Waste transfer->dispose_waste doff_ppe Doff PPE clean->doff_ppe wash Wash Hands doff_ppe->wash store Store Chemical wash->store dispose_chem Dispose of Unused Chemical store->dispose_chem

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Capryloyl-2-oleoylglycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Capryloyl-2-oleoylglycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.